Product packaging for 2,3-Bis(octadecyloxy)propan-1-ol(Cat. No.:CAS No. 13071-61-9)

2,3-Bis(octadecyloxy)propan-1-ol

Cat. No.: B088900
CAS No.: 13071-61-9
M. Wt: 597 g/mol
InChI Key: QEHCYTDFERPPPU-UHFFFAOYSA-N
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Description

2,3-Bis(octadecyloxy)propan-1-ol is a useful research compound. Its molecular formula is C39H80O3 and its molecular weight is 597 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H80O3 B088900 2,3-Bis(octadecyloxy)propan-1-ol CAS No. 13071-61-9

Properties

IUPAC Name

2,3-dioctadecoxypropan-1-ol
Source PubChem
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InChI

InChI=1S/C39H80O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-41-38-39(37-40)42-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39-40H,3-38H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHCYTDFERPPPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(CO)OCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H80O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40884220
Record name 1-Propanol, 2,3-bis(octadecyloxy)-
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Molecular Weight

597.0 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6076-38-6
Record name 2,3-Bis(octadecyloxy)-1-propanol
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Record name 1-Propanol, 2,3-bis(octadecyloxy)-
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Record name 1-Propanol, 2,3-bis(octadecyloxy)-
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Record name 1-Propanol, 2,3-bis(octadecyloxy)-
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Record name 2,3-bis(octadecyloxy)propan-1-ol
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 2,3-Bis(octadecyloxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,3-Bis(octadecyloxy)propan-1-ol, a synthetic dialkyl glycerol (B35011) ether. This document details its physicochemical characteristics, provides established experimental protocols for its synthesis and its formulation into lipid nanoparticles (LNPs), and discusses its role as a critical structural component in drug delivery systems. While not a direct modulator of signaling pathways, its function as a helper lipid in LNPs can influence cellular interactions and subsequent biological responses. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using the DOT language.

Chemical and Physical Properties

This compound, also known as 1,2-O-Dioctadecyl-rac-glycerol, is a saturated dialkyl glyceryl ether. Its amphiphilic nature, stemming from a polar hydroxyl headgroup and two long hydrophobic octadecyl chains, is central to its utility in lipid-based formulations. It is typically a white to off-white solid at room temperature with low solubility in water but soluble in various organic solvents.[1]

Identifiers and General Properties
PropertyValueSource
Chemical Name This compound-
Synonyms 1,2-O-Dioctadecyl-rac-glycerol, 1,2-O-Dioctadecylglycerol[1]
CAS Number 6076-38-6[1]
Molecular Formula C₃₉H₈₀O₃[1]
Molecular Weight 597.05 g/mol [2]
Appearance White to off-white solid (predicted)-
Physicochemical Data

The following table summarizes key physicochemical properties. It is important to note that some of these values are predicted due to limited available experimental data for this specific compound.

PropertyValueDetails and Source
Melting Point ~65-67 °CEstimated based on the melting point of the related C16 compound, 1,2-di-O-hexadecyl-rac-glycerol.
Boiling Point Not availableHigh molecular weight suggests decomposition at high temperatures under atmospheric pressure.
Density 0.874 ± 0.06 g/cm³ (Predicted)[2]
Solubility in DMF 20 mg/mL[3]
Solubility in DMSO 5 mg/mL[3]
Solubility in Ethanol (B145695) 30 mg/mL[3]
Solubility in PBS (pH 7.2) 0.25 mg/mL[3]
Topological Polar Surface Area 38.7 Ų[2]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its formulation into lipid nanoparticles.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process adapted from the synthesis of its C16 analog, 2,3-Bis(hexadecyloxy)propan-1-ol. This involves the protection of glycerol, followed by a Williamson ether synthesis, and subsequent deprotection.

Step 1: Protection of Glycerol

The initial step is the protection of the 1,2-hydroxyl groups of glycerol by reacting it with acetone (B3395972) to form 2,2-dimethyl-1,3-dioxolane-4-methanol (solketal). This directs the subsequent alkylation to the primary hydroxyl group.

Step 2: First Alkylation

The free primary hydroxyl group of solketal (B138546) is then alkylated with 1-bromooctadecane (B154017).

  • Procedure: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, sodium hydride (1.1 equivalents) is suspended in anhydrous tetrahydrofuran (B95107) (THF). The suspension is cooled to 0°C. A solution of solketal (1.0 equivalent) in anhydrous THF is added dropwise. The mixture is stirred at room temperature for 1 hour. 1-bromooctadecane (1.05 equivalents) is then added, and the reaction is heated to reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is cooled and quenched with water. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

Step 3: Deprotection

The acetonide protecting group is removed to yield 3-(octadecyloxy)propane-1,2-diol.

  • Procedure: The crude product from Step 2 is dissolved in a mixture of THF and aqueous HCl. The reaction is stirred at room temperature and monitored by TLC. Once the deprotection is complete, the reaction is neutralized with a saturated aqueous solution of NaHCO₃ and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.

Step 4: Second Alkylation

The final step is the alkylation of the remaining free hydroxyl group.

  • Procedure: In a flame-dried, three-necked round-bottom flask, sodium hydride (1.1 equivalents) is suspended in anhydrous THF and cooled to 0°C. A solution of the diol from Step 3 (1.0 equivalent) in anhydrous THF is added slowly. The mixture is stirred at room temperature for 1 hour. 1-bromooctadecane (1.05 equivalents) is then added, and the reaction is heated to reflux and monitored by TLC. After completion, the reaction is worked up as described in Step 2 to yield the final product, this compound. The crude product can be purified by column chromatography on silica (B1680970) gel.

Synthesis_Workflow Synthesis of this compound Glycerol Glycerol Acetone Acetone, Acid Catalyst Solketal Solketal (2,2-dimethyl-1,3-dioxolane-4-methanol) Acetone->Solketal Protection NaH_THF_1 1. NaH, THF 2. 1-Bromooctadecane Protected_Monoether Protected Mono-ether NaH_THF_1->Protected_Monoether First Alkylation HCl_aq Aqueous HCl Diol 3-(Octadecyloxy)propane-1,2-diol HCl_aq->Diol Deprotection NaH_THF_2 1. NaH, THF 2. 1-Bromooctadecane Final_Product This compound NaH_THF_2->Final_Product Second Alkylation

A multi-step synthesis pathway for this compound.
Formulation of Lipid Nanoparticles (LNPs)

This compound serves as a structural or "helper" lipid in LNP formulations. A common method for LNP preparation is through microfluidic mixing.

  • Materials:

    • Ionizable cationic lipid (e.g., MC3)

    • This compound

    • Cholesterol

    • PEGylated lipid (e.g., DMG-PEG 2000)

    • Ethanol

    • Aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)

    • Therapeutic cargo (e.g., mRNA)

    • Microfluidic mixing system

  • Procedure:

    • Lipid Stock Solutions: Prepare individual stock solutions of the ionizable lipid, this compound, cholesterol, and the PEGylated lipid in ethanol.

    • Lipid Mixture: Combine the lipid stock solutions in the desired molar ratio. A typical ratio might be 50:10:38.5:1.5 (ionizable lipid : helper lipid : cholesterol : PEG-lipid).

    • Aqueous Phase: Dissolve the therapeutic cargo (e.g., mRNA) in the aqueous buffer.

    • Microfluidic Mixing: Load the lipid-ethanol solution into one syringe and the aqueous cargo solution into another. Use a microfluidic mixing device to rapidly mix the two phases at a controlled flow rate. The rapid change in solvent polarity causes the lipids to self-assemble into LNPs, encapsulating the cargo.

    • Purification and Concentration: The resulting LNP dispersion is typically dialyzed or subjected to tangential flow filtration to remove ethanol and unencapsulated cargo, and to concentrate the sample.

LNP_Formulation Lipid Nanoparticle (LNP) Formulation Workflow Lipid_Stocks Lipid Stock Solutions in Ethanol - Ionizable Lipid - this compound - Cholesterol - PEG-Lipid Microfluidics Microfluidic Mixing Lipid_Stocks->Microfluidics Aqueous_Phase Aqueous Phase - Therapeutic Cargo (e.g., mRNA) - Low pH Buffer Aqueous_Phase->Microfluidics Self_Assembly Self-Assembly of LNPs Microfluidics->Self_Assembly Purification Purification and Concentration (e.g., Dialysis, TFF) Self_Assembly->Purification Final_LNPs Final LNP Formulation Purification->Final_LNPs

Workflow for LNP formulation using microfluidic mixing.

Role in Drug Delivery and Cellular Interactions

This compound is not known to be a direct participant in cellular signaling pathways in the manner of second messengers like diacylglycerol, which it structurally mimics.[3] Instead, its primary role in drug development is as a structural "helper" lipid in LNP formulations.

The inclusion of dialkyl glycerol ethers like this compound in LNP formulations contributes to the overall stability and integrity of the nanoparticles. The ether linkages are more resistant to chemical and enzymatic degradation compared to the ester linkages found in many naturally occurring phospholipids. This enhanced stability is crucial for the in vivo performance of LNP-based therapeutics.

While this compound itself is not a signaling molecule, the LNP formulation as a whole can interact with and influence cellular signaling. Upon administration, LNPs are typically taken up by cells through endocytosis. The acidic environment of the endosome protonates the ionizable lipid, leading to the disruption of the endosomal membrane and the release of the therapeutic cargo into the cytoplasm. This process of cellular uptake and endosomal escape can trigger various downstream cellular responses and signaling cascades.

LNP_Cell_Interaction Conceptual Diagram of LNP-Cell Interaction LNP LNP containing This compound and Therapeutic Cargo Cell_Membrane Cell Membrane LNP->Cell_Membrane Binding Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Cargo_Release Therapeutic Cargo Release (e.g., mRNA) Endosomal_Escape->Cargo_Release Cellular_Response Downstream Cellular Responses (e.g., Protein Translation, Immune Activation) Cargo_Release->Cellular_Response

Conceptual overview of LNP uptake and potential cellular effects.

Safety and Handling

This compound should be handled in accordance with good laboratory practices. A Material Safety Data Sheet (MSDS) should be consulted for detailed safety information. As a general precaution, appropriate personal protective equipment, including gloves and eye protection, should be worn. For research use only. Not for medicinal, household or other use.

Conclusion

This compound is a valuable synthetic lipid for research and development in the field of drug delivery. Its well-defined chemical properties and its role as a stabilizing helper lipid make it a key component in the formulation of lipid nanoparticles for the delivery of various therapeutic agents, including nucleic acids. While it does not act as a direct signaling molecule, its incorporation into LNPs is critical for the overall stability and biological activity of these advanced drug delivery systems. The experimental protocols provided in this guide offer a foundation for the synthesis and application of this versatile lipid in a laboratory setting.

References

An In-depth Technical Guide to 2,3-Bis(octadecyloxy)propan-1-ol (CAS Number: 6076-38-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Bis(octadecyloxy)propan-1-ol, also known by its synonym 1,2-O-Dioctadecyl-rac-glycerol, is a synthetic dialkyl glyceryl ether. Its molecular structure, featuring two long C18 alkyl chains attached to a glycerol (B35011) backbone via ether linkages, confers an amphiphilic character. This property makes it a valuable component in various applications, particularly in the pharmaceutical and cosmetic industries.[1] The ether linkages provide greater chemical stability compared to the ester bonds found in many naturally occurring lipids, making it a robust excipient for drug delivery systems.[2] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical methods, and applications in drug delivery, with a focus on lipid-based nanoparticle formulations.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature. Its long hydrocarbon chains contribute to its significant hydrophobic nature, while the terminal hydroxyl group provides a degree of hydrophilicity.[1] This amphiphilic balance dictates its solubility and its utility as a structural component in lipid bilayers.

General Properties
PropertyValueSource
CAS Number 6076-38-6[2][3]
Molecular Formula C₃₉H₈₀O₃[2][4]
Molecular Weight 597.05 g/mol [2][5]
Appearance Crystalline solid[2]
Purity ≥97%[2][6]
Predicted Physicochemical Data
PropertyValueSource
Density 0.874 ± 0.06 g/cm³
Topological Polar Surface Area 38.7 Ų
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 38
Solubility Data

The solubility of this compound is a critical parameter for its application in formulation development.

SolventSolubilitySource
Dimethylformamide (DMF)20 mg/mL[2]
Dimethyl sulfoxide (B87167) (DMSO)5 mg/mL[2]
Ethanol30 mg/mL[2]
Phosphate Buffered Saline (PBS), pH 7.20.25 mg/mL[2]

Synthesis and Purification

The most common method for the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of a glycerol-derived alkoxide with an octadecyl halide. To ensure regioselectivity and avoid the formation of isomeric byproducts, a protected glycerol derivative, such as solketal (B138546) (2,2-dimethyl-1,3-dioxolane-4-methanol), is often used as the starting material.

Synthetic Pathway Overview

Synthesis_Pathway Glycerol Glycerol Solketal Solketal Glycerol->Solketal Protection Acetone (B3395972) Acetone, H+ Acetone->Solketal Protected_Ether Protected Diether Solketal->Protected_Ether Williamson Ether Synthesis NaH 1. NaH 2. Octadecyl Bromide NaH->Protected_Ether Target 2,3-Bis(octadecyloxy) propan-1-ol Protected_Ether->Target Deprotection HCl HCl (aq) HCl->Target

Caption: Synthetic pathway for this compound.

Experimental Protocol: Williamson Ether Synthesis

Materials:

Procedure:

  • Protection of Glycerol:

    • In a round-bottom flask, dissolve glycerol in acetone.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Neutralize the catalyst with a mild base (e.g., sodium bicarbonate).

    • Remove the excess acetone under reduced pressure.

    • Extract the product (solketal) with an organic solvent and dry the organic phase.

    • Purify the solketal by distillation under reduced pressure.

  • Ether Synthesis:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend sodium hydride in anhydrous THF.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add a solution of solketal in anhydrous THF to the NaH suspension.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Add 1-bromooctadecane to the reaction mixture.

    • Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC.

  • Deprotection:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the excess NaH with water or ethanol.

    • Add aqueous HCl to hydrolyze the acetonide protecting group.

    • Stir at room temperature for 4-6 hours until deprotection is complete (monitored by TLC).

  • Work-up and Purification:

    • Neutralize the reaction mixture with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield this compound as a white solid.

Analytical Characterization

Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is used to confirm the structure of the molecule. Expected signals include multiplets in the range of 3.4-3.8 ppm corresponding to the protons of the glycerol backbone, a triplet around 0.88 ppm for the terminal methyl groups of the alkyl chains, and a broad multiplet around 1.25 ppm for the methylene (B1212753) protons of the alkyl chains.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides further structural confirmation. Carbons attached to the ether oxygen atoms are expected to resonate in the range of 70-80 ppm.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The fragmentation pattern can also provide structural information. Common fragmentation pathways for long-chain lipids include the loss of the alkyl chains.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for assessing the purity of this compound. A reversed-phase C18 column is typically used with a mobile phase gradient of water and an organic solvent mixture (e.g., acetonitrile/isopropanol). Detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which are suitable for non-UV-absorbing compounds.

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and phase transition behavior of the lipid. This information is crucial for understanding its physical stability and for optimizing formulation processes that involve heating and cooling cycles.

Applications in Drug Delivery

This compound is primarily used as a lipid excipient in the formulation of lipid-based drug delivery systems, such as liposomes and lipid nanoparticles (LNPs).[7][8] Its key roles in these formulations include:

  • Structural Component: It can be incorporated into the lipid bilayer of nanoparticles to enhance their stability. The ether linkages are more resistant to enzymatic and chemical degradation compared to ester linkages, which can lead to longer circulation times in vivo.[2]

  • Modulation of Membrane Properties: The inclusion of dialkyl glycerol ethers can influence the fluidity and packing of the lipid bilayer, which in turn can affect drug loading and release characteristics.

  • Helper Lipid: In nucleic acid delivery systems, it can act as a helper lipid, facilitating the encapsulation of the genetic material and aiding in its endosomal escape into the cytoplasm.

Formulation of Lipid Nanoparticles (LNPs)

A common method for preparing LNPs incorporating this compound is the thin-film hydration method followed by extrusion or sonication.

LNP_Formulation Lipids Lipid Mixture (incl. Target Compound) in Organic Solvent Film Thin Lipid Film Lipids->Film Solvent Evaporation Drug Aqueous Buffer (with or without drug) Hydration Hydration Drug->Hydration Film->Hydration MLV Multilamellar Vesicles (MLVs) Hydration->MLV Sizing Size Reduction (Extrusion/Sonication) MLV->Sizing LUV Unilamellar Vesicles (LUVs/LNPs) Sizing->LUV

Caption: Workflow for Lipid Nanoparticle (LNP) formulation.

Hypothetical Role in Cellular Uptake and Endosomal Escape

While the specific signaling pathways involving this compound are not well-defined, its structural similarity to diacylglycerol (DAG) suggests potential interactions with cellular membranes and signaling proteins.[2] In the context of drug delivery, LNPs containing this lipid are typically taken up by cells through endocytosis. The subsequent escape of the therapeutic payload from the endosome is a critical step for efficacy.

Cellular_Uptake cluster_extracellular Extracellular Space cluster_cell Cell LNP LNP Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome Endocytosis->Endosome Formation Payload_Release Payload Release Endosome->Payload_Release Endosomal Escape Cytoplasm Cytoplasm Payload_Release->Cytoplasm Therapeutic Action

References

Navigating the Formulation Landscape: A Technical Guide to the Solubility of 2,3-Bis(octadecyloxy)propan-1-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the solubility characteristics of 2,3-Bis(octadecyloxy)propan-1-ol. While direct quantitative solubility data for this specific long-chain dialkyl glycerol (B35011) ether is not extensively available in public literature, this document compiles relevant information on its general solubility, data for structurally similar compounds, and detailed experimental protocols for determining lipid solubility. This information is crucial for the effective formulation and application of this and related molecules in various research and development settings, including drug delivery systems and lipid-based therapeutics.

Introduction to this compound

This compound is a synthetic lipid characterized by a glycerol backbone with two octadecyl (C18) ether linkages. Its amphiphilic nature, stemming from a polar hydroxyl head group and two long, nonpolar alkyl tails, governs its solubility behavior. This structure imparts significant hydrophobicity, leading to poor solubility in aqueous solutions but generally good solubility in organic solvents. Understanding its solubility profile is a critical first step in the development of formulations for preclinical and clinical studies.

Quantitative Solubility Data

Precise, publicly available quantitative solubility data for this compound in a wide array of organic solvents is limited. However, data for a structurally analogous compound, 2,3-Bis(hexadecyloxy)propan-1-ol (with C16 alkyl chains), can provide valuable insights into the expected solubility behavior of the C18 analogue. It is anticipated that the longer alkyl chains of this compound may lead to slightly lower solubility in polar organic solvents compared to its C16 counterpart.

Table 1: Quantitative Solubility of 2,3-Bis(hexadecyloxy)propan-1-ol in Select Organic Solvents

Organic SolventChemical FormulaSolubility (mg/mL)
Dimethylformamide (DMF)C₃H₇NO20[1][2]
Dimethyl sulfoxide (B87167) (DMSO)C₂H₆OS5[1][2]
EthanolC₂H₅OH30[1][2]

Note: The provided values are for the C16 analogue, 2,3-Bis(hexadecyloxy)propan-1-ol, and should be considered as an estimation for this compound. These values are approximate and can be influenced by experimental conditions such as temperature and the purity of both the solute and the solvent.[1]

Qualitative assessments indicate that long-chain dialkyl glycerol ethers are also soluble in chlorinated solvents like chloroform (B151607) and other alcohols such as methanol.[1] However, for precise formulation work, experimental determination of solubility in the specific solvent system of interest is highly recommended.

Experimental Protocols for Solubility Determination

The determination of lipid solubility is a fundamental procedure in formulation development. The following section details a widely accepted method for ascertaining the equilibrium solubility of compounds like this compound.

Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is a conventional and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[1][3][4][5]

Methodology:

  • Preparation: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

  • Equilibration: The container is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[1] An orbital shaker or rotator is commonly used for this purpose.

  • Phase Separation: Following agitation, the suspension is allowed to stand, or is centrifuged at a controlled temperature, to separate the undissolved solid from the saturated solution.[1]

  • Sampling: A clear aliquot of the supernatant (the saturated solution) is carefully withdrawn using a syringe and filtered through a chemically inert filter (e.g., PTFE) to remove any remaining solid particles.

  • Quantification: The concentration of the dissolved this compound in the filtered aliquot is determined using a suitable analytical technique.

Analytical Quantification Techniques

The choice of analytical method for quantification depends on the physicochemical properties of the analyte and the desired sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile and widely used technique for the analysis of non-volatile lipids.

  • System: A reversed-phase HPLC system is often suitable.

  • Column: A C18 or C8 column can be used to separate the lipid from any potential impurities.

  • Mobile Phase: A mixture of organic solvents, such as acetonitrile (B52724) and isopropanol, is typically employed.

  • Detection: As long-chain dialkyl glycerol ethers lack a strong chromophore, detection can be achieved using a universal detector like an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Mass Spectrometer (MS).[6]

Gas Chromatography (GC):

GC is another powerful technique for lipid analysis, though it often requires derivatization to increase the volatility of the analyte.

  • Derivatization: The hydroxyl group of this compound can be derivatized, for example, by silylation (e.g., with BSTFA) or acetylation, to produce a more volatile compound suitable for GC analysis.[7][8]

  • Column: A capillary column with a non-polar or medium-polarity stationary phase is typically used.

  • Detection: A Flame Ionization Detector (FID) provides a robust and sensitive means of detection. For structural confirmation, a Mass Spectrometer (MS) can be used as the detector.[7][9]

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the determination of solubility using the shake-flask method followed by HPLC analysis.

Solubility_Determination_Workflow cluster_Preparation Preparation cluster_Equilibration Equilibration cluster_Separation Phase Separation cluster_Sampling Sampling & Filtration cluster_Analysis Analysis A Add excess this compound to a known volume of solvent B Agitate at constant temperature (24-72 hours) A->B C Centrifuge or let stand to separate solid from solution B->C D Withdraw supernatant C->D E Filter through 0.22 µm PTFE filter D->E F Dilute sample if necessary E->F G Inject into HPLC-ELSD/CAD/MS F->G H Quantify against a calibration curve G->H

Caption: Workflow for Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound remains scarce in the public domain, the information available for structurally similar compounds, combined with established experimental protocols, provides a solid foundation for formulation development. The shake-flask method, coupled with appropriate analytical techniques such as HPLC or GC, allows for the precise determination of its solubility in a range of organic solvents. This technical guide serves as a valuable resource for scientists and researchers, enabling them to navigate the challenges of formulating this and other long-chain lipid-based molecules for their intended applications.

References

2,3-Bis(octadecyloxy)propan-1-ol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This document provides core physicochemical data for 2,3-Bis(octadecyloxy)propan-1-ol (B51136), a dialkyl glyceryl ether. The information is intended for researchers, scientists, and professionals in drug development and materials science who utilize long-chain lipid compounds.

Physicochemical Data

The fundamental molecular properties of this compound are summarized below. These values are critical for stoichiometric calculations, formulation development, and analytical characterization.

PropertyValue
Molecular Formula C₃₉H₈₀O₃[1][2][3]
Molecular Weight 597.05 g/mol [1][2][4]
CAS Number 6076-38-6[1][2][3]

Logical Structure

This compound is an amphiphilic molecule composed of a polar glycerol (B35011) head and two nonpolar octadecyl tails. The diagram below illustrates the logical relationship between the parent molecule and its primary structural components.

G Structural Components of this compound A This compound (C39H80O3) B Propan-1-ol Backbone (Glycerol Derivative) A->B contains C Octadecyloxy Chain 1 (-O-(CH2)17-CH3) A->C contains D Octadecyloxy Chain 2 (-O-(CH2)17-CH3) A->D contains

Structural components of this compound.

References

The Amphiphilic Nature of Dialkyl Glycerol Ethers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Dialkyl glycerol (B35011) ethers (DAGEs) are a unique class of lipids characterized by two alkyl chains linked to a glycerol backbone via ether bonds. This ether linkage, in contrast to the more common ester linkage found in triglycerides and phospholipids, confers significant chemical stability and unique physicochemical properties. Their amphiphilic nature, arising from a hydrophilic glycerol head and hydrophobic alkyl tails, allows them to self-assemble into various structures in aqueous environments and interact with biological membranes. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological significance of DAGEs, with a focus on their applications in drug delivery and their role in cellular signaling pathways.

Physicochemical Properties of Dialkyl Glycerol Ethers

The amphiphilic character of DAGEs governs their behavior in both aqueous and nonpolar environments. Key properties such as critical micelle concentration (CMC), solubility, and partition coefficient are crucial for their application in formulation and drug delivery.

Data Presentation: A Comparative Summary

The following tables summarize key quantitative data for a homologous series of 1,3-dialkyl-rac-glycerols, providing a basis for selecting appropriate DAGEs for specific research applications.

Alkyl Chain LengthBoiling Point (°C)Yield (%)Reference
C4 (Butyl)120-122 (at 10 mmHg)85[1]
C8 (Octyl)170-172 (at 5 mmHg)82[1]
C10 (Decyl)205-207 (at 5 mmHg)80[1]
C12 (Dodecyl)230-232 (at 5 mmHg)78[1]
C16 (Hexadecyl)275-278 (at 3 mmHg)75[1]
C18 (Octadecyl)295-298 (at 2 mmHg)72[1]
Table 1: Synthesis and Physical Properties of a Homologous Series of 1,3-Dialkyl-rac-glycerols.
CompoundCMC (mM)Temperature (°C)MethodReference
1,2-di-O-dodecyl-rac-glycerol (2C12E0)~0.0125Not Specified[2]
1,2-di-O-hexadecyl-rac-glycerol (2C16E0)Not forming micelles25Not Specified[2]
2C16E12Not forming micelles25Freeze Fracture EM, Light Scattering[2]
2C18E12Not forming micelles25Freeze Fracture EM, Light Scattering[2]
2C18E16Not forming micelles25Freeze Fracture EM, Light Scattering[2]
Table 2: Critical Micelle Concentration (CMC) of Selected Dialkyl Glycerol Ethers. Note: Simple dialkyl glycerol ethers often have very low aqueous solubility and may not form micelles in the traditional sense, instead forming larger aggregates or vesicles.
CompoundLogP (calculated)Reference
1,3-dibutoxy-2-propanol1.3[3]
1,3-dihexyloxy-2-propanol3.3[3]
1,3-dioctyloxy-2-propanol5.3[3]
Table 3: Calculated Partition Coefficients (LogP) of Selected 1,3-Dialkoxy-2-propanols.

Synthesis and Vesicle Formation

The synthesis of DAGEs can be achieved through various methods, with the Williamson ether synthesis being a common approach. Their ability to form stable vesicles makes them attractive for drug delivery applications.

Experimental Protocols

This protocol describes a general method for the synthesis of 1,3-dialkyl-rac-glycerols.

Materials:

  • Glycerol

  • Sodium hydride (NaH)

  • Appropriate alkyl bromide (e.g., 1-bromobutane, 1-bromooctane)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Suspend sodium hydride (2.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add glycerol (1.0 equivalent) to the suspension at 0°C.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Add the alkyl bromide (2.5 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 70°C and stir for 12-16 hours.

  • Cool the reaction to room temperature and cautiously quench with saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

This protocol outlines the formation of vesicles from DAGEs and their characterization.

Materials:

  • Dialkyl glycerol ether

  • Cholesterol (optional)

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve the dialkyl glycerol ether and cholesterol (if used, e.g., at a 1:1 molar ratio) in chloroform in a round-bottom flask.

  • Remove the chloroform under a stream of nitrogen gas to form a thin lipid film on the wall of the flask.

  • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film by adding PBS (pH 7.4) and vortexing vigorously.

  • For unilamellar vesicles, subject the hydrated lipid suspension to multiple freeze-thaw cycles (e.g., 5-10 cycles) using liquid nitrogen and a warm water bath.

  • Extrude the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) for 10-20 passes using a lipid extruder to obtain vesicles of a uniform size.

  • Characterize the vesicle size and size distribution using Dynamic Light Scattering (DLS).

  • Assess vesicle morphology using Transmission Electron Microscopy (TEM) with negative staining.

Interaction with Cellular Membranes and Signaling Pathways

The incorporation of DAGEs into cellular membranes can alter membrane fluidity and influence the function of membrane-associated proteins, thereby impacting cellular signaling cascades. Notably, ether lipids have been implicated in the modulation of the Protein Kinase C (PKC) and PI3K/Akt signaling pathways, which are critical in cancer progression.

Mandatory Visualization: Signaling Pathways

PKC_Activation cluster_membrane DAG Diacylglycerol (DAG) (Ester-linked) PKC_active Active PKC DAG->PKC_active Activates DAGE Dialkyl Glycerol Ether (Ether-linked) DAGE->PKC_active May activate (Ca²⁺ dependent) PKC_inactive Inactive PKC Downstream Downstream Signaling PKC_active->Downstream Ca2 Ca²⁺ Ca2->PKC_inactive PS Phosphatidylserine PS->PKC_inactive Membrane Cell Membrane

Figure 1. Proposed mechanism of Protein Kinase C (PKC) activation by diacylglycerol and dialkyl glycerol ethers.

PI3K_Akt_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates Akt_p p-Akt (Active) Proliferation Cell Proliferation, Survival, Metastasis Akt_p->Proliferation Promotes DAGE_analog Ether Lipid Analogues DAGE_analog->PI3K Inhibits

Figure 2. Inhibition of the PI3K/Akt signaling pathway by certain ether lipid analogues.

Role in Cancer and Drug Development

The altered metabolism of ether lipids in cancer cells, leading to their accumulation, has significant implications for tumor progression and metastasis. This unique characteristic presents opportunities for therapeutic intervention.

Experimental Workflow: Investigating the Role of DAGEs in Cancer Metastasis

The following workflow outlines a general approach to studying the effects of DAGEs on cancer cell migration and invasion, key processes in metastasis.

Metastasis_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model start Start: Hypothesis (DAGEs affect metastasis) invitro In Vitro Studies start->invitro invivo In Vivo Studies invitro->invivo Promising results lead to analysis Data Analysis and Conclusion invivo->analysis transwell Transwell Migration/ Invasion Assay wound Wound Healing Assay injection Orthotopic or Tail Vein Injection of Cancer Cells (Control vs. DAGE-treated) monitoring Monitor Tumor Growth and Metastasis (e.g., Bioluminescence Imaging) injection->monitoring quantification Quantify Metastatic Burden (e.g., Lung Nodule Count) monitoring->quantification

Figure 3. Experimental workflow for investigating the impact of DAGEs on cancer metastasis.

Experimental Protocols

This assay measures the chemotactic response of cancer cells to a chemoattractant, with or without treatment with DAGEs.

Materials:

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • Cancer cell line of interest

  • Serum-free cell culture medium

  • Cell culture medium with a chemoattractant (e.g., 10% fetal bovine serum)

  • Dialkyl glycerol ether (dissolved in a suitable vehicle, e.g., DMSO)

  • Cotton swabs

  • Methanol

  • Crystal violet staining solution

  • Microscope

Procedure:

  • Seed cancer cells in the upper chamber of the Transwell insert in serum-free medium. The cells can be pre-treated with the DAGE or the compound can be added to the upper chamber.

  • Add medium containing the chemoattractant to the lower chamber.

  • Incubate for a period that allows for cell migration (e.g., 12-48 hours), depending on the cell type.

  • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol.

  • Stain the migrated cells with crystal violet.

  • Wash the inserts to remove excess stain and allow them to dry.

  • Count the number of migrated cells in several random fields under a microscope.

This protocol describes a general procedure for an experimental metastasis model in mice.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or nude mice)

  • Cancer cell line (e.g., luciferase-expressing for in vivo imaging)

  • Dialkyl glycerol ether formulation for in vivo administration

  • Anesthesia

  • Surgical tools

  • Bioluminescence imaging system (if applicable)

  • Formalin

  • Histology equipment

Procedure:

  • Culture and prepare a single-cell suspension of the cancer cells.

  • Administer the DAGE formulation to the mice according to the desired treatment regimen (e.g., oral gavage, intraperitoneal injection). A control group should receive the vehicle only.

  • Inject the cancer cells into the mice. For an experimental metastasis model, this is often done via tail vein injection to assess lung metastasis. For a spontaneous metastasis model, cells are implanted orthotopically (e.g., in the mammary fat pad for breast cancer).

  • Monitor the health and weight of the mice regularly.

  • If using luciferase-expressing cells, perform regular bioluminescence imaging to track the growth of the primary tumor and the development of metastases.

  • At the end of the study (determined by tumor burden or a pre-defined endpoint), euthanize the mice.

  • Harvest the primary tumor (if applicable) and organs of interest (e.g., lungs, liver, bones).

  • Quantify the metastatic burden. For lung metastases, this can be done by counting the number of surface nodules.

  • Fix the tissues in formalin, embed in paraffin, and perform histological analysis (e.g., H&E staining) to confirm and quantify metastases.

Conclusion

Dialkyl glycerol ethers represent a fascinating and versatile class of amphiphilic lipids with significant potential in drug delivery and as modulators of cellular signaling. Their unique stability and ability to interact with biological membranes make them a subject of growing interest in the scientific community. The protocols and data presented in this guide are intended to provide researchers with a solid foundation for exploring the multifaceted nature of DAGEs and harnessing their properties for innovative therapeutic strategies. Further research is warranted to fully elucidate the specific mechanisms by which different DAGEs exert their biological effects and to optimize their use in clinical applications.

References

A Technical Guide to the Structural Analogs of 2,3-Bis(octadecyloxy)propan-1-ol: Synthesis, Biological Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of 2,3-Bis(octadecyloxy)propan-1-ol, a representative of the 1,2-di-O-alkyl-sn-glycerol class of ether lipids. This document details their synthesis, summarizes their biological activity, particularly as modulators of Protein Kinase C (PKC), and provides in-depth experimental protocols for their preparation and evaluation.

Introduction to 1,2-di-O-alkyl-sn-glycerols

1,2-di-O-alkyl-sn-glycerols are a class of ether lipids characterized by a glycerol (B35011) backbone with alkyl chains attached at the sn-1 and sn-2 positions via ether linkages. Unlike their diacylglycerol counterparts where fatty acids are linked by ester bonds, the ether linkage in these lipids confers greater chemical stability. These compounds are of significant interest in biomedical research due to their structural similarity to the endogenous signaling molecule diacylglycerol (DAG), a key activator of Protein Kinase C (PKC).

Biological Activity: Modulation of Protein Kinase C

A significant body of research has demonstrated that 1,2-di-O-alkyl-sn-glycerols and their derivatives can act as inhibitors of Protein Kinase C (PKC)[1][2]. PKC is a family of serine/threonine kinases that play crucial roles in a multitude of cellular signaling pathways, including cell proliferation, differentiation, and apoptosis. The aberrant activity of PKC has been implicated in various diseases, most notably cancer.

The inhibitory effect of these ether lipids is thought to arise from their ability to compete with the endogenous PKC activator, diacylglycerol, for binding to the C1 domain of conventional and novel PKC isoforms. However, unlike diacylglycerol, the binding of these ether lipid analogs does not effectively induce the conformational changes required for full enzymatic activation, leading to competitive inhibition.

Structure-Activity Relationships

The biological activity of 1,2-di-O-alkyl-sn-glycerol analogs is influenced by the nature of the alkyl chains. Studies have shown that both saturated and unsaturated long-chain groups at the sn-1 position are effective for PKC inhibition[2]. Furthermore, diether glycerols with short-chain moieties at the sn-2 position have also been shown to be effective inhibitors[2].

The following table summarizes the known biological activities of a selection of 2,3-bis(alkoxy)propan-1-ol analogs.

Compound NameR1 GroupR2 GroupBiological ActivityReference
2,3-Bis(decyloxy)propan-1-olC10H21C10H21PKC activator (weak)[3]
2,3-Bis(hexadecyloxy)propan-1-olC16H33C16H33PKC inhibitor[2]
This compound C18H37 C18H37 PKC inhibitor [1]
1-O-Hexadecyl-2-O-acetyl-glycerolC16H33COCH3PKC activator (weak)[3]
1-O-Decyl-2-O-decanoyl-glycerolC10H21COC9H19PKC activator (weak)[3]

Table 1: Biological Activity of Selected 2,3-Bis(alkoxy)propan-1-ol Analogs and Related Compounds

Synthesis of 1,2-di-O-alkyl-sn-glycerols

The synthesis of 1,2-di-O-alkyl-sn-glycerols can be achieved through several synthetic routes. A common strategy involves the alkylation of a protected glycerol derivative, followed by deprotection.

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of 1,2-di-O-alkyl-sn-glycerols.

G cluster_synthesis Synthesis of 1,2-di-O-alkyl-sn-glycerol Start Protected Glycerol Derivative (e.g., Solketal) Alkylation1 Alkylation of sn-1 position (e.g., with Alkyl Halide) Start->Alkylation1 Deprotection1 Partial Deprotection Alkylation1->Deprotection1 Alkylation2 Alkylation of sn-2 position (e.g., with Alkyl Halide) Deprotection1->Alkylation2 Final_Deprotection Final Deprotection Alkylation2->Final_Deprotection Product 1,2-di-O-alkyl-sn-glycerol Final_Deprotection->Product

Caption: General synthetic workflow for 1,2-di-O-alkyl-sn-glycerols.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative example for the synthesis of a symmetrical 1,2-di-O-alkyl-sn-glycerol.

Materials:

Procedure:

  • Preparation of the Alkoxide: To a stirred suspension of sodium hydride (2.2 eq) in anhydrous DMF under an inert atmosphere (e.g., argon), add a solution of (R)-(-)-glycidol (1.0 eq) in anhydrous DMF dropwise at 0 °C.

  • First Alkylation: After the evolution of hydrogen gas ceases, add a solution of 1-bromooctadecane (1.1 eq) in anhydrous DMF dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to yield 1-O-octadecyl-sn-glycerol.

  • Second Alkylation: To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF, add a solution of 1-O-octadecyl-sn-glycerol (1.0 eq) in anhydrous DMF dropwise at 0 °C.

  • After gas evolution ceases, add a solution of 1-bromooctadecane (1.1 eq) in anhydrous DMF dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Final Work-up and Purification: Perform a similar work-up procedure as described in step 3. Purify the crude product by silica gel column chromatography to afford this compound.

Experimental Protocol: In Vitro Protein Kinase C Inhibition Assay

This protocol describes a common method for assessing the inhibitory activity of 1,2-di-O-alkyl-sn-glycerol analogs on PKC using a radioactive assay with [γ-³²P]ATP[4].

Materials:

  • Purified Protein Kinase C (e.g., from rat brain)

  • Histone H1 (as a substrate)

  • [γ-³²P]ATP

  • Phosphatidylserine (B164497) (PS)

  • 1,2-Dioleoyl-sn-glycerol (DAG) (as a positive control activator)

  • Test compounds (1,2-di-O-alkyl-sn-glycerol analogs)

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.5 mM CaCl₂)

  • Trichloroacetic acid (TCA)

  • Phosphocellulose paper discs

  • Scintillation cocktail and counter

Procedure:

  • Preparation of Lipid Vesicles: Prepare lipid vesicles by mixing phosphatidylserine and the test compound (or DAG for positive control) in chloroform. Evaporate the solvent under a stream of nitrogen and resuspend the lipid film in assay buffer by sonication.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, Histone H1, and the prepared lipid vesicles.

  • Enzyme Addition: Add the purified PKC enzyme to the reaction mixture and pre-incubate for 5 minutes at 30°C.

  • Initiation of Reaction: Start the reaction by adding [γ-³²P]ATP to the mixture.

  • Incubation: Incubate the reaction mixture at 30°C for 10 minutes.

  • Termination of Reaction: Stop the reaction by spotting an aliquot of the reaction mixture onto a phosphocellulose paper disc and immersing the disc in cold 10% TCA.

  • Washing: Wash the phosphocellulose paper discs several times with 5% TCA to remove unincorporated [γ-³²P]ATP.

  • Quantification: Place the washed discs in scintillation vials with a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine the percentage of inhibition by comparing the radioactivity incorporated in the presence of the test compound to the control (with DAG and without inhibitor). Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of PKC activity.

Signaling Pathway Visualization

The primary molecular target of the 1,2-di-O-alkyl-sn-glycerol class of compounds is Protein Kinase C. The following diagram illustrates the canonical PKC signaling pathway and the proposed point of inhibition by these ether lipid analogs.

G cluster_pathway PKC Signaling Pathway and Inhibition GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates DAG Diacylglycerol (DAG) PIP2->DAG Generates PKC_inactive Inactive PKC DAG->PKC_inactive Activates PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Targets (e.g., MARCKS, transcription factors) PKC_active->Downstream Phosphorylates Cellular_Response Cellular Response (Proliferation, Differentiation, etc.) Downstream->Cellular_Response Leads to Inhibitor 1,2-di-O-alkyl-sn-glycerol (Analog of this compound) Inhibitor->PKC_inactive Inhibits (Competes with DAG)

References

An In-depth Technical Guide to the Physicochemical Characteristics of Synthetic Neutral Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of synthetic neutral lipids, with a focus on their application in drug delivery systems. This document details the key parameters used to characterize these lipids, outlines experimental protocols for their analysis, and explores their involvement in cellular signaling pathways.

Introduction to Synthetic Neutral Lipids in Drug Delivery

Synthetic neutral lipids are a cornerstone of modern drug delivery, forming the backbone of various nanoparticle systems such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).[1] Their biocompatibility, biodegradability, and ability to encapsulate a wide range of therapeutic agents make them ideal for improving drug solubility, stability, and bioavailability.[2][3] Unlike naturally derived lipids, synthetic lipids offer greater batch-to-batch consistency and the potential for chemical modification to fine-tune their properties for specific delivery applications.[3] Common examples of synthetic neutral lipids used in pharmaceutical formulations include triglycerides (e.g., tristearin, glyceryl monostearate), fatty acid esters (e.g., cetyl palmitate), and sterols (e.g., cholesterol).[4]

Key Physicochemical Characteristics and Their Importance

The therapeutic efficacy of lipid-based drug delivery systems is intrinsically linked to their physicochemical properties. Careful characterization of these parameters is crucial for formulation development, optimization, and quality control.

  • Particle Size and Polydispersity Index (PDI): The size of lipid nanoparticles influences their in vivo distribution, cellular uptake, and clearance from the body.[5] The PDI is a measure of the heterogeneity of particle sizes in a sample; a lower PDI indicates a more uniform and monodisperse formulation.[4]

  • Zeta Potential: This parameter reflects the surface charge of the nanoparticles and is a critical indicator of their stability in suspension.[4] A sufficiently high positive or negative zeta potential prevents particle aggregation through electrostatic repulsion.

  • Encapsulation Efficiency and Drug Loading: Encapsulation efficiency refers to the percentage of the initial drug that is successfully incorporated into the lipid nanoparticles. Drug loading, on the other hand, represents the percentage of the drug relative to the total weight of the nanoparticle. These parameters are vital for determining the therapeutic dose and efficacy of the formulation.

  • Thermal Properties: The melting and crystallization behavior of the lipid matrix, analyzed by techniques like Differential Scanning Calorimetry (DSC), provides insights into the physical state of the lipid (crystalline or amorphous) and the interaction between the drug and the lipid matrix.[6]

Comparative Physicochemical Data of Common Synthetic Neutral Lipids

The following tables summarize the key physicochemical characteristics of various synthetic neutral lipids commonly employed in the fabrication of solid lipid nanoparticles. These values are indicative and can vary depending on the specific formulation and preparation methods used.

Table 1: Tristearin-Based Solid Lipid Nanoparticles

Drug ModelParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
Orlistat67.65 - 462.60.197 - 0.523-15.2 to -43.4277.25 - 97.34
Ebastine147.5 ± 3.320.106 ± 0.005-86.7

Table 2: Glyceryl Monostearate-Based Solid Lipid Nanoparticles

Drug ModelParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
Paclitaxel63 ± 5.770.272 ± 0.02-24.494.58
Dibenzoyl peroxide194.6 ± 5.03 - 406.6 ± 15.2--80.5 ± 9.45
Erythromycin base220 ± 6.2 - 328.34 ± 2.5--94.6 ± 14.9
Triamcinolone acetonide227.3 ± 2.5 - 480.6 ± 24--96 ± 11.5
Docetaxel~100LowStableExcellent

Table 3: Cetyl Palmitate-Based Solid Lipid Nanoparticles

Drug ModelParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
Ibuprofen~312---
Gamma-oryzanol210 - 280--27 to -35-

Table 4: Precirol® ATO 5-Based Solid Lipid Nanoparticles

Drug ModelParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
Grape Seed Extract139 - 2830.44 - 0.59+25.6 to +43.4-
Hydrochlorothiazide75 - 95--~80
5-Fluorouracil76.82 ± 1.48 - 100.3 ± 2.86---

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of synthetic neutral lipids.

Particle Size and Zeta Potential Analysis by Dynamic Light Scattering (DLS)

Objective: To determine the mean hydrodynamic diameter, polydispersity index, and surface charge of lipid nanoparticles in an aqueous suspension.

Materials and Instruments:

  • Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)

  • Disposable or quartz cuvettes

  • Filtered, deionized water or appropriate dispersion medium

  • Micropipettes

Procedure:

  • Instrument Preparation: Ensure the DLS instrument is calibrated using appropriate NIST-traceable standards (e.g., 100 nm polystyrene standards).[7] Allow the instrument to warm up and stabilize at the set temperature (typically 25°C).[7]

  • Sample Preparation:

    • Dilute the lipid nanoparticle suspension with filtered, deionized water or a suitable buffer to achieve an appropriate particle concentration for the instrument (typically a count rate between 100 and 300 kcps).[7]

    • Ensure the sample is well-dispersed and free of air bubbles. Sonication may be used to break up aggregates, but care should be taken not to alter the nanoparticle structure.

    • For zeta potential measurements, ensure the dispersant has a known viscosity and dielectric constant.

  • Measurement:

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the instrument's sample holder and allow it to equilibrate to the set temperature.[8]

    • For particle size measurement, select the appropriate measurement parameters (e.g., scattering angle, measurement duration, number of runs).[7]

    • For zeta potential measurement, ensure the electrodes are properly immersed in the sample and select the appropriate voltage.

  • Data Analysis:

    • The instrument software will calculate the Z-average diameter and the Polydispersity Index (PDI) from the correlation function of the scattered light intensity fluctuations.[7]

    • The zeta potential is calculated from the electrophoretic mobility of the particles using the Henry equation.

    • Perform at least three independent measurements for each sample to ensure reproducibility.

Determination of Encapsulation Efficiency by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the amount of drug encapsulated within the lipid nanoparticles.

Materials and Instruments:

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, Fluorescence)

  • Appropriate HPLC column (e.g., C18)

  • Centrifuge or ultracentrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Volumetric flasks and pipettes

  • Mobile phase and solvents for drug extraction

Procedure:

  • Separation of Free Drug from Nanoparticles:

    • Centrifuge the lipid nanoparticle suspension to pellet the nanoparticles. The supernatant containing the free, unencapsulated drug is carefully collected.

    • Alternatively, use a centrifugal filter device to separate the nanoparticles from the aqueous phase.

  • Quantification of Free Drug:

    • Analyze the collected supernatant/filtrate directly by HPLC to determine the concentration of the free drug.

  • Quantification of Total Drug:

    • To determine the total amount of drug (both encapsulated and free), disrupt the lipid nanoparticles to release the encapsulated drug. This can be achieved by adding a suitable solvent (e.g., methanol, isopropanol) that dissolves the lipid matrix.

    • Analyze the resulting solution by HPLC to determine the total drug concentration.

  • Calculation of Encapsulation Efficiency (EE):

    • The encapsulation efficiency is calculated using the following formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

HPLC Method Development and Validation:

  • A specific and sensitive HPLC method must be developed and validated for the drug of interest.[9][10] This includes establishing linearity, accuracy, precision, and limits of detection and quantification.[9] The mobile phase, flow rate, and detection wavelength should be optimized for the specific drug.[9]

Thermal Analysis by Differential Scanning Calorimetry (DSC)

Objective: To investigate the thermal behavior, including melting point and crystallinity, of the lipid matrix and drug-loaded nanoparticles.

Materials and Instruments:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

  • Microbalance

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of the lyophilized lipid nanoparticle sample (typically 1-5 mg) into an aluminum DSC pan.[6]

    • Seal the pan hermetically to prevent any loss of volatile components during heating.

    • Prepare a reference pan containing no sample.

  • DSC Measurement:

    • Place the sample and reference pans into the DSC cell.

    • Set the desired temperature program. A typical program involves heating the sample at a constant rate (e.g., 10°C/min) over a defined temperature range that encompasses the melting point of the lipid.[11]

    • The instrument measures the difference in heat flow between the sample and the reference pan as a function of temperature.

  • Data Analysis:

    • The resulting DSC thermogram shows endothermic peaks corresponding to melting transitions and exothermic peaks for crystallization events.

    • The onset temperature and the peak temperature of the endotherm provide information about the melting point of the lipid.

    • The area under the melting peak corresponds to the enthalpy of fusion (ΔH), which is related to the degree of crystallinity of the lipid.

    • A shift in the melting point or a change in the enthalpy of fusion of the drug-loaded nanoparticles compared to the pure lipid can indicate drug-lipid interactions or changes in the crystalline structure of the lipid matrix.

Involvement of Synthetic Neutral Lipids in Signaling Pathways

Synthetic neutral lipids can mimic endogenous signaling molecules and are valuable tools for studying and modulating cellular processes.

Ceramide-Induced Apoptosis

Synthetic, cell-permeable ceramides (B1148491) (e.g., C2- and C6-ceramides) can induce apoptosis in various cell types.[12] They can activate a signaling cascade that leads to programmed cell death, making them potential therapeutic agents in cancer treatment.[13][14]

Ceramide_Apoptosis_Pathway cluster_extrinsic Extracellular Stimuli cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling Stress_Stimuli Stress Stimuli (e.g., UV, Chemotherapy) Sphingomyelinase Sphingomyelinase (SMase) Stress_Stimuli->Sphingomyelinase activates Death_Ligands Death Ligands (e.g., TNF-α, FasL) Death_Receptors Death Receptors Death_Ligands->Death_Receptors binds Death_Receptors->Sphingomyelinase activates Ceramide Ceramide (Synthetic or Endogenous) Sphingomyelinase->Ceramide hydrolyzes Sphingomyelin to Sphingomyelin Sphingomyelin Mitochondria Mitochondria Ceramide->Mitochondria induces dysfunction Caspase_Cascade Caspase Cascade Mitochondria->Caspase_Cascade releases pro-apoptotic factors to activate Apoptosis Apoptosis Caspase_Cascade->Apoptosis executes

Ceramide-induced apoptosis signaling pathway.
Diacylglycerol-Mediated Protein Kinase C Activation

Synthetic diacylglycerols (DAGs) can activate Protein Kinase C (PKC), a key enzyme in many signal transduction pathways that regulate cell growth, differentiation, and apoptosis.[15][16]

PKC_Activation_Pathway cluster_stimulus Extracellular Signal cluster_membrane_events Plasma Membrane cluster_cytosolic_events Cytosol Agonist Agonist (e.g., Hormone, Growth Factor) GPCR_RTK GPCR / RTK Agonist->GPCR_RTK activates PLC Phospholipase C (PLC) GPCR_RTK->PLC activates DAG Diacylglycerol (DAG) PLC->DAG hydrolyzes PIP2 to IP3 IP3 PLC->IP3 hydrolyzes PIP2 to PIP2 PIP2 PKC Protein Kinase C (PKC) DAG->PKC activates ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on Substrate_Phosphorylation Substrate Phosphorylation PKC->Substrate_Phosphorylation catalyzes Ca2 Ca²⁺ Ca2->PKC co-activates ER->Ca2 releases Cellular_Response Cellular Response Substrate_Phosphorylation->Cellular_Response leads to

PKC activation by diacylglycerol.

Experimental and Characterization Workflows

The following diagrams illustrate typical workflows for the synthesis and characterization of solid lipid nanoparticles.

Workflow for SLN Synthesis by Hot Homogenization

SLN_Synthesis_Workflow cluster_preparation Phase Preparation cluster_emulsification Emulsification cluster_homogenization Homogenization & Solidification Lipid_Phase 1. Prepare Lipid Phase: Melt solid lipid and dissolve drug. Heating 3. Heat both phases to ~5-10°C above lipid melting point. Lipid_Phase->Heating Aqueous_Phase 2. Prepare Aqueous Phase: Dissolve surfactant in water. Aqueous_Phase->Heating Dispersion 4. Disperse lipid phase into aqueous phase with high-speed stirring. Heating->Dispersion Pre_emulsion 5. Form a coarse oil-in-water pre-emulsion. Dispersion->Pre_emulsion High_Pressure 6. Homogenize the pre-emulsion using a high-pressure homogenizer. Pre_emulsion->High_Pressure Cooling 7. Cool the resulting nanoemulsion in an ice bath to solidify the lipid. High_Pressure->Cooling SLN_Dispersion 8. Obtain SLN dispersion. Cooling->SLN_Dispersion

Workflow for SLN synthesis via hot homogenization.
Workflow for Physicochemical Characterization of Lipid Nanoparticles

LNP_Characterization_Workflow cluster_physicochemical Physicochemical Analysis cluster_release In Vitro Performance cluster_stability Stability Assessment LNP_Sample Lipid Nanoparticle Dispersion Size_Zeta Particle Size & Zeta Potential (DLS) LNP_Sample->Size_Zeta Morphology Morphology & Structure (TEM, SEM, AFM) LNP_Sample->Morphology EE_DL Encapsulation Efficiency & Drug Loading (HPLC, UV-Vis) LNP_Sample->EE_DL Thermal Thermal Properties (DSC) LNP_Sample->Thermal Crystallinity Crystallinity (XRD) LNP_Sample->Crystallinity Stability_Studies Stability Studies (Storage at different conditions) Size_Zeta->Stability_Studies InVitro_Release In Vitro Drug Release (Dialysis Method) EE_DL->InVitro_Release InVitro_Release->Stability_Studies

Workflow for lipid nanoparticle characterization.

References

Methodological & Application

Application Notes and Protocols for 2,3-Bis(octadecyloxy)propan-1-ol in Lipid Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have become a leading platform for the delivery of therapeutic payloads, most notably nucleic acids such as mRNA and siRNA. The composition of these LNPs is a critical determinant of their stability, efficacy, and safety. A standard LNP formulation comprises four main components: an ionizable lipid, a phospholipid, cholesterol, and a PEGylated lipid.[1] This document provides detailed application notes and protocols for the use of 2,3-Bis(octadecyloxy)propan-1-ol , a synthetic dialkyl glycerol (B35011) ether, as a structural lipid in LNP formulations.

This compound, with its two C18 alkyl chains, contributes to the structural integrity and stability of the lipid bilayer. Its ether linkages offer increased resistance to enzymatic degradation compared to the ester linkages found in many naturally occurring phospholipids, potentially leading to more robust and stable LNP formulations. These characteristics make it a valuable component for developing advanced drug delivery systems.

Data Presentation

The following tables provide representative quantitative data for LNP formulations incorporating this compound. This data is based on typical results obtained for LNPs with similar compositions and is intended to serve as a baseline for formulation development and optimization.

Table 1: Example Formulation Composition of LNPs with this compound

ComponentMolar Ratio (%)Purpose
Ionizable Lipid (e.g., DLin-MC3-DMA)50Encapsulation of nucleic acid cargo and endosomal escape
This compound10Structural lipid, enhances bilayer stability
Cholesterol38.5Stabilizes the lipid bilayer, modulates fluidity
PEG-Lipid (e.g., DMG-PEG 2000)1.5Forms a hydrophilic corona to prevent aggregation and opsonization

Table 2: Physicochemical Properties of LNPs Formulated with this compound

ParameterExpected RangeMethod of Analysis
Particle Size (Hydrodynamic Diameter)80 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Zeta Potential (at pH 7.4)Near-neutral to slightly negativeElectrophoretic Light Scattering (ELS)
Encapsulation Efficiency (%)> 90%RiboGreen Assay / HPLC

Experimental Protocols

Protocol 1: Preparation of LNPs using Microfluidic Mixing

This protocol describes the formulation of LNPs containing this compound using a microfluidic mixing technique, which allows for rapid and controlled self-assembly of the nanoparticles.

Materials:

  • This compound

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • Cholesterol

  • PEG-Lipid (e.g., DMG-PEG 2000)

  • Dehydrated Ethanol (B145695) (200 proof)

  • Aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Nucleic acid cargo (e.g., mRNA, siRNA)

  • Microfluidic mixing system (e.g., NanoAssemblr)

  • Dialysis cassettes (10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Preparation of Lipid Stock Solutions:

    • Prepare individual stock solutions of this compound, ionizable lipid, cholesterol, and PEG-lipid in dehydrated ethanol. A typical starting concentration is 10-20 mg/mL.

    • Ensure all lipids are fully dissolved. Gentle warming or vortexing may be necessary.

  • Preparation of the Lipid Mixture:

    • In a sterile glass vial, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 50% ionizable lipid, 10% this compound, 38.5% cholesterol, 1.5% PEG-lipid).

    • Vortex the lipid mixture to ensure homogeneity.

  • Preparation of the Aqueous Phase:

    • Dissolve the nucleic acid cargo in the aqueous buffer (e.g., citrate buffer, pH 4.0) to the desired concentration. The acidic pH ensures the ionizable lipid is protonated, facilitating encapsulation of the negatively charged nucleic acid.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid mixture (in ethanol) into one syringe and the aqueous nucleic acid solution into another.

    • Pump the two solutions through the microfluidic cartridge at a defined flow rate and flow rate ratio (e.g., a 3:1 aqueous to lipid phase ratio).

    • The rapid mixing of the two phases induces the self-assembly of the LNPs. Collect the resulting LNP dispersion.

  • Purification:

    • To remove the ethanol and unencapsulated nucleic acid, purify the LNP dispersion.

    • Dialyze the LNP suspension against PBS (pH 7.4) using a 10 kDa MWCO dialysis cassette. Perform dialysis overnight at 4°C with at least two buffer changes.

  • Sterilization and Storage:

    • Sterilize the purified LNP solution by passing it through a 0.22 µm syringe filter.

    • Store the final LNP formulation at 4°C. For long-term storage, consult stability data for the specific formulation.

Protocol 2: Characterization of LNPs

This protocol outlines the key analytical techniques to characterize the physicochemical properties of the formulated LNPs.

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS).

  • Procedure:

    • Dilute a small aliquot of the LNP suspension in PBS (pH 7.4) to an appropriate concentration for DLS analysis.

    • Measure the hydrodynamic diameter and PDI using a calibrated DLS instrument at 25°C.

    • Perform at least three independent measurements and report the average values.

2. Zeta Potential Measurement:

  • Technique: Electrophoretic Light Scattering (ELS).

  • Procedure:

    • Dilute the LNP suspension in an appropriate low-conductivity buffer (e.g., 10 mM NaCl).

    • Measure the electrophoretic mobility of the nanoparticles, which is then converted to the zeta potential by the instrument's software.

    • Perform measurements at 25°C and report the average of at least three readings.

3. Encapsulation Efficiency Determination (RiboGreen Assay for RNA): [2]

  • Principle: The RiboGreen dye fluoresces significantly upon binding to nucleic acids. By measuring the fluorescence before and after lysing the LNPs with a detergent, the amount of encapsulated RNA can be determined.[2]

  • Materials:

    • Quant-iT™ RiboGreen™ RNA Reagent and buffer.

    • Triton X-100 (2% in TE buffer).

    • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5).

    • RNA standard of known concentration.

  • Procedure:

    • Standard Curve: Prepare a standard curve of the RNA in TE buffer.

    • Measurement of Free RNA: Dilute the LNP sample in TE buffer and measure the fluorescence using the RiboGreen reagent. This represents the unencapsulated RNA.

    • Measurement of Total RNA: To a separate aliquot of the LNP sample, add Triton X-100 to lyse the nanoparticles and release the encapsulated RNA. Measure the fluorescence. This represents the total RNA.

    • Calculation:

      • Encapsulation Efficiency (%) = [(Total RNA - Free RNA) / Total RNA] x 100

Visualizations

LNP_Formulation_Workflow cluster_preparation Preparation cluster_formulation Formulation cluster_purification Purification & Storage cluster_characterization Characterization Lipid Stock Solutions Lipid Stock Solutions Lipid Mixture Lipid Mixture Lipid Stock Solutions->Lipid Mixture Aqueous Phase (Nucleic Acid) Aqueous Phase (Nucleic Acid) Microfluidic Mixing Microfluidic Mixing Aqueous Phase (Nucleic Acid)->Microfluidic Mixing Lipid Mixture->Microfluidic Mixing Dialysis Dialysis Microfluidic Mixing->Dialysis Sterile Filtration Sterile Filtration Dialysis->Sterile Filtration Final LNP Formulation Final LNP Formulation Sterile Filtration->Final LNP Formulation DLS (Size, PDI) DLS (Size, PDI) Final LNP Formulation->DLS (Size, PDI) ELS (Zeta Potential) ELS (Zeta Potential) Final LNP Formulation->ELS (Zeta Potential) RiboGreen Assay (EE%) RiboGreen Assay (EE%) Final LNP Formulation->RiboGreen Assay (EE%)

Caption: Experimental workflow for LNP formulation and characterization.

Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Compartments LNP LNP Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake EarlyEndosome Early Endosome (pH ~6.0-6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH ~5.0-6.0) EarlyEndosome->LateEndosome Maturation Lysosome Lysosome (pH ~4.5-5.0) LateEndosome->Lysosome Fusion & Degradation Cytosol Cytosol LateEndosome->Cytosol Endosomal Escape (pH-mediated) Translation Translation (Protein Expression) Cytosol->Translation Payload Release

Caption: General pathway of LNP cellular uptake and endosomal escape.

References

Application Notes and Protocols for the Preparation and Characterization of 2,3-Bis(octadecyloxy)propan-1-ol Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are artificially prepared vesicles composed of a lipid bilayer, which can be used as a vehicle for the administration of nutrients and pharmaceutical drugs. The use of synthetic lipids with ether linkages, such as 2,3-Bis(octadecyloxy)propan-1-ol, offers significant advantages over conventional ester-linked phospholipids. The ether bonds in these lipids are resistant to hydrolysis by phospholipases and can withstand harsher conditions, such as extreme pH. This enhanced stability makes them ideal candidates for robust drug delivery systems.[1] This document provides detailed protocols for the preparation of liposomes incorporating this compound using the thin-film hydration method, followed by sizing via extrusion. It also outlines key characterization techniques to ensure the quality and consistency of the resulting liposomal formulation.

Data Presentation

Due to the limited availability of specific quantitative data for liposomes formulated exclusively with this compound, the following tables present representative data from studies on archaeosomes. Archaeosomes are liposomes prepared from the polar lipids of archaea, which are structurally similar diether and tetraether lipids. This data serves as a valuable reference for the expected physicochemical properties of this compound liposomes.

Table 1: Representative Physicochemical Properties of Diether/Tetraether Lipid Liposomes (Archaeosomes)

Formulation CompositionMethod of PreparationMean Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Total Polar Lipids from A. pernix K1Thin-film hydration, extrusion346.1 ± 11.81< 0.2-50 to -110[2]
Egg-PC and PEG₄₅-Tetraether (90:10 wt%)Thin-film hydration, sonication~150N/AN/A[3]
Total Polar Lipids from various methanogensThin-film hydration, sonication85 - 250N/AN/A[4]
Tetraether lipids (TEL) and Phospholipon 100H (7:3 molar ratio)Thin-film hydration107.00< 0.25Negative[5]

Table 2: Representative Encapsulation Efficiency of Drugs in Archaeosomes and other Liposomes

Liposome (B1194612) CompositionEncapsulated DrugEncapsulation MethodEncapsulation Efficiency (%)Reference
Phosphatidylcholine, Cholesterol, Tetramyristoyl cardiolipinDoxorubicin (B1662922)Thin-film hydration> 90[6]
POPC, DOTAP, DOPE, DSPE-mPEG₂₀₀₀DoxorubicinThin-film hydration~93[7]
DPPCFluoresceinFluorocarbon-based method84[8]
Egg-PC, CholesterolDoxorubicinpH-gradient> 98[9]

Experimental Protocols

Protocol 1: Preparation of Liposomes by Thin-Film Hydration

This protocol describes the preparation of multilamellar vesicles (MLVs) using the thin-film hydration method.

Materials:

  • This compound

  • Cholesterol (optional, but recommended for membrane stability)

  • Other lipids (e.g., phospholipids, PEGylated lipids) as required by the formulation

  • Chloroform

  • Methanol

  • Hydration Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

Equipment:

  • Round-bottom flask (50 mL or 100 mL)

  • Rotary evaporator with a water bath

  • Vacuum pump

  • Vortex mixer

Procedure:

  • Lipid Dissolution: Dissolve this compound and any other lipids (e.g., cholesterol) in a chloroform:methanol mixture (typically 2:1 or 9:1 v/v) in a round-bottom flask.[1] The total lipid concentration in the organic solvent is typically in the range of 10-20 mg/mL.[1] Ensure complete dissolution to form a clear solution.

  • Thin-Film Formation: Attach the round-bottom flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature that facilitates solvent evaporation without causing lipid degradation (e.g., 40-60°C).[1] Evaporate the organic solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

  • Drying: Once the film appears dry, continue to keep the flask under high vacuum for at least 2 hours to overnight to ensure the complete removal of any residual organic solvent.[1]

  • Hydration: Pre-heat the hydration buffer (e.g., PBS, pH 7.4) to a temperature above the phase transition temperature (Tc) of the lipid mixture. For many diether lipids, hydration can be performed at around 50-60°C. Add the pre-heated hydration buffer to the round-bottom flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration.

  • Vesicle Formation: Agitate the flask by vortexing or gentle shaking to disperse the lipid film from the walls of the flask. This process leads to the spontaneous formation of multilamellar vesicles (MLVs).[1] The hydration process should be carried out for approximately 1 hour to ensure complete hydration.[1]

Protocol 2: Liposome Sizing by Extrusion

To obtain unilamellar vesicles (LUVs) with a more uniform size distribution, the MLV suspension is subjected to extrusion.

Materials:

  • MLV suspension from Protocol 1

  • Polycarbonate membranes (e.g., 100 nm pore size)

Equipment:

  • Liposome extruder (e.g., Avanti Mini-Extruder)

  • Gas-tight syringes (e.g., 1 mL)

Procedure:

  • Extruder Assembly: Assemble the liposome extruder according to the manufacturer's instructions, placing a polycarbonate membrane of the desired pore size (e.g., 100 nm) between the filter supports.[10]

  • Extrusion: Heat the extruder to the same temperature as the hydration buffer used previously. Draw the MLV suspension into one of the gas-tight syringes. Pass the suspension through the polycarbonate membrane to the second syringe.[10]

  • Multiple Passes: Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure a homogenous sample.[10] Collecting the final sample from the opposite syringe to the initial loading helps ensure all of the sample has passed through the membrane the specified number of times.

  • Storage: Store the resulting LUV suspension at 4°C. The stability of the liposomes should be assessed over time.

Protocol 3: Characterization of Liposomes

1. Size and Polydispersity Index (PDI) Measurement:

  • Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and the size distribution (PDI) of the liposomes.

  • Procedure:

    • Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration for DLS measurement.

    • Measure the hydrodynamic diameter and PDI using a DLS instrument. A PDI value below 0.3 is generally considered acceptable for drug delivery applications, indicating a relatively monodisperse population of vesicles.[10]

2. Zeta Potential Measurement:

  • Principle: Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the liposomes, which is a key indicator of their colloidal stability.

  • Procedure:

    • Dilute the liposome suspension in an appropriate medium (e.g., deionized water or a low ionic strength buffer).

    • Measure the zeta potential using a DLS instrument equipped with an electrode. A higher absolute zeta potential value (e.g., > ±30 mV) generally indicates greater stability against aggregation.

3. Encapsulation Efficiency (EE%) Determination:

  • Principle: EE% is the percentage of the initial drug that is successfully entrapped within the liposomes.

  • Procedure (for a hydrophilic drug):

    • Separation of Free Drug: Separate the liposomes containing the encapsulated drug from the unencapsulated (free) drug using methods such as size exclusion chromatography (e.g., Sephadex G-50 column) or dialysis.[10]

    • Quantification of Encapsulated Drug: Disrupt the purified liposomes by adding a suitable detergent (e.g., Triton X-100) or an organic solvent to release the encapsulated drug.[10]

    • Quantify the amount of the released drug using a suitable analytical technique (e.g., UV-Vis spectrophotometry, fluorescence spectroscopy, or HPLC).

    • Calculation: Calculate the EE% using the following formula: EE (%) = (Amount of encapsulated drug / Total amount of drug used in the formulation) x 100

4. Morphological Analysis:

  • Principle: Transmission Electron Microscopy (TEM) provides direct visualization of the liposomes, confirming their spherical shape and lamellarity.

  • Procedure:

    • Place a drop of the diluted liposome suspension on a TEM grid.

    • Negatively stain the sample with a solution of a heavy metal salt (e.g., uranyl acetate (B1210297) or phosphotungstic acid).

    • Allow the grid to dry completely before imaging with a transmission electron microscope.

Visualizations

G cluster_prep Liposome Preparation cluster_sizing Liposome Sizing cluster_char Characterization Lipid Dissolution Lipid Dissolution Thin-Film Formation Thin-Film Formation Lipid Dissolution->Thin-Film Formation Chloroform:Methanol Drying Drying Thin-Film Formation->Drying Rotary Evaporator Hydration Hydration Drying->Hydration High Vacuum MLV Suspension MLV Suspension Hydration->MLV Suspension Hydration Buffer + Vortexing Extrusion Extrusion MLV Suspension->Extrusion 100 nm membrane LUV Suspension LUV Suspension Extrusion->LUV Suspension DLS DLS LUV Suspension->DLS Size & PDI Zeta Potential Zeta Potential LUV Suspension->Zeta Potential Stability Encapsulation Efficiency Encapsulation Efficiency LUV Suspension->Encapsulation Efficiency Drug Load TEM TEM LUV Suspension->TEM Morphology

Caption: Experimental workflow for the preparation and characterization of liposomes.

G Liposome Liposome Cell_Membrane Cell Membrane Liposome->Cell_Membrane Binding Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal_Escape Endosome->Endosomal_Escape Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm Drug_Release Drug_Release Cytoplasm->Drug_Release Therapeutic_Effect Therapeutic_Effect Drug_Release->Therapeutic_Effect

Caption: Plausible cellular uptake pathway for drug-loaded diether lipid liposomes.

References

Microfluidic Synthesis of Lipid Nanoparticles Utilizing 2,3-Bis(octadecyloxy)propan-1-ol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a premier platform for the delivery of nucleic acid-based therapeutics, including mRNA and siRNA. The composition of these LNPs is critical to their stability, efficacy, and safety. A key component in robust LNP formulations is the structural lipid, which provides integrity to the nanoparticle. This application note details a microfluidic-based protocol for the synthesis of LNPs incorporating 2,3-Bis(octadecyloxy)propan-1-ol, a synthetic dialkyl glycerol (B35011) ether lipid. The ether linkages in this lipid offer enhanced resistance to chemical and enzymatic degradation compared to more common ester-linked lipids, potentially leading to more stable formulations.

Microfluidic synthesis provides precise control over nanoparticle formation, resulting in LNPs with uniform size and high encapsulation efficiency.[1] This protocol is designed to be a starting point for researchers developing novel LNP-based drug delivery systems, with a focus on reproducibility and scalability.

Materials and Methods

Lipid Composition and Preparation

The LNP formulation consists of four key lipid components: a cationic or ionizable lipid, a structural lipid, cholesterol, and a PEGylated lipid. For this protocol, we will utilize a standard molar ratio, substituting a conventional helper lipid with this compound as the structural lipid.

Table 1: Lipid Formulation

ComponentRoleMolar Ratio (%)
Cationic/Ionizable Lipid (e.g., DOTAP)Nucleic Acid Complexation & Endosomal Escape50
This compoundStructural Integrity & Stability10
CholesterolNanoparticle Stability & Membrane Fusion38.5
PEGylated Lipid (e.g., DMG-PEG2000)Steric Stabilization & Circulation Time1.5

Note: The selection of the cationic/ionizable lipid and PEGylated lipid can be adapted based on the specific nucleic acid payload and desired in vivo performance.

Experimental Protocol: Microfluidic Synthesis of LNPs

This protocol outlines the steps for preparing the lipid and aqueous solutions and the subsequent microfluidic synthesis of the LNPs.

1. Preparation of Solutions:

  • Lipid Phase (Organic):

    • Dissolve the cationic/ionizable lipid, this compound, cholesterol, and the PEGylated lipid in absolute ethanol (B145695) to achieve a final total lipid concentration in the range of 10-25 mM.

    • Ensure complete dissolution of all lipid components. Gentle warming or sonication may be required, particularly for this compound.

  • Aqueous Phase:

    • Dissolve the nucleic acid payload (e.g., mRNA, siRNA) in an acidic aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0). The acidic pH is crucial for the protonation of the ionizable lipid, facilitating complexation with the negatively charged nucleic acid.

    • The concentration of the nucleic acid should be determined based on the desired lipid-to-payload ratio.

2. Microfluidic Mixing:

  • Set up the microfluidic mixing system (e.g., a NanoAssemblr platform or a similar microfluidic chip with syringe pumps).

  • Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous buffer solution into another.

  • Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR). A common starting point is an FRR of 3:1 (Aqueous:Organic) and a TFR of 12 mL/min. These parameters can be optimized to achieve the desired particle size and polydispersity.

  • Initiate the flow from both syringes to allow for rapid mixing within the microfluidic chip, leading to the self-assembly of the LNPs.

3. Downstream Processing:

  • Collect the LNP solution from the outlet of the microfluidic chip.

  • To remove the ethanol and raise the pH, the LNP solution should be immediately subjected to a buffer exchange step. This is typically achieved through tangential flow filtration (TFF) or dialysis against a neutral buffer (e.g., phosphate-buffered saline [PBS], pH 7.4).

  • Sterile filter the final LNP formulation through a 0.22 µm filter.

Expected Results and Characterization

The physicochemical properties of the synthesized LNPs are critical quality attributes that determine their in vivo performance. The following table provides expected ranges for key characterization parameters.

Table 2: Expected Physicochemical Properties of LNPs

ParameterExpected RangeMethod of Analysis
Particle Size (Z-average)80 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Encapsulation Efficiency (%)> 90%RiboGreen Assay or HPLC
Zeta Potential (at pH 7.4)Near-neutralElectrophoretic Light Scattering (ELS)

Note: These values are representative and may vary depending on the specific lipid composition, nucleic acid payload, and microfluidic parameters used.

Diagrams

LNP_Synthesis_Workflow cluster_prep Solution Preparation cluster_synthesis Microfluidic Synthesis cluster_processing Downstream Processing Lipid_Mix Lipid Mixture in Ethanol (Cationic Lipid, this compound, Cholesterol, PEG-Lipid) Microfluidic_Mixer Microfluidic Mixer Lipid_Mix->Microfluidic_Mixer Organic Phase NA_Solution Nucleic Acid in Aqueous Buffer (pH 4.0) NA_Solution->Microfluidic_Mixer Aqueous Phase Buffer_Exchange Buffer Exchange (TFF or Dialysis) Microfluidic_Mixer->Buffer_Exchange LNP Self-Assembly Sterile_Filtration Sterile Filtration Buffer_Exchange->Sterile_Filtration Final_LNP Final LNP Formulation (in PBS, pH 7.4) Sterile_Filtration->Final_LNP

Caption: Experimental workflow for LNP synthesis.

LNP_Structure cluster_core LNP Core cluster_shell LNP Shell NA Nucleic Acid Cationic_Lipid_Core Cationic/ Ionizable Lipid Structural_Lipid 2,3-Bis(octadecyloxy) propan-1-ol Cholesterol Cholesterol PEG_Lipid PEGylated Lipid Cholesterol->PEG_Lipid

Caption: Conceptual structure of the LNP.

Conclusion

This application note provides a detailed protocol for the synthesis of lipid nanoparticles incorporating the structurally stable lipid, this compound, using a reproducible microfluidic method. The use of ether-linked lipids may offer advantages in terms of LNP stability, which is a critical attribute for the development of effective nucleic acid therapies. The provided protocol and expected characterization parameters serve as a valuable resource for researchers and drug developers working to optimize LNP formulations for a variety of therapeutic applications. Further optimization of lipid ratios and microfluidic process parameters may be necessary to achieve the desired characteristics for specific applications.

References

Characterization of 2,3-Bis(octadecyloxy)propan-1-ol Containing Liposomes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile, self-assembled vesicular nanocarriers that have garnered significant attention in drug delivery due to their biocompatibility and ability to encapsulate a wide range of therapeutic agents. A critical aspect of liposome (B1194612) formulation is ensuring their stability in biological environments. The incorporation of synthetic lipids with ether linkages, such as 2,3-Bis(octadecyloxy)propan-1-ol, offers a significant advantage over conventional ester-linked phospholipids. The ether bonds in this compound are resistant to hydrolysis by phospholipases, rendering the resulting liposomes, often referred to as archaeosome analogues, more robust and stable under harsh conditions like extreme pH.[1] This enhanced stability makes them promising candidates for various drug delivery applications.

These application notes provide a comprehensive guide to the preparation and detailed characterization of liposomes containing this compound. The following sections detail the necessary materials, equipment, and step-by-step protocols for liposome formulation and analysis.

Data Presentation: Physicochemical Properties

Due to the limited availability of specific quantitative data for liposomes exclusively containing this compound, the following tables present representative data from studies on archaeosomes. These liposomes are composed of structurally similar diether lipids and serve as a valuable reference for the expected physicochemical properties.[2]

Table 1: Representative Physicochemical Characteristics of Diether Lipid-Containing Liposomes

ParameterRepresentative ValueTechnique UsedReference
Mean Hydrodynamic Diameter 100 - 200 nmDynamic Light Scattering (DLS)[2]
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)[2]
Zeta Potential -20 mV to -40 mV (for neutral formulations)Electrophoretic Light Scattering (ELS)[2]
Encapsulation Efficiency (Hydrophilic Drug) 40 - 60%Spectrophotometry / Chromatography[2]
Encapsulation Efficiency (Lipophilic Drug) > 90%Spectrophotometry / Chromatography[2]

Table 2: Factors Influencing the Physicochemical Properties of Liposomes

ParameterInfluencing FactorsDesired Outcome for Drug Delivery
Particle Size Lipid composition, extrusion membrane pore size, sonication parameters.100-200 nm for passive targeting via the enhanced permeability and retention (EPR) effect.
Polydispersity Index (PDI) Homogeneity of the liposome preparation method.PDI < 0.2 indicates a narrow size distribution, which is crucial for reproducible in vivo performance.
Zeta Potential Surface charge of the lipids, pH of the medium.A zeta potential of ±30 mV or greater generally indicates good colloidal stability due to electrostatic repulsion.
Encapsulation Efficiency Drug properties (hydrophilicity/lipophilicity), lipid composition, drug-to-lipid ratio.High encapsulation efficiency is desirable to maximize drug payload and minimize the administration of free drug.

Experimental Protocols

Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion

This protocol describes a common and effective method for producing unilamellar liposomes with a controlled size distribution.[3]

Materials:

  • This compound

  • Additional lipids (e.g., cholesterol, phosphatidylcholine)

  • Chloroform and Methanol (analytical grade)

  • Hydration buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • (Optional) Drug to be encapsulated

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Nitrogen gas source

  • Vortex mixer

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound and other lipids in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.

    • Attach the flask to a rotary evaporator and rotate it in a water bath (40-50°C) to evaporate the organic solvent.

    • Continue evaporation under vacuum for at least 2 hours to ensure complete removal of residual solvent, resulting in a thin, dry lipid film on the flask's inner surface.

  • Hydration:

    • Add the hydration buffer (pre-heated to above the lipid phase transition temperature) to the flask containing the lipid film.

    • Hydrate the lipid film by vortexing the flask until the lipid film is fully dispersed, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.

  • Extrusion:

    • Assemble the liposome extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension to a syringe and pass it through the extruder a specified number of times (e.g., 11-21 passes) to form large unilamellar vesicles (LUVs) with a more uniform size distribution.

Protocol 2: Characterization of Liposomes

1. Particle Size and Zeta Potential Analysis (Dynamic Light Scattering)

  • Sample Preparation: Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration for DLS measurement.

  • Measurement:

    • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

    • Measure the hydrodynamic diameter and polydispersity index (PDI). A PDI value below 0.2 is generally considered indicative of a monodisperse population.

    • For zeta potential, dilute the sample in deionized water or a low ionic strength buffer and measure using an appropriate electrode cell.

2. Morphological Analysis (Transmission Electron Microscopy - TEM)

  • Sample Preparation (Negative Staining):

    • Place a drop of the diluted liposome suspension onto a carbon-coated TEM grid for 1-2 minutes.

    • Blot off the excess suspension with filter paper.

    • Apply a drop of a negative staining agent (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid) to the grid for 1-2 minutes.

    • Blot off the excess stain and allow the grid to air-dry completely.

  • Imaging:

    • Observe the grid under a transmission electron microscope to visualize the morphology (e.g., spherical shape, lamellarity) of the liposomes.

3. Encapsulation Efficiency (EE%) Determination

  • Principle: The unencapsulated drug is separated from the liposomes, and the amount of drug in the liposomes is quantified.

  • Procedure (for a hydrophilic drug):

    • Separate the unencapsulated drug from the liposome suspension using a suitable technique such as size exclusion chromatography (e.g., Sephadex G-50 column) or dialysis.

    • Collect the liposome fraction.

    • Lyse the liposomes by adding a detergent (e.g., 0.5% Triton X-100).

    • Quantify the amount of encapsulated drug using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Calculate the EE% using the following formula: EE% = (Amount of encapsulated drug / Total initial amount of drug) × 100

4. In Vitro Drug Release Study (Dialysis Method)

  • Principle: This method assesses the release of the encapsulated drug from the liposomes over time in a simulated physiological environment.

  • Procedure:

    • Place a known volume of the drug-loaded liposome suspension into a dialysis bag with a molecular weight cut-off (MWCO) that allows the free drug to diffuse out but retains the liposomes.

    • Immerse the sealed dialysis bag in a larger volume of release medium (e.g., PBS at 37°C) with constant stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

    • Quantify the drug concentration in the collected aliquots using a validated analytical method.

    • Plot the cumulative percentage of drug released versus time to obtain the release profile.

Visualizations

G Experimental Workflow for Liposome Characterization cluster_prep Liposome Preparation cluster_char Physicochemical Characterization Lipid_Dissolution Lipid Dissolution in Organic Solvent Film_Formation Thin Film Formation (Rotary Evaporation) Lipid_Dissolution->Film_Formation Hydration Hydration with Aqueous Buffer (MLV Formation) Film_Formation->Hydration Extrusion Extrusion (LUV Formation) Hydration->Extrusion DLS Size, PDI & Zeta Potential (DLS) Extrusion->DLS TEM Morphology (TEM) Extrusion->TEM EE Encapsulation Efficiency Extrusion->EE Release In Vitro Release Extrusion->Release

Caption: Workflow for Liposome Preparation and Characterization.

G General Cellular Uptake Pathway of Liposomes cluster_cellular Cellular Environment Liposome Liposome Cell_Membrane Cell Membrane Liposome->Cell_Membrane Adsorption Endocytosis Endocytosis Cell_Membrane->Endocytosis Internalization Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Drug_Release Drug Release into Cytoplasm Endosome->Drug_Release Endosomal Escape Lysosome->Drug_Release Degradation & Release

Caption: General Cellular Uptake Mechanisms for Liposomes.

Conclusion

Liposomes formulated with this compound represent a robust platform for drug delivery, offering enhanced stability compared to conventional liposomes. The protocols outlined in these application notes provide a systematic approach to their preparation and characterization. Accurate and thorough characterization of their physicochemical properties is paramount for ensuring the quality, efficacy, and safety of these advanced drug delivery systems. The provided methodologies and representative data will aid researchers and drug development professionals in the rational design and evaluation of these promising nanocarriers.

References

Application Note: Sizing of 2,3-Bis(octadecyloxy)propan-1-ol Lipid Nanoparticles using Dynamic Light Scattering

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipid nanoparticles (LNPs) are at the vanguard of advanced drug delivery systems, notably for nucleic acid therapeutics like mRNA vaccines.[1] The efficacy, stability, and biodistribution of these LNPs are critically dependent on their physicochemical properties, with particle size being a paramount quality attribute.[2][3] 2,3-Bis(octadecyloxy)propan-1-ol is a synthetic dialkyl glycerol (B35011) ether lipid whose long alkyl chains contribute to the structural integrity of LNP formulations. Dynamic Light Scattering (DLS) is a non-invasive, rapid analytical technique indispensable for measuring the hydrodynamic size and size distribution of nanoparticles in suspension.[4][5] This application note provides a detailed protocol for the characterization of this compound LNPs using DLS.

Principle of Dynamic Light Scattering (DLS)

DLS measures the size of particles by analyzing the time-dependent fluctuations in the intensity of scattered light that result from the random, thermally-driven movement of particles in suspension, known as Brownian motion.[6] Smaller particles move more rapidly, causing faster fluctuations in scattered light intensity, while larger particles move more slowly, leading to slower fluctuations.[6] A digital correlator measures the rate of these fluctuations, generating an autocorrelation function. This function is then used to calculate the translational diffusion coefficient (D) of the particles. The hydrodynamic radius (Rh) is subsequently determined using the Stokes-Einstein equation:

  • Rh = kBT / 6πηD

    • where kB is the Boltzmann constant, T is the absolute temperature, η is the viscosity of the dispersant, and D is the diffusion coefficient.

The calculated size is the "hydrodynamic diameter," which represents the diameter of a sphere that has the same translational diffusion coefficient as the measured particle.

DLS_Principle Principle of Dynamic Light Scattering (DLS) cluster_source Light Source & Sample cluster_detection Detection & Analysis Laser Laser Source Cuvette Sample Cuvette (LNPs in Suspension) Laser->Cuvette Incident Light Detector Detector Cuvette->Detector Scattered Light Correlator Digital Correlator Detector->Correlator Intensity Fluctuations Computer Data Analysis (Size Distribution) Correlator->Computer Autocorrelation Function

Caption: The operational principle of Dynamic Light Scattering (DLS).

Experimental Protocol

This protocol outlines the steps for preparing and measuring this compound LNP samples.

1. Materials and Reagents

Material/ReagentSpecifications
LNP SampleThis compound LNPs suspended in a buffer (e.g., PBS pH 7.4)
Dispersant/BufferSame buffer used for LNP formulation, filtered through a 0.22 µm filter
CuvettesDisposable low-volume polystyrene cuvettes or clean glass cuvettes
Syringe Filters0.2 µm or 0.45 µm pore size (ensure filter does not retain LNPs)
Pipettes and TipsCalibrated micropipettes
DLS Instrumente.g., Malvern Zetasizer, Wyatt DynaPro, or equivalent

2. LNP Sample Preparation

Proper sample preparation is critical for obtaining high-quality, reproducible DLS data.[7]

  • Visual Inspection: Before measurement, visually inspect the LNP stock solution for any signs of aggregation, precipitation, or phase separation.[8]

  • Dilution: The LNP sample must be diluted to an appropriate concentration to avoid multiple scattering effects, which can lead to inaccurate size measurements.[7]

    • Use the pre-filtered dispersant (the same buffer the LNPs are formulated in) for all dilutions.

    • A typical starting concentration is between 0.1 and 1.0 mg/mL.[9] The optimal concentration should result in a scattering intensity or count rate within the instrument's recommended range (e.g., 50,000 to 500,000 counts per second).[7]

    • Perform a series of dilutions to ensure the measured particle size is independent of concentration.

  • Filtration (Optional): To remove large dust particles or aggregates, the diluted sample can be filtered.

    • Use a 0.2 µm or 0.45 µm syringe filter.[9]

    • Caution: Ensure the filter material does not interact with the LNPs and that the pore size is significantly larger than the expected LNP size to prevent sample loss.

  • Transfer to Cuvette: Carefully pipette the final diluted sample into a clean, dust-free cuvette. A sample volume of 1-2 mL is often recommended, though smaller volumes can be used with specific low-volume cuvettes.[9] Avoid introducing air bubbles.

  • Equilibration: Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature (e.g., 25°C) for at least 5-10 minutes. Temperature equilibration is crucial as viscosity is temperature-dependent.[7]

3. DLS Instrument Setup and Measurement

Instrument settings should be optimized for the specific sample and dispersant.

ParameterTypical Value/SettingRationale
DispersantSelect the correct dispersant from the instrument library (e.g., Water, PBS).Ensures the correct viscosity (η) and refractive index (RI) are used in the Stokes-Einstein equation.
Measurement Temp.25°CMaintain a constant and known temperature for accurate viscosity values.
Equilibration Time120 secondsAllows the sample to reach thermal stability before measurement.
Measurement Angle173° (Backscatter)Minimizes multiple scattering and is sensitive to small particles and aggregates.[10]
Number of Runs3-5Ensures reproducibility of the measurement.
Run DurationAutomatic or 10-15 secondsThe instrument determines the optimal duration to achieve a good correlation function.
Analysis ModelGeneral Purpose / Normal ResolutionStandard model suitable for a wide range of particle sizes.

4. Data Analysis and Interpretation

The DLS software will generate a report containing several key parameters:

  • Z-Average Diameter: This is the primary and most stable value produced by DLS. It is an intensity-weighted mean hydrodynamic diameter.

  • Polydispersity Index (PDI): PDI is a dimensionless measure of the broadness of the size distribution.[7]

    • PDI < 0.1: Indicates a highly monodisperse sample.

    • PDI 0.1 - 0.3: Considered an acceptable, narrow distribution for LNP formulations.[3][7]

    • PDI > 0.5: Suggests a very broad or polydisperse sample, possibly with aggregation.[7]

  • Size Distribution Peaks: The report will show size distributions by intensity, volume, and number. The intensity distribution is most sensitive to larger particles, while the number distribution highlights the most common particle size.

Data Presentation

Quantitative results from DLS measurements should be summarized for clear comparison.

Table 3: Example DLS Results for this compound LNPs

Sample IDZ-Average (d.nm)Polydispersity Index (PDI)Peak 1 Diameter (d.nm) (Intensity-weighted)
LNP Batch A85.20.12588.5
LNP Batch B87.60.13190.1
LNP Batch C (Stressed)155.40.450162.0

Experimental Workflow

The entire process, from receiving the LNP sample to generating the final report, can be visualized as a streamlined workflow.

DLS_Workflow cluster_prep Preparation Steps start Receive LNP Stock Solution prep Sample Preparation start->prep measure DLS Measurement prep->measure analyze Data Analysis measure->analyze report Generate Report analyze->report end Final Size Data report->end dilute Dilute Sample filter Filter Sample (Optional) dilute->filter cuvette Transfer to Cuvette filter->cuvette equilibrate Equilibrate in Instrument cuvette->equilibrate

References

Determining Encapsulation Efficiency of 2,3-Bis(octadecyloxy)propan-1-ol LNPs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a premier platform for the delivery of nucleic acid-based therapeutics, such as mRNA and siRNA. A critical quality attribute (CQA) for ensuring the efficacy and safety of these delivery systems is the encapsulation efficiency (EE). This metric quantifies the percentage of the therapeutic payload successfully enclosed within the LNP. This document provides detailed application notes and protocols for determining the encapsulation efficiency of nucleic acids in LNPs formulated with the structural lipid, 2,3-Bis(octadecyloxy)propan-1-ol. While this specific lipid is a synthetic dialkyl glycerol (B35011) ether that contributes to the structural integrity of lipid bilayers, the analytical methods described are robust and widely applicable to various LNP compositions.[1][2] The most prevalent methods for determining EE involve fluorescence dye-based assays and chromatographic techniques.[3]

Data Presentation: Comparative Encapsulation Efficiencies

The encapsulation efficiency of LNPs is influenced by various factors including the lipid composition, manufacturing process, and the nature of the cargo.[4] Microfluidics-based synthesis is known to achieve high encapsulation efficiencies, often exceeding 95% for mRNA in LNPs.[4]

LNP Formulation ComponentCargo TypeReported Encapsulation Efficiency (%)Analytical MethodReference
C12-200, DOPE, Cholesterol, C14-PEG2000mRNA (Firefly Luciferase)92.3%Modified Fluorescence Assay[5]
DLin-MC3-DMA, DSPC, Cholesterol, DMG-PEG2000mRNA>85%Not Specified[6]
PEtOx18-based LNPsmRNA77%Not Specified[7]
PEG-based LNPsmRNA86%Not Specified[7]
Cationic Lipid/Polysorbate 80pCMS-EGFP PlasmidNot explicitly quantified, but successful transfectionN/A[8]

Experimental Protocols

Method 1: Fluorescence Dye-Based Assay (e.g., RiboGreen Assay)

This is the most common method for quantifying RNA encapsulation in LNPs.[3] The principle relies on a fluorescent dye that exhibits a significant increase in quantum yield upon binding to nucleic acids. The assay differentiates between unencapsulated (free) and total RNA by measuring fluorescence before and after lysis of the nanoparticles with a surfactant.[3][9]

Materials and Reagents:

  • Quant-iT™ RiboGreen™ RNA Reagent (or equivalent)

  • TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • Surfactant: 2% Triton X-100 or 2% Tween 20 in TE buffer[3][10]

  • RNA standard of known concentration (same species as encapsulated)

  • LNP sample containing this compound

  • 96-well microplate (black, flat-bottom for fluorescence)

  • Microplate reader with excitation/emission filters for ~485/528 nm[3]

Protocol:

  • Preparation of RNA Standard Curve:

    • Prepare an RNA stock solution of 2 µg/mL in TE buffer.

    • Perform serial dilutions of the RNA stock solution in TE buffer to create a standard curve (e.g., 0, 10, 20, 50, 100, 250, 500, 1000 ng/mL).[3]

  • Sample Preparation:

    • Unencapsulated RNA: Dilute the LNP sample in TE buffer to a concentration within the linear range of the standard curve.

    • Total RNA: Dilute the LNP sample in the 2% surfactant solution to the same dilution factor as the unencapsulated sample. Incubate for 10-15 minutes at room temperature to ensure complete particle disruption.[3][9]

  • Assay Procedure:

    • Prepare the RiboGreen working solution by diluting the stock reagent 1:200 in TE buffer.[5]

    • Add equal volumes of the prepared standards and samples to the wells of the 96-well plate.

    • Add an equal volume of the RiboGreen working solution to all wells.

    • Incubate for 5 minutes at room temperature, protected from light.[9]

    • Measure the fluorescence using a microplate reader.

  • Calculation of Encapsulation Efficiency:

    • Determine the concentration of unencapsulated and total RNA from the standard curve.

    • Calculate the encapsulation efficiency using the following formula: EE (%) = [(Total RNA - Unencapsulated RNA) / Total RNA] x 100[9]

Method 2: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) can be used to separate and quantify the lipid components of the LNP, as well as the encapsulated cargo.[11][12] This method offers high precision and can also be used to assess lipid degradation.[13]

Materials and Reagents:

  • HPLC system with a suitable detector (e.g., Evaporative Light Scattering Detector (ELSD) for lipids, UV for nucleic acids)[12]

  • Reverse-phase C18 column

  • Mobile Phase A: Aqueous buffer with an ion-pairing agent (e.g., 100 mM Triethylammonium acetate (B1210297) (TEAA))[3]

  • Mobile Phase B: Organic solvent with an ion-pairing agent (e.g., Acetonitrile with 100 mM TEAA)[3]

  • LNP lysis/RNA extraction solution: 8M Guanidinium-HCl or a suitable surfactant/solvent mixture[3]

  • RNA standard of known concentration

Protocol:

  • Preparation of RNA Standard Curve:

    • Prepare a stock solution of the RNA standard.

    • Perform serial dilutions to create a standard curve covering the expected concentration range of the samples.

    • Treat the standards with the same lysis/extraction solution as the LNP samples to ensure a consistent matrix.[3]

  • Sample Preparation:

    • Separation of Free RNA: Separate the unencapsulated ("free") RNA from the intact LNPs using techniques like Size Exclusion Chromatography (SEC) or ultrafiltration. The collected fraction containing the free RNA is then quantified.[3]

    • Total RNA Measurement: Take a known volume of the original LNP dispersion. Add the lysis solution to disrupt the LNPs and release the encapsulated RNA. Vortex and incubate as required to ensure complete release. Centrifuge to pellet the lipid debris if necessary. The supernatant contains the total RNA.[3]

  • HPLC Analysis:

    • Equilibrate the HPLC system and column with the starting mobile phase conditions.

    • Inject a fixed volume of the prepared standards and samples (from both "Free RNA" and "Total RNA" preparations).

    • Run a suitable gradient to separate the RNA from other components.

    • Detect the RNA peak using the UV detector at 260 nm.

  • Calculation of Encapsulation Efficiency:

    • Quantify the amount of RNA in the "Free RNA" and "Total RNA" samples by comparing their peak areas to the standard curve.

    • Calculate the encapsulation efficiency using the formula: EE (%) = [(Total RNA - Free RNA) / Total RNA] x 100

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Quantification cluster_calc Calculation LNP_Sample LNP Formulation with This compound Split LNP_Sample->Split Lysis LNP Lysis (e.g., Triton X-100) Separation Separation of Free Cargo (e.g., SEC, Ultrafiltration) Split->Lysis For Total Cargo Split->Separation For Free Cargo Total_Cargo Total Cargo Solution Lysis->Total_Cargo Free_Cargo Free Cargo Solution Separation->Free_Cargo Quant_Total Quantify Total Cargo (Fluorescence or HPLC) Total_Cargo->Quant_Total Quant_Free Quantify Free Cargo (Fluorescence or HPLC) Free_Cargo->Quant_Free Calculation Calculate Encapsulation Efficiency: EE(%) = [(Total - Free) / Total] * 100 Quant_Total->Calculation Quant_Free->Calculation

Caption: Experimental workflow for determining LNP encapsulation efficiency.

logical_relationship cluster_lnp LNP Formulation cluster_output Resulting Mixture cluster_ee Encapsulation Efficiency Lipid_Mixture Lipid Mixture (incl. This compound) Cargo Nucleic Acid Cargo (e.g., mRNA, siRNA) LNP_Formation LNP Formation (e.g., Microfluidics) Lipid_Mixture->LNP_Formation Cargo->LNP_Formation Encapsulated_LNP Encapsulated LNPs LNP_Formation->Encapsulated_LNP Free_Cargo_Output Unencapsulated (Free) Cargo LNP_Formation->Free_Cargo_Output EE_Concept Encapsulation Efficiency (EE) = [Encapsulated / (Encapsulated + Free)] * 100 Encapsulated_LNP->EE_Concept Quantified Free_Cargo_Output->EE_Concept Quantified

Caption: Logical relationship of LNP components to encapsulation efficiency.

References

Troubleshooting & Optimization

troubleshooting low yield in 2,3-Bis(octadecyloxy)propan-1-ol synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2,3-Bis(octadecyloxy)propan-1-ol

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of this compound, a key lipid intermediate.

Troubleshooting Guide

Low Yield of the Desired Product

Question: My overall yield for the synthesis of this compound is significantly lower than expected. What are the potential causes and how can I improve it?

Answer: Low yields can arise from several factors throughout the multi-step synthesis. A systematic approach to troubleshooting each step is recommended. The primary stages of the synthesis are:

  • Protection of Glycerol (B35011): Typically, the 1,2-hydroxyl groups of glycerol are protected as an isopropylidene ketal (solketal).

  • Williamson Ether Synthesis: The remaining free hydroxyl group is deprotonated, followed by alkylation with an octadecyl halide.

  • Deprotection: The isopropylidene protecting group is removed to yield the final product.

Below is a breakdown of potential issues and solutions for each stage.

Step 1 & 2: Protection and Williamson Ether Synthesis

Issue: Incomplete Deprotonation of the Alcohol

  • Potential Cause: The deprotonation of the starting alcohol (e.g., solketal) is a critical step. If the base is not strong enough or is not used in sufficient quantity, the deprotonation will be incomplete, leading to a lower concentration of the nucleophilic alkoxide.[1] Moisture in the reaction flask can also consume the base.

  • Recommended Solution:

    • Use a strong, non-nucleophilic base such as sodium hydride (NaH).[2]

    • Ensure all glassware is flame-dried or oven-dried before use to remove any residual moisture.

    • Use anhydrous solvents (e.g., THF, DMF).

    • Use a slight excess of the base (e.g., 1.1-1.2 equivalents) to drive the deprotonation to completion.

    • Allow sufficient time for the alkoxide to form before adding the alkyl halide. This can be monitored by the cessation of hydrogen gas evolution when using NaH.

Issue: Competing E2 Elimination Side Reaction

  • Potential Cause: The Williamson ether synthesis is an S(N)2 reaction, which competes with the E2 elimination pathway. This is a common cause of low yields, especially with sterically hindered substrates or strong, bulky bases.[3][4] The use of secondary or tertiary alkyl halides strongly favors elimination.[5]

  • Recommended Solution:

    • Alkyl Halide Choice: Use a primary alkyl halide, such as 1-bromooctadecane (B154017) or 1-iodooctadecane. Avoid secondary or tertiary halides.[2][3]

    • Base Selection: While a strong base is necessary, a less sterically hindered one is preferable. Sodium hydride (NaH) is a good choice.[2]

    • Temperature Control: Lowering the reaction temperature can favor the S(_N)2 reaction over E2 elimination. However, this may also decrease the reaction rate, so optimization is key. Monitor the reaction by Thin Layer Chromatography (TLC).

Issue: Purity of Reagents

  • Potential Cause: Impurities in the starting materials, particularly the octadecyl halide, can introduce side reactions or inhibit the desired reaction. While specific impurity profiles of commercial 1-bromooctadecane are not always provided, potential impurities could include unreacted starting alcohol (octadecanol) or elimination products from its synthesis. Water is a significant impurity that will quench the alkoxide.

  • Recommended Solution:

    • Use high-purity reagents from reputable suppliers.

    • If the purity of the alkyl halide is questionable, it can be purified by distillation or recrystallization.

    • Ensure solvents are anhydrous.

Parameter Recommendation Rationale
Base Sodium Hydride (NaH)Strong, non-nucleophilic, and less sterically hindered than other strong bases.
Alkyl Halide 1-Bromooctadecane or 1-IodooctadecanePrimary halides are optimal for S(_N)2 reactions and minimize E2 elimination.[5]
Solvent Anhydrous THF or DMFPolar aprotic solvents that can solvate the cation, enhancing the nucleophilicity of the alkoxide.
Temperature 0 °C to refluxStart at a lower temperature for deprotonation and gradually increase for the alkylation. Monitor by TLC.
Step 3: Deprotection

Issue: Incomplete Deprotection of the Isopropylidene Ketal

  • Potential Cause: The acidic hydrolysis of the isopropylidene ketal can be slow or incomplete, especially in the presence of long, hydrophobic alkyl chains which can reduce the solubility of the intermediate in the reaction medium.

  • Recommended Solution:

    • Use a sufficiently strong acid catalyst, such as hydrochloric acid or an acidic resin (e.g., Dowex 50WX8).

    • A co-solvent system, such as methanol (B129727)/dichloromethane (B109758) or ethanol (B145695)/water, can improve the solubility of the protected intermediate.

    • Heating the reaction mixture can increase the rate of deprotection. Monitor the reaction progress by TLC until the starting material is no longer visible.

Issue: Product Degradation

  • Potential Cause: While ether linkages are generally stable, prolonged exposure to harsh acidic conditions and high temperatures could potentially lead to some degradation, although this is less common than with ester linkages.

  • Recommended Solution:

    • Monitor the reaction closely and stop it as soon as the deprotection is complete.

    • Neutralize the acid catalyst promptly upon completion of the reaction before workup and purification.

Purification Challenges

Question: I am having difficulty purifying the final product, this compound. What are the best practices?

Answer: The high lipophilicity and lack of a strong chromophore can make purification and visualization challenging.

Issue: Poor Separation in Column Chromatography

  • Potential Cause: The product is very non-polar, which can lead to it eluting quickly with non-polar solvents, resulting in poor separation from other non-polar impurities like residual alkyl halide or elimination byproducts.

  • Recommended Solution:

    • Solvent System: Use a solvent system with low polarity, such as a gradient of hexane (B92381) and ethyl acetate (B1210297) or hexane and diethyl ether. Start with a very low percentage of the more polar solvent (e.g., 1-2%) and increase the polarity gradually.

    • Silica (B1680970) Gel: Ensure the silica gel is properly packed to avoid channeling. A slurry packing method is often recommended.

    • Loading: Dry loading the crude product onto a small amount of silica gel can improve the resolution of the separation compared to wet loading in a strong solvent.

    • Visualization: The product may not be UV active. Use a visualization stain for TLC such as potassium permanganate, phosphomolybdic acid, or iodine vapor to track the product and impurities.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction scheme for the synthesis of this compound?

A1: The most common route starts with solketal (B138546) ((2,2-dimethyl-1,3-dioxolan-4-yl)methanol). The hydroxyl group is deprotonated with a strong base like sodium hydride, followed by two successive alkylations with 1-bromooctadecane. The final step is the acidic hydrolysis of the isopropylidene protecting group.

Q2: How can I effectively monitor the progress of the Williamson ether synthesis?

A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a solvent system such as hexane:ethyl acetate (e.g., 9:1 or 4:1 v/v). The starting alcohol will have a lower Rf value than the less polar ether product. The disappearance of the starting material spot and the appearance of a new, higher Rf spot indicates the reaction is progressing.

Q3: What are the key safety precautions when working with sodium hydride?

A3: Sodium hydride (NaH) is a highly flammable solid that reacts violently with water, releasing hydrogen gas which can ignite. It should always be handled in an inert atmosphere (e.g., under nitrogen or argon). Use a powder funnel for transfers and never add water or protic solvents directly to a flask containing significant amounts of NaH. Quench any residual NaH carefully by the slow, dropwise addition of a less reactive alcohol like isopropanol (B130326) or ethanol at a low temperature before aqueous workup.

Q4: What are the expected yields for each step?

A4: Yields can vary depending on the scale and specific conditions. However, for well-optimized procedures, the following are general estimates:

  • Williamson Ether Synthesis (Alkylation of Solketal): 70-90%

  • Deprotection of Ketal: >90%

Q5: Can I use a different protecting group for glycerol?

A5: Yes, other protecting groups can be used. For example, a benzyl (B1604629) group can be used to protect one hydroxyl group, allowing for the alkylation of the other two, followed by debenzylation. The choice of protecting group strategy will depend on the desired final product isomer and the overall synthetic plan.

Experimental Protocols

Protocol 1: Synthesis of (2,2-dimethyl-1,3-dioxolan-4-yl)methanol dioctadecyl ether
  • Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Allow the flask to cool to room temperature under a stream of nitrogen.

  • Deprotonation: Add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) to the flask, followed by anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of solketal (1.0 equivalent) in anhydrous THF to the NaH suspension dropwise over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The cessation of bubbling indicates the completion of the deprotonation.

  • Alkylation: Add 1-bromooctadecane (2.2 equivalents) to the reaction mixture.

  • Heat the mixture to reflux (approximately 66 °C for THF) and maintain for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to 0 °C and carefully quench the excess NaH by the slow addition of ethanol, followed by water.

  • Extract the product with diethyl ether or ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude protected dialkyl glycerol.

Protocol 2: Deprotection to Yield this compound
  • Reaction Setup: Dissolve the crude product from Protocol 1 in a mixture of methanol and dichloromethane (e.g., 1:1 v/v).

  • Acidic Hydrolysis: Add a catalytic amount of a strong acid (e.g., 2M HCl or an acidic resin like Dowex 50WX8).

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: If an acidic resin is used, filter it off and wash with methanol. If HCl was used, neutralize the reaction mixture with a weak base such as sodium bicarbonate solution.

  • Extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Visualizations

Synthesis_Pathway Glycerol Glycerol Solketal Solketal ((2,2-dimethyl-1,3-dioxolan-4-yl)methanol) Glycerol->Solketal Acetone, H+ cat. Alkoxide Alkoxide Intermediate Solketal->Alkoxide NaH, Anhydrous THF Protected_Ether Protected Dialkyl Ether Alkoxide->Protected_Ether 2 eq. 1-Bromooctadecane Final_Product This compound Protected_Ether->Final_Product H+, MeOH/H2O

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow decision decision issue issue solution solution Start Start Synthesis Check_Yield Low Overall Yield? Start->Check_Yield No Synthesis Successful Check_Yield->No No Yes Yes Check_Yield->Yes Yes Isolate_Step Isolate Problematic Step (TLC analysis of each step) Yes->Isolate_Step Alkylation Alkylation Isolate_Step->Alkylation Alkylation Step Deprotection Deprotection Isolate_Step->Deprotection Deprotection Step Purification Purification Isolate_Step->Purification Purification Alkylation_Issue Incomplete Reaction or Byproducts (E2)? Alkylation->Alkylation_Issue Sol_Alkylation_Incomplete Check Base (NaH) Ensure Anhydrous Conditions Increase Reaction Time/Temp Alkylation_Issue->Sol_Alkylation_Incomplete Incomplete Sol_Alkylation_E2 Use Primary Alkyl Halide Use Less Hindered Base (NaH) Lower Reaction Temperature Alkylation_Issue->Sol_Alkylation_E2 E2 Byproduct Deprotection_Issue Incomplete Deprotection? Deprotection->Deprotection_Issue Sol_Deprotection Stronger Acid Catalyst Optimize Solvent System Increase Temperature Deprotection_Issue->Sol_Deprotection Yes Purification_Issue Poor Separation? Purification->Purification_Issue Sol_Purification Optimize Solvent Gradient Use Dry Loading Technique Use Appropriate TLC Stain Purification_Issue->Sol_Purification Yes

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Purification of 2,3-Bis(octadecyloxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2,3-Bis(octadecyloxy)propan-1-ol from reaction byproducts.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Issue 1: Difficulty in removing unreacted starting materials and byproducts.

  • Question: I am having trouble separating the desired this compound from byproducts like the mono-substituted intermediate and the elimination byproduct using column chromatography. What can I do?

  • Answer: The high lipophilicity of this compound can make chromatographic separation challenging. Here are several troubleshooting steps:

    • Optimize the Solvent System: A gradient elution is often more effective than isocratic elution for separating compounds with similar polarities.[1] Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding ethyl acetate (B1210297). A shallow gradient can improve separation.

    • Adjust the Stationary Phase: Standard silica (B1680970) gel is acidic and can sometimes cause degradation of sensitive compounds. If you suspect this is an issue, you can use deactivated silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (B128534) (1-3%).[2]

    • Sample Loading Technique: For compounds that are not highly soluble in the initial chromatography solvent, a solid loading technique can be beneficial. Dissolve your crude product in a suitable solvent, mix it with a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your column.[2]

    • Column Dimensions: For difficult separations, using a longer, narrower column can increase the resolution between closely eluting compounds. The ratio of silica gel to the crude mixture is also important; for challenging separations, a ratio of up to 100:1 may be necessary.

Issue 2: The purified product appears to be a mixture of isomers.

  • Question: My analytical data (e.g., NMR) suggests the presence of the isomeric byproduct 1,3-Bis(octadecyloxy)propan-2-ol in my purified product. How can I separate these isomers?

  • Answer: The separation of constitutional isomers like 1,2- and 1,3-dialkoxypropanols can be very challenging due to their similar physical properties.

    • High-Performance Liquid Chromatography (HPLC): Preparative HPLC with a suitable stationary phase (e.g., normal phase or reverse phase) may provide the necessary resolution to separate these isomers.

    • Synthetic Strategy Review: The formation of the 1,3-isomer often points to issues with the regioselectivity of the synthesis.[1] Re-evaluating the synthetic route, particularly the choice of protecting groups for the glycerol (B35011) backbone, might be necessary to prevent the formation of this isomer in the first place. For instance, starting with a protected glycerol derivative like solketal (B138546) helps ensure regioselectivity.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The primary byproducts depend on the synthetic route, which is commonly the Williamson ether synthesis. Key byproducts include:

  • Alkene: Formed via an E2 elimination side reaction of the octadecyl halide.[3]

  • Unreacted Starting Materials: Such as the glycerol derivative or octadecyl halide.[3]

  • Mono-octadecyloxy-propan-diol: Resulting from incomplete alkylation.[1]

  • Tris(octadecyloxy)propane: Resulting from over-alkylation.[1]

  • 1,3-Bis(octadecyloxy)propan-2-ol: An isomeric byproduct.[1]

Q2: How can I identify these byproducts?

A2: A combination of analytical techniques can be used for identification:

  • Thin-Layer Chromatography (TLC): Provides a quick assessment of the number of components in the crude mixture. The byproducts will have different Rf values compared to the desired product.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation and can help identify the characteristic signals of the byproducts.[4]

  • Mass Spectrometry (MS): Provides the molecular weight of the components, which is useful for identifying byproducts with different numbers of alkyl chains.[4]

Q3: Is distillation a viable purification method for this compound?

A3: Due to its high boiling point and lipophilicity, purification by distillation is generally difficult and not recommended for this compound.[3]

Q4: Can recrystallization be used for purification?

A4: Recrystallization can be an effective purification method, especially for larger scales, but finding a suitable solvent system can be challenging.[3] This method relies on the differential solubility of the product and impurities in a particular solvent at different temperatures.

Experimental Protocols

Column Chromatography for Purification of this compound

This protocol describes a general procedure for purifying crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Chromatography column

  • Collection tubes

  • TLC plates, chamber, and developing stains (e.g., phosphomolybdic acid)

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Develop a TLC plate using different ratios of hexane and ethyl acetate to determine the optimal solvent system for separation. The ideal system should show good separation between the product spot and the impurity spots, with the product having an Rf value of approximately 0.2-0.3.

  • Column Packing:

    • Pack the chromatography column with silica gel using either a dry packing or wet packing method.[5] Ensure the silica gel bed is well-compacted and free of cracks.[2]

    • Equilibrate the packed column by running the initial, non-polar eluent (e.g., 100% hexane or a low percentage of ethyl acetate in hexane) through the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane or the initial eluent).

    • Carefully apply the dissolved sample to the top of the silica gel bed.

    • Alternatively, use the solid loading method described in the troubleshooting section.[2]

  • Elution:

    • Begin eluting the column with the non-polar solvent system determined from the TLC analysis.

    • Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate (gradient elution). This will allow for the separation of compounds based on their polarity. Less polar impurities will elute first, followed by the desired product, and then more polar impurities.[1]

    • Collect fractions in separate tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which fractions contain the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

  • Purity Confirmation:

    • Confirm the purity of the final product using analytical techniques such as NMR and MS.[4]

Data Presentation

Table 1: Typical Solvent Systems for Column Chromatography Purification

Eluent System (Hexane:Ethyl Acetate)PolarityTypical Application
100:0 to 95:5LowElution of non-polar byproducts (e.g., alkene).
90:10 to 80:20MediumElution of the desired this compound.
70:30 and higherHighElution of polar byproducts (e.g., mono-substituted glycerol).

Note: The optimal solvent system and gradient will vary depending on the specific impurities present in the crude mixture and should be determined by TLC analysis for each batch.

Visualizations

Purification_Workflow cluster_prep Preparation cluster_chromatography Column Chromatography cluster_analysis Analysis and Isolation crude_product Crude Product tlc_analysis TLC Analysis to Determine Optimal Solvent System crude_product->tlc_analysis column_packing Pack Column with Silica Gel tlc_analysis->column_packing Informs solvent choice sample_loading Load Crude Product column_packing->sample_loading elution Gradient Elution (Hexane/Ethyl Acetate) sample_loading->elution fraction_collection Collect Fractions elution->fraction_collection fraction_analysis Analyze Fractions by TLC fraction_collection->fraction_analysis combine_fractions Combine Pure Fractions fraction_analysis->combine_fractions solvent_removal Solvent Removal (Rotary Evaporation) combine_fractions->solvent_removal pure_product Pure this compound solvent_removal->pure_product

Caption: Workflow for the purification of this compound.

References

optimizing lipid molar ratios in 2,3-Bis(octadecyloxy)propan-1-ol LNP formulations.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers optimizing Lipid Nanoparticle (LNP) formulations incorporating the novel ionizable lipid 2,3-Bis(octadecyloxy)propan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the essential components of an LNP formulation and what are their functions?

A: A typical LNP formulation consists of four key lipid components, each with a specific role[1][2]:

  • Ionizable Cationic Lipid (e.g., this compound): This is the core functional component. At a low pH during formulation, it is positively charged, which facilitates the encapsulation of negatively charged nucleic acids (like mRNA or siRNA) through electrostatic interactions[3][4][5]. In the acidic environment of the endosome after cellular uptake, it becomes protonated again, which helps disrupt the endosomal membrane and release the payload into the cytoplasm[3][4].

  • Helper Phospholipid (e.g., DSPC, DOPE): These lipids are structural components that contribute to the formation and stability of the lipid bilayer[1][2][6]. Lipids like DSPC provide structural integrity, while cone-shaped lipids like DOPE can promote the endosomal escape of the payload[7][8].

  • Cholesterol: Cholesterol acts as a stabilizing agent. It fits into the gaps between the other lipids, increasing membrane rigidity and integrity, which helps to reduce payload leakage and improve stability in the bloodstream[1][3][6].

  • PEGylated Lipid (PEG-Lipid): This component consists of a lipid anchor with a polyethylene (B3416737) glycol (PEG) chain. It forms a protective hydrophilic layer on the surface of the LNP, which prevents particle aggregation and reduces clearance by the immune system, thereby extending circulation time in vivo[1][3][6][7].

Q2: What is a good starting point for the molar ratios of the four lipid components?

A: While the optimal ratio is highly dependent on the specific lipids and payload, a common starting point for LNP formulations used in commercial products is:

  • Ionizable Lipid: 40-50 mol%

  • Helper Phospholipid: 10 mol%

  • Cholesterol: 38-48 mol%

  • PEG-Lipid: 1.5-2.5 mol%

For example, a widely cited molar ratio is 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid)[9]. From this starting point, systematic optimization is necessary for your specific application[7][8].

Q3: How does adjusting the PEG-lipid molar ratio affect LNP properties?

A: The PEG-lipid molar percentage, though small, has a significant impact.

  • Increasing PEG-lipid %: Generally leads to smaller particle sizes and better colloidal stability (less aggregation)[3][10]. However, too much PEG can hinder cellular uptake and endosomal release, a phenomenon known as the "PEG dilemma"[6][7].

  • Decreasing PEG-lipid %: May result in larger particles and increased risk of aggregation but can sometimes improve cellular uptake and transfection efficiency once the LNP reaches its target.

Finding the right balance, typically between 0.5% and 3%, is crucial[11].

Q4: What is the N/P ratio and why is it important?

A: The N/P ratio is the molar ratio of nitrogen atoms (N) in the ionizable lipid to the phosphate (B84403) groups (P) in the nucleic acid cargo[9]. This ratio is critical as it governs the electrostatic interactions necessary for efficient encapsulation. A typical N/P ratio for LNP formulation is between 3 and 6[9]. An optimal N/P ratio ensures high encapsulation efficiency and influences the final particle size and surface charge. This parameter should be carefully optimized for each new ionizable lipid and payload combination.

Troubleshooting Guide

This section addresses common issues encountered during LNP formulation and provides actionable steps to resolve them.

Problem 1: Low Encapsulation Efficiency (<80%)
Possible Cause Recommended Solution
Suboptimal N/P Ratio The ratio of ionizable lipid to nucleic acid is incorrect. Systematically screen N/P ratios from 3 to 8 to find the optimal balance for complexation[9].
Incorrect pH of Aqueous Buffer The ionizable lipid is not sufficiently protonated. Ensure the aqueous buffer (containing the nucleic acid) has an acidic pH (typically pH 4.0-6.0) to facilitate the positive charge on the ionizable lipid, which is essential for binding the negatively charged payload[12].
Poor Mixing During Formulation Inefficient mixing leads to incomplete complexation. If using microfluidics, ensure the Total Flow Rate (TFR) and Flow Rate Ratio (FRR) are optimized. Higher TFRs often lead to better mixing and smaller particles[13][14].
Degraded Nucleic Acid Payload The integrity of your mRNA/siRNA is compromised. Verify the quality and integrity of the nucleic acid payload before formulation using techniques like gel electrophoresis[15].
Problem 2: Large Particle Size (>150 nm) or High Polydispersity Index (PDI > 0.2)
Possible Cause Recommended Solution
Low PEG-Lipid Molar Ratio Insufficient PEG-lipid on the surface fails to control particle size during formation and prevent aggregation. Incrementally increase the PEG-lipid molar ratio from 1.5% up to 3.0%. Even small amounts can significantly reduce particle size[9][10].
Inefficient Microfluidic Mixing The mixing of the lipid-ethanol and aqueous phases is too slow. Increase the Total Flow Rate (TFR) of the microfluidic system. A higher TFR enhances chaotic advection, leading to faster nanoprecipitation and smaller, more uniform particles[13]. Also, optimize the Flow Rate Ratio (FRR), with a typical starting point being 3:1 (Aqueous:Ethanol)[16].
Suboptimal Lipid Ratios The overall lipid composition is not conducive to forming small, stable particles. Perform a design of experiments (DoE) to screen different molar ratios of the helper lipid and cholesterol, as these structural lipids heavily influence particle packing and morphology[17].
Aggregation Post-Formulation Particles are unstable in the final buffer. Ensure the final buffer is appropriate (e.g., PBS pH 7.4) and that dialysis or tangential flow filtration (TFF) is performed promptly after formulation to remove ethanol (B145695) and non-encapsulated components.
Problem 3: Poor LNP Stability (Aggregation or Payload Leakage During Storage)
Possible Cause Recommended Solution
Incorrect Cholesterol Content The LNP membrane is not rigid enough, leading to instability and leakage. The molar ratio of cholesterol is critical for stability. Optimize the cholesterol content, typically between 35-45 mol%, to ensure it properly fills gaps between lipids and enhances membrane integrity[2][3][6].
Improper Storage Conditions LNPs are sensitive to temperature fluctuations and freeze-thaw cycles[18][19]. For liquid storage, refrigeration at 2-8°C is often better than freezing[18]. For long-term storage, flash-freezing and storing at -80°C is standard. Consider lyophilization (freeze-drying) with cryoprotectants like sucrose (B13894) or trehalose (B1683222) for enhanced long-term stability[18][20][21].
Oxidation or Hydrolysis of Lipids Lipids can degrade over time, compromising LNP structure. Use high-purity lipids, store them under inert gas (argon or nitrogen), and consider optimizing the pH of the storage buffer to minimize hydrolysis[22][23].
Quantitative Data on Molar Ratio Optimization

The following tables summarize expected trends when optimizing lipid molar ratios. The data shown are illustrative examples based on typical findings in LNP research.

Table 1: Effect of Ionizable Lipid:Cholesterol Ratio on LNP Properties (Conditions: DSPC at 10%, PEG-Lipid at 1.5%. Total lipid concentration and N/P ratio held constant.)

Ionizable Lipid (mol%)Cholesterol (mol%)Avg. Size (nm)PDIEncapsulation Efficiency (%)
5038.5850.1194
4543.5920.1392
4048.5980.1589
3553.51150.1985

Table 2: Effect of PEG-Lipid Molar Percentage on LNP Properties (Conditions: Ionizable Lipid at 50%, DSPC at 10%. Total lipid concentration and N/P ratio held constant.)

PEG-Lipid (mol%)Cholesterol (mol%)Avg. Size (nm)PDITransfection Efficiency (RLU)
0.539.51250.21High
1.538.5850.11Optimal
2.537.5700.09Medium
5.035.0600.08Low
Experimental Protocols
Protocol 1: LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of LNPs using a microfluidic device (e.g., from Precision NanoSystems or a custom PDMS device).

Materials:

  • Lipid Stock Solution: this compound, DSPC, Cholesterol, and PEG-Lipid dissolved in 100% ethanol at the desired molar ratios.

  • Aqueous Phase: mRNA or siRNA payload diluted in a low pH buffer (e.g., 10-50 mM Citrate Buffer, pH 4.0).

  • Microfluidic mixing system with syringes and tubing.

  • Dialysis cassettes or TFF system for buffer exchange.

  • Sterile, nuclease-free tubes and reagents.

Procedure:

  • Preparation: Prepare the lipid-ethanol stock solution and the aqueous nucleic acid solution. Ensure lipids are fully dissolved, warming gently if necessary[16].

  • System Setup: Prime the microfluidic system with ethanol and then with the aqueous buffer to ensure no air bubbles are in the channels.

  • Loading: Load the lipid-ethanol solution into a syringe for the organic inlet and the aqueous nucleic acid solution into a separate syringe for the aqueous inlet[16].

  • Mixing: Set the desired flow parameters on the pump. A common starting point is a Flow Rate Ratio (FRR) of 3:1 (Aqueous:Organic) and a Total Flow Rate (TFR) of 12 mL/min [13].

  • Initiate Formulation: Start the pumps. The two streams will converge in the microfluidic chip, inducing rapid nanoprecipitation and self-assembly of the LNPs.

  • Collection: Collect the milky-white LNP solution from the outlet into a sterile tube.

  • Purification: Immediately after formulation, dialyze the LNP solution against sterile PBS (pH 7.4) for at least 2 hours or use a TFF system to remove ethanol and un-encapsulated payload, and to buffer exchange the sample for storage or downstream use[24].

  • Sterilization: Filter the final LNP formulation through a 0.22 µm sterile filter.

Protocol 2: LNP Size and Polydispersity Measurement by DLS

Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

Procedure:

  • Sample Preparation: Dilute a small aliquot of the purified LNP solution in sterile-filtered PBS (pH 7.4) to an appropriate concentration for the instrument (to avoid multiple scattering effects).

  • Instrument Setup: Equilibrate the instrument to 25°C. Select the appropriate refractive index and viscosity values for the dispersant (water).

  • Measurement: Place the cuvette in the instrument and perform the measurement. Typically, 3 measurements of 10-15 runs each are performed.

  • Data Analysis: Analyze the correlation function to obtain the Z-average diameter (particle size) and the Polydispersity Index (PDI). A PDI value below 0.2 is generally considered indicative of a monodisperse and uniform particle population[11][25].

Protocol 3: Encapsulation Efficiency (EE) Quantification with RiboGreen Assay

This assay quantifies the amount of nucleic acid protected inside the LNPs.

Materials:

  • Quant-iT RiboGreen RNA Assay Kit (or similar fluorescent dye that binds nucleic acids).

  • TE buffer (Tris-EDTA).

  • Triton X-100 Lysis Buffer (2% v/v).

  • Fluorescence microplate reader.

Procedure:

  • Standard Curve: Prepare a standard curve of your specific nucleic acid in TE buffer.

  • Sample Preparation: Prepare two sets of LNP samples in triplicate.

    • Set A (Free RNA): Dilute the LNP formulation in TE buffer. The intact LNPs will protect the encapsulated RNA from the RiboGreen dye.

    • Set B (Total RNA): Dilute the LNP formulation in TE buffer containing 0.5-1.0% Triton X-100. The detergent will disrupt the LNPs, releasing all the RNA[26]. Incubate for 10 minutes to ensure complete lysis.

  • Dye Addition: Add the diluted RiboGreen reagent to all wells (standards and samples).

  • Incubation: Incubate for 5 minutes at room temperature, protected from light.

  • Measurement: Measure the fluorescence (Excitation ~480 nm, Emission ~520 nm).

  • Calculation:

    • Determine the concentration of "Free RNA" (from Set A) and "Total RNA" (from Set B) using the standard curve.

    • Calculate the Encapsulation Efficiency (EE) as follows: EE (%) = [ (Total RNA - Free RNA) / Total RNA ] x 100

A high-quality formulation should have an EE of >90%[12][13].

Visualizations and Workflows

LNP_Optimization_Workflow start Define Target Product Profile (e.g., Size < 100nm, EE > 90%) select_lipids Select Lipid Components - Ionizable Lipid (e.g., Cmpd A) - Helper (DSPC/DOPE) - Cholesterol - PEG-Lipid start->select_lipids initial_ratio Formulate with Initial Ratios (e.g., 50:10:38.5:1.5) select_lipids->initial_ratio formulate Formulate LNPs (Microfluidics) initial_ratio->formulate characterize Characterize CQAs - Size & PDI (DLS) - EE% (RiboGreen) - Zeta Potential formulate->characterize evaluate Evaluate Against TPP characterize->evaluate optimize Optimize Molar Ratios (Design of Experiments) evaluate->optimize Does Not Meet TPP end Final Formulation Achieved evaluate->end  Meets TPP   optimize->formulate

Caption: Workflow for systematic LNP formulation and optimization.

Caption: Decision tree for troubleshooting common LNP issues.

Lipid_Functions lnp LNP Properties lipids Lipid Components Ionizable Lipid Helper Lipid Cholesterol PEG-Lipid properties Impacts Size & PDI Encapsulation Stability Circulation Time Endosomal Escape lipids:ion->properties:ee Payload Binding lipids:ion->properties:endo Release lipids:help->properties:stab Structure lipids:help->properties:endo Fusion lipids:chol->properties:stab Rigidity lipids:peg->properties:size Control lipids:peg->properties:circ Stealth

Caption: Relationship between lipid components and LNP properties.

References

improving the stability of 2,3-Bis(octadecyloxy)propan-1-ol liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation and handling of 2,3-Bis(octadecyloxy)propan-1-ol liposomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Q1: My this compound liposome (B1194612) suspension shows visible aggregation or precipitation over time. What could be the cause and how can I fix it?

Possible Causes:

  • Low Surface Charge: Insufficient electrostatic repulsion between liposomes can lead to aggregation. Liposomes formulated with neutral lipids like this compound may have a near-neutral zeta potential.

  • Improper Storage Temperature: Storing liposomes at temperatures that promote lipid mobility or below the phase transition temperature (Tc) without cryoprotectants can induce aggregation.

  • High Liposome Concentration: A high concentration of liposomes increases the likelihood of particle collision and aggregation.

  • Presence of Divalent Cations: Ions like Ca²⁺ and Mg²⁺ in the buffer can shield the surface charge and promote aggregation.

Solutions:

  • Incorporate a Charged Lipid: Include a small molar percentage (e.g., 5-10 mol%) of a charged lipid, such as a cationic lipid for a positive surface charge or an anionic lipid for a negative surface charge, in your formulation. A higher absolute zeta potential generally indicates greater stability against aggregation.[1]

  • Optimize Storage Conditions: Store the liposome suspension at 4°C.[1] Avoid freezing, as this can disrupt the vesicle structure.[2] For long-term storage, consider lyophilization (freeze-drying) in the presence of a cryoprotectant like trehalose (B1683222) or sucrose.

  • Dilute the Suspension: If feasible for your application, dilute the liposome suspension to a lower concentration to reduce the frequency of inter-vesicular interactions.

  • Use a Chelating Agent: If divalent cations are suspected to be an issue, consider including a chelating agent like EDTA in your hydration buffer, provided it does not interfere with your downstream application.

Q2: I am observing a significant increase in the polydispersity index (PDI) of my liposome suspension over a short period. What does this indicate and what should I do?

Indication:

An increasing PDI suggests that the liposome population is becoming more heterogeneous in size. This could be due to the fusion of smaller vesicles into larger ones or the aggregation of liposomes. A PDI value below 0.3 is generally considered acceptable for many drug delivery applications.[1]

Solutions:

  • Review Your Formulation: The lipid composition is a critical factor in maintaining liposome stability.[3] The inclusion of cholesterol (typically 30-40 mol%) can enhance membrane rigidity and stability.[3][4]

  • Optimize the Extrusion Process: Ensure that the liposome suspension is passed through the extruder for a sufficient number of cycles (e.g., 11-21 passes) to achieve a uniform size distribution.[1] Using an odd number of passes ensures the final collection is from the opposite side of the initial loading, promoting homogeneity.[1]

  • Check for Lipid Degradation: Although this compound is more stable than ester-linked lipids due to its ether bonds, other components in your formulation might be susceptible to hydrolysis or oxidation.[1][5] Store your stock lipids and final liposome suspension under appropriate conditions (e.g., protected from light and oxygen).

Q3: My encapsulation efficiency for a hydrophilic drug is lower than expected. How can I improve it?

Possible Causes:

  • Passive Entrapment Limitations: Passive encapsulation, where the drug is entrapped during the formation of the liposomes, can be inefficient for some hydrophilic compounds.

  • Drug Leakage: The encapsulated drug may be leaking out of the liposomes after preparation.

  • Suboptimal Hydration Conditions: The conditions during the hydration of the lipid film can influence the encapsulation efficiency.

Solutions:

  • Active Loading Techniques: For ionizable hydrophilic drugs, consider using active loading methods that create a pH or ion gradient across the liposome membrane to drive the drug into the aqueous core.

  • Optimize Lipid Composition: The inclusion of cholesterol can decrease the permeability of the lipid bilayer, reducing drug leakage. The longer octadecyl (C18) chains of this compound are expected to create a more ordered and less permeable membrane compared to shorter-chain diether lipids, which should inherently aid in retention.

  • Control Hydration Parameters: Ensure the hydration of the lipid film is performed above the phase transition temperature (Tc) of the lipid mixture to ensure proper vesicle formation.[1] The volume of the hydration buffer also plays a role; a smaller volume can lead to a higher initial drug concentration and potentially higher encapsulation.

  • Lyophilization: Freeze-drying the liposomes in the presence of the drug and a cryoprotectant can sometimes improve encapsulation upon rehydration.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using this compound in liposome formulations?

This compound is a diether lipid, which offers several advantages over conventional ester-linked phospholipids:

  • Enhanced Chemical Stability: The ether linkages are resistant to hydrolysis by phospholipases and can withstand a wider range of pH conditions.[1][5]

  • Increased Thermal Stability: The saturated C18 alkyl chains contribute to a higher phase transition temperature, resulting in a more rigid and stable membrane at physiological temperatures.

  • Oxidative Stability: The absence of double bonds in the alkyl chains makes these lipids less prone to oxidation.

Q2: What is the recommended method for preparing this compound liposomes?

The thin-film hydration method followed by extrusion is a widely used and reliable technique for preparing unilamellar vesicles with a controlled size distribution.[1][5] This method involves dissolving the lipids in an organic solvent, evaporating the solvent to create a thin lipid film, hydrating the film with an aqueous buffer to form multilamellar vesicles (MLVs), and then extruding the MLVs through a polycarbonate membrane with a defined pore size to produce small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).[1][5]

Q3: How should I store my this compound liposomes?

For short-term storage, keep the liposome suspension at 4°C.[1] It is crucial to avoid freezing aqueous liposome suspensions as the formation of ice crystals can disrupt the vesicle structure, leading to changes in size and leakage of encapsulated contents.[2] For long-term storage, lyophilization (freeze-drying) with a suitable cryoprotectant is the recommended method.[6] Lyophilized liposomes should be stored at -20°C.[6]

Q4: What analytical techniques are essential for characterizing the stability of these liposomes?

To assess the stability of your this compound liposomes, you should monitor the following parameters over time:

  • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). Consistent size and a low PDI are indicative of stability.[1][7]

  • Zeta Potential: Also measured by DLS, this indicates the surface charge of the liposomes and their tendency to aggregate. A high absolute zeta potential (typically > ±30 mV) suggests good colloidal stability.

  • Encapsulation Efficiency and Drug Leakage: This is determined by separating the free drug from the liposome-encapsulated drug and quantifying both.[1][7] Stability is demonstrated by minimal leakage of the encapsulated content over time.

  • Morphology: Transmission Electron Microscopy (TEM) can be used to visualize the shape and lamellarity of the liposomes and to check for aggregation.[7]

Data Presentation

The following tables summarize typical quantitative data for liposomes formulated with diether lipids. Note that specific values for this compound may vary depending on the complete formulation and preparation method.

Table 1: Physicochemical Properties of Diether Lipid-Based Liposomes

ParameterTypical ValueMeasurement TechniqueSignificance
Hydrodynamic Diameter 100 - 200 nmDynamic Light Scattering (DLS)Influences in vivo circulation time and biodistribution.
Polydispersity Index (PDI) < 0.3Dynamic Light Scattering (DLS)Indicates the homogeneity of the liposome size distribution.[1]
Zeta Potential > ±30 mV (with charged lipid)Electrophoretic Light ScatteringPredicts colloidal stability; higher absolute values indicate greater resistance to aggregation.
Encapsulation Efficiency Varies widely (2-90%)Varies by methodDepends on the drug (hydrophilic/lipophilic) and loading method.

Table 2: Factors Influencing the Stability of this compound Liposomes

FactorEffect on StabilityRecommendation
Lipid Composition Inclusion of cholesterol increases membrane rigidity and reduces permeability.[3][4] Inclusion of PEGylated lipids provides steric stabilization against aggregation.Incorporate 30-40 mol% cholesterol. Include 1-5 mol% of a PEGylated lipid for in vivo applications.
Storage Temperature 4°C is optimal for short-term storage of aqueous suspensions.[1] Freezing can disrupt liposomes.[2]Store at 4°C. For long-term storage, lyophilize and store at -20°C.[6]
pH of Suspension Diether lipids are stable over a wide pH range, but extreme pH can affect other formulation components and drug stability.Maintain the pH close to neutral (6.5-7.4) unless your application requires otherwise.
Ionic Strength of Buffer High ionic strength can shield surface charges and reduce electrostatic repulsion.Use buffers with physiological ionic strength (e.g., PBS).

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion

  • Lipid Film Formation:

    • Dissolve this compound and other lipids (e.g., cholesterol) in a suitable organic solvent (e.g., chloroform:methanol 2:1 v/v) in a round-bottom flask.[1]

    • Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure. The water bath temperature should be kept above the phase transition temperature of the lipid mixture.

    • Continue to apply a high vacuum for at least 2 hours to ensure the complete removal of any residual solvent.[1]

  • Hydration:

    • Add the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4), which may contain the hydrophilic drug to be encapsulated, to the flask containing the dry lipid film. The buffer should be pre-heated to a temperature above the Tc of the lipids.[1]

    • Agitate the flask by gentle rotation or vortexing to hydrate (B1144303) the lipid film. This process, typically lasting for about 1 hour, results in the formation of multilamellar vesicles (MLVs).[1]

  • Extrusion:

    • Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[1]

    • Transfer the MLV suspension into a syringe and pass it through the extruder to another syringe.

    • Repeat this process for an odd number of passes (e.g., 11-21 times) to obtain a suspension of unilamellar vesicles with a uniform size distribution.[1]

Protocol 2: Characterization of Liposome Size and Zeta Potential by DLS

  • Sample Preparation:

    • For size measurement, dilute a small aliquot of the liposome suspension in the same buffer used for hydration.

    • For zeta potential measurement, dilute the liposome suspension in a low ionic strength buffer or deionized water.

  • Measurement:

    • Transfer the diluted sample to an appropriate cuvette.

    • Perform the measurement using a calibrated DLS instrument according to the manufacturer's instructions. Set the correct parameters for the dispersant (viscosity and refractive index).

  • Data Analysis:

    • The instrument's software will provide the average hydrodynamic diameter, polydispersity index, and zeta potential.

Mandatory Visualization

Liposome_Preparation_Workflow cluster_0 Step 1: Lipid Film Formation cluster_1 Step 2: Hydration cluster_2 Step 3: Extrusion A Dissolve Lipids in Organic Solvent B Rotary Evaporation A->B Remove Solvent D Add Aqueous Buffer C Dry Lipid Film B->C E Agitation D->E G Pass through Membrane F Multilamellar Vesicles (MLVs) E->F H Unilamellar Vesicles (LUVs) G->H 11-21 Passes Factors_Affecting_Stability cluster_formulation Formulation Factors cluster_environmental Environmental Factors center Liposome Stability Lipid_Composition Lipid Composition (e.g., Cholesterol) Lipid_Composition->center Surface_Charge Surface Charge (Zeta Potential) Surface_Charge->center PEGylation PEGylation PEGylation->center Temperature Storage Temperature Temperature->center pH pH of Suspension pH->center Ionic_Strength Ionic Strength Ionic_Strength->center

References

Technical Support Center: Scaling Up 2,3-Bis(octadecyloxy)propan-1-ol LNP Production

Author: BenchChem Technical Support Team. Date: December 2025

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This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and troubleshooting strategies associated with scaling up the production of Lipid Nanoparticles (LNPs) formulated with the synthetic diether lipid, 2,3-Bis(octadecyloxy)propan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up LNP production from a lab setting to industrial manufacturing?

A1: Scaling up LNP production introduces several key challenges. A primary hurdle is maintaining batch-to-batch consistency in critical quality attributes (CQAs) such as particle size, polydispersity index (PDI), and encapsulation efficiency.[1][2] What works meticulously on a small scale can be difficult to reproduce in larger volumes due to variations in mixing dynamics, equipment, and process parameters.[1][3] Other significant challenges include securing a reliable supply of high-quality raw materials, preventing contamination in a larger-scale sterile environment, and adapting laboratory techniques like microfluidics to industrial throughput.[1]

Q2: How does the choice of lipid, specifically a synthetic diether lipid like this compound, impact the scaling process?

A2: The lipid composition is a critical factor influencing the stability, encapsulation efficiency, and release kinetics of LNPs.[4] While literature specifically detailing the large-scale manufacturing of this compound LNPs is limited, its nature as a synthetic diether lipid suggests unique considerations. Unlike more common ester-linked lipids, ether linkages are more resistant to chemical and enzymatic degradation, which could enhance stability. However, its different molecular geometry and hydrophobicity may require re-optimization of process parameters like lipid ratios, solvent/aqueous phase mixing rates, and pH compared to standard LNP formulations.[5]

Q3: Which manufacturing method is most suitable for scalable LNP production?

A3: Microfluidics-based techniques are highly favored for their ability to produce consistent and reproducible LNPs by enabling precise control over the mixing of lipid and aqueous phases in a non-turbulent manner.[6][7] While traditional lab-scale microfluidic chips have low throughput, the technology is scalable through the parallelization of multiple mixing channels.[8][9] This "scaling out" approach allows for increased production rates from milliliters per hour to liters per hour without changing the fundamental mixing conditions, thus minimizing the need for extensive re-optimization.[9] Other methods like high-pressure homogenization and turbulent jet mixing also offer scalability but may require more process development to maintain consistent particle characteristics.[4][10]

Q4: What are the most important process parameters to control during scale-up?

A4: When using microfluidic mixing, the two most critical process parameters are the Total Flow Rate (TFR) and the Flow Rate Ratio (FRR) of the aqueous and solvent streams.[11][12] These parameters directly influence the speed and ratio of mixing, which in turn determines the final particle size and PDI.[11][12] Generally, increasing the TFR and FRR (aqueous to solvent) leads to smaller particle sizes.[11][12] Other important factors include lipid concentration, buffer pH, and temperature, all of which must be carefully controlled and monitored.[5][13]

Q5: What analytical techniques are essential for quality control during and after LNP production?

A5: A suite of orthogonal analytical methods is crucial for comprehensive LNP characterization.[14][15] Key techniques include:

  • Dynamic Light Scattering (DLS): For measuring particle size (Z-average) and polydispersity index (PDI).[16]

  • High-Performance Liquid Chromatography (HPLC): For quantifying the concentration of individual lipid components and assessing their purity and degradation.[16]

  • Ribogreen or similar fluorescence-based assays: To determine the amount of encapsulated nucleic acid and calculate encapsulation efficiency.

  • Zeta Potential Analysis: To measure the surface charge of the nanoparticles, which relates to their stability and interaction with biological systems.[17]

  • Cryo-Transmission Electron Microscopy (Cryo-TEM): To visualize the morphology and structure of the LNPs.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Inconsistent Particle Size / High PDI at Large Scale 1. Inefficient Mixing: The mixing dynamics have changed with the scale-up. Higher flow rates in larger tubing or different mixers can lead to turbulence or incomplete mixing.[1] 2. Process Parameter Drift: Inconsistent pump performance or pressure fluctuations affect the TFR and FRR. 3. Lipid Concentration: Higher lipid concentrations can sometimes lead to larger particle sizes.[18]1. Optimize Mixing Parameters: Re-evaluate and optimize the TFR and FRR for the new scale. If using parallelized microfluidics, ensure uniform flow distribution across all channels.[8] 2. Calibrate and Monitor Equipment: Regularly calibrate pumps and use in-line pressure sensors to ensure consistent flow rates. 3. Evaluate Lipid Concentration: Test different lipid concentrations at the target scale to find the optimal balance between throughput and particle quality.
Low Encapsulation Efficiency (%EE) 1. Suboptimal N/P Ratio: The ratio of amine groups in the ionizable lipid to phosphate (B84403) groups in the nucleic acid is incorrect, leading to poor complexation.[5] 2. Incorrect pH: The pH of the aqueous buffer may not be optimal for protonating the ionizable lipid, which is necessary for binding the negatively charged nucleic acid.[5] 3. Premature Aggregation: The nanoparticles may be aggregating before the encapsulation process is complete.1. Screen N/P Ratios: Systematically test a range of N/P ratios (e.g., from 3:1 to 10:1) to identify the optimal value for your specific lipid mix and payload. 2. Optimize Buffer pH: Ensure the aqueous buffer pH is sufficiently acidic (typically pH 4-6) to protonate the ionizable lipid during formation. 3. Adjust Mixing Speed: Modify the TFR. Rapid mixing is crucial for efficient encapsulation.[18]
LNP Instability (Aggregation/Fusion) Post-Production 1. Inefficient Purification: Residual ethanol (B145695) or unencapsulated components from the formulation process can destabilize the LNPs. 2. Inadequate PEG-Lipid Shielding: The concentration or type of PEGylated lipid may be insufficient to provide a stable steric barrier. 3. Storage Conditions: Improper temperature, pH, or buffer composition during storage can lead to degradation or aggregation.[17]1. Optimize Purification: Use Tangential Flow Filtration (TFF) for efficient buffer exchange to remove ethanol and impurities. Monitor in-process controls during TFF.[16] 2. Adjust PEG-Lipid Molar Ratio: Evaluate increasing the molar percentage of the PEG-lipid in the formulation (typically 1-3 mol%). 3. Conduct Stability Studies: Test various storage buffers, temperatures (e.g., 4°C, -20°C, -80°C), and the inclusion of cryoprotectants to determine optimal long-term storage conditions.
Batch-to-Batch Variability 1. Raw Material Inconsistency: Variations between different lots of lipids or other raw materials.[2] 2. Lack of Process Control: Manual operations or poorly controlled process parameters lead to deviations between runs.[2] 3. System Contamination/Fouling: Clogging of microfluidic channels or residue in the system from previous runs.1. Qualify Raw Materials: Implement rigorous quality control testing for all incoming raw materials to ensure they meet specifications. 2. Automate and Monitor: Utilize an automated manufacturing system with in-line monitoring (e.g., flow meters, pressure sensors) to ensure process parameters are tightly controlled.[19] 3. Implement Cleaning Protocols: Develop and validate a robust cleaning-in-place (CIP) protocol for all equipment between batches. Utilize devices with built-in filters to prevent channel clogging.[8]

Process Parameters for LNP Scale-Up (Microfluidics)

The following table provides a general comparison of process parameters at different scales of LNP production using microfluidic technology. Specific values will require optimization for formulations containing this compound.

ParameterLab / Discovery ScaleProcess Development / Clinical Scale
Batch Volume 1 - 50 mL50 mL - 10 L+
Mixing Technology Single Microfluidic MixerParallelized Microfluidic Mixers[8][9]
Total Flow Rate (TFR) 1 - 20 mL/min[11]20 - 200+ mL/min
Flow Rate Ratio (FRR) 3:1 to 5:1 (Aqueous:Ethanol)[20]3:1 to 5:1 (Aqueous:Ethanol)
Lipid Concentration 5 - 25 mg/mL5 - 25 mg/mL
Purification Method Dialysis, CentrifugationTangential Flow Filtration (TFF)[16]
Sterilization 0.22 µm Syringe Filter0.22 µm Capsule/Cartridge Filter

Experimental Protocols

Protocol 1: LNP Formulation via Microfluidic Mixing
  • Preparation of Solutions:

    • Lipid Phase (Organic): Dissolve this compound, helper lipids (e.g., DSPC, cholesterol), and a PEG-lipid in ethanol to the desired total lipid concentration.

    • Aqueous Phase: Dissolve the nucleic acid payload (mRNA, siRNA, etc.) in a low pH buffer (e.g., 100 mM citrate (B86180) buffer, pH 4.0-6.0).[11]

  • System Setup:

    • Prime the microfluidic system (e.g., NanoAssemblr or equivalent) with ethanol and the aqueous buffer to remove air bubbles.

    • Load the lipid and aqueous solutions into separate syringes and place them on the syringe pumps.

  • LNP Formation:

    • Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR). A common starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Organic).

    • Initiate the pumps. The two streams will converge in the microfluidic mixing cartridge, causing rapid nanoprecipitation and the self-assembly of LNPs.[7]

    • Collect the resulting nanoparticle suspension.

  • Purification:

    • For small scale, dialyze the LNP suspension against a storage buffer (e.g., PBS, pH 7.4) overnight to remove ethanol and unencapsulated material.

    • For larger scale, use Tangential Flow Filtration (TFF) with an appropriate molecular weight cutoff (MWCO) membrane to perform buffer exchange into the final storage buffer.

  • Sterilization & Storage:

    • Filter the purified LNP suspension through a 0.22 µm sterile filter.

    • Store the final product at the appropriate temperature (e.g., 4°C or -80°C).

Protocol 2: Characterization of LNP Size and Polydispersity
  • Sample Preparation: Dilute a small aliquot of the purified LNP suspension in the storage buffer (e.g., 1:100 in PBS) to a suitable concentration for DLS measurement.

  • Instrument Setup: Equilibrate the Dynamic Light Scattering (DLS) instrument to the desired temperature (e.g., 25°C).

  • Measurement:

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the DLS instrument.

    • Perform the measurement according to the instrument's software instructions, typically involving multiple runs for statistical accuracy.

  • Data Analysis:

    • Analyze the correlation function to obtain the intensity-weighted mean hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI).

    • A PDI value below 0.2 is generally considered indicative of a monodisperse and homogeneous population.

Visualizations

LNP_Scale_Up_Workflow Figure 1: LNP Scale-Up Production and QC Workflow cluster_prep 1. Preparation cluster_form 2. Formulation cluster_purify 3. Purification & Concentration cluster_qc 4. Quality Control (QC) cluster_final 5. Final Product Lipid_Stock Lipid Stock in Ethanol Microfluidic_Mixing Microfluidic Mixing (TFR, FRR Control) Lipid_Stock->Microfluidic_Mixing Aqueous_Stock Payload in Aqueous Buffer Aqueous_Stock->Microfluidic_Mixing TFF Tangential Flow Filtration (TFF) Microfluidic_Mixing->TFF QC_Tests Size (DLS) %EE Lipid Purity (HPLC) Zeta Potential Microfluidic_Mixing->QC_Tests In-Process Control Sterile_Filter Sterile Filtration (0.22 µm) TFF->Sterile_Filter Sterile_Filter->QC_Tests Release Testing Final_Product Fill & Finish Sterile_Filter->Final_Product Final_Product->QC_Tests Stability Testing

Caption: Figure 1: LNP Scale-Up Production and QC Workflow

Troubleshooting_Tree Figure 2: Troubleshooting High PDI in LNP Scale-Up Problem Problem: High PDI (>0.2) in Scaled Batch Cause_Mixing Potential Cause: Inefficient Mixing? Problem->Cause_Mixing Cause_Formulation Potential Cause: Formulation Issue? Problem->Cause_Formulation Cause_System Potential Cause: System Issue? Problem->Cause_System Sol_Mixing_TFR Solution: Optimize TFR & FRR for new scale Cause_Mixing->Sol_Mixing_TFR Sol_Mixing_Device Solution: Check mixer for uniform flow distribution Cause_Mixing->Sol_Mixing_Device Sol_Formulation_Conc Solution: Evaluate lower lipid concentration Cause_Formulation->Sol_Formulation_Conc Sol_Formulation_Ratio Solution: Verify lipid molar ratios are correct Cause_Formulation->Sol_Formulation_Ratio Sol_System_Clog Solution: Implement robust cleaning protocol Cause_System->Sol_System_Clog Sol_System_Pump Solution: Calibrate pumps and monitor pressure Cause_System->Sol_System_Pump

Caption: Figure 2: Troubleshooting High PDI in LNP Scale-Up

References

effect of pH on the stability of formulations with 2,3-Bis(octadecyloxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with formulations containing 2,3-Bis(octadecyloxy)propan-1-ol. The information is designed to address common challenges related to formulation stability, particularly concerning the effects of pH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in formulations?

This compound is a synthetic dialkyl glycerol (B35011) ether lipid. Its amphiphilic nature makes it a valuable component in various drug delivery systems, especially in lipid-based nanoparticles such as liposomes and solid lipid nanoparticles (SLNs). It primarily functions as a structural lipid, contributing to the formation and stability of the lipid bilayer.

Q2: How does pH generally affect the stability of formulations containing this compound?

The core structure of this compound features ether linkages, which are significantly more resistant to hydrolysis compared to the ester bonds found in many other lipids.[1][2] However, extreme pH conditions (both highly acidic and highly alkaline) can still catalyze the cleavage of these ether bonds over extended periods, leading to lipid degradation.[1] More commonly, pH affects the overall stability of the lipid nanoparticle formulation by altering the surface charge of the particles. This can disrupt the electrostatic balance, potentially leading to aggregation, fusion, and changes in particle size. For many lipid nanoparticle systems, maintaining a pH at or near physiological levels (around 7.4) is often recommended for optimal stability.[1][3]

Q3: What are the visual signs of instability in my this compound formulation?

Visual inspection is a critical first step in assessing formulation stability. Key indicators of instability include:

  • Creaming: The formation of a milky layer at the top of the formulation.[1]

  • Sedimentation: The settling of particulate matter at the bottom of the container.[1]

  • Phase separation: The appearance of distinct layers of oil and water.[1]

  • Changes in turbidity: A noticeable increase or decrease in the cloudiness of the formulation.

Q4: Can this compound be used in formulations for gene delivery?

Yes, while this compound is a neutral lipid, it can serve as a crucial structural component in cationic liposome (B1194612) formulations used for gene delivery.[2] In these systems, a cationic lipid is included to complex with the negatively charged nucleic acids, and a helper lipid is often used to facilitate endosomal escape. This compound contributes to the formation of a stable lipid bilayer that encapsulates and protects the genetic material.[2]

Troubleshooting Guides

Issue 1: Increased Particle Size or Polydispersity Index (PDI) Over Time
  • Possible Cause: Aggregation or fusion of lipid nanoparticles due to suboptimal pH or high ionic strength. Changes in pH can neutralize the surface charge of the nanoparticles, reducing the repulsive forces that keep them separated.[1]

  • Troubleshooting Steps:

    • pH Optimization: Verify and adjust the pH of the formulation buffer. For many applications, a physiological pH of 7.4 is a good starting point.[3] Conduct a pH stability study to determine the optimal pH range for your specific formulation.

    • Assess Ionic Strength: High salt concentrations can shield surface charges and promote aggregation.[1] If possible, consider using buffers with lower ionic strength.

    • Incorporate Steric Stabilizers: The inclusion of PEGylated lipids in the formulation can create a protective hydrophilic layer around the nanoparticles, sterically hindering their aggregation.[1]

Issue 2: Chemical Degradation of this compound
  • Possible Cause: Hydrolysis of the ether linkages due to exposure to harsh pH conditions (highly acidic or alkaline).[1]

  • Troubleshooting Steps:

    • pH Control: Strictly maintain the pH of the formulation within a stable range, avoiding extreme acidic or alkaline conditions. The use of a suitable buffering system is critical.

    • Temperature Control: While ether lipids are relatively stable, high temperatures can accelerate chemical degradation. Store formulations at recommended temperatures, which are often refrigerated (2-8 °C) for aqueous preparations.[3][4]

    • Analytical Monitoring: Regularly assess the chemical integrity of the lipid using techniques like High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Charged Aerosol Detector, Evaporative Light Scattering Detector, or Mass Spectrometry) to quantify the amount of intact this compound and detect any degradation products.

Issue 3: Leakage of Encapsulated Drug or Active Ingredient
  • Possible Cause: Changes in the integrity of the lipid bilayer, which can be influenced by pH, leading to the expulsion of the encapsulated payload.[1]

  • Troubleshooting Steps:

    • Evaluate pH and Ionic Strength: As with particle size stability, the electrostatic environment is crucial for maintaining a stable lipid matrix. Ensure the pH and ionic strength are within the optimal range for your formulation.

    • Assess Lipid Composition: The ratio of this compound to other lipids (e.g., cholesterol, helper lipids) can significantly impact the rigidity and stability of the nanoparticle. An optimization of the lipid composition may be necessary to enhance drug retention.

    • Temperature and Storage: Ensure that the formulation is stored at a temperature that does not induce a phase transition in the lipid bilayer, which could lead to increased permeability and drug leakage.

Data Presentation

Table 1: Expected Stability of this compound Formulations at Different pH Ranges

pH RangeExpected Chemical Stability of Ether LinkageRisk of Formulation Instability (Aggregation/Fusion)Recommendations
< 4 Potential for slow acid-catalyzed hydrolysis over time.High, especially near the isoelectric point of other components.Avoid for long-term storage unless essential for the application. Use with caution and monitor for degradation.
4 - 6 Generally stable.Moderate to high, depending on the surface charge of the nanoparticles.Characterize particle stability thoroughly. May be suitable for some applications.
6 - 8 High stability.[3]Generally low, especially around physiological pH (7.4) where many systems are optimized for charge stability.Recommended range for formulation and storage for many applications.[5]
> 8 Potential for slow base-catalyzed hydrolysis over time.Moderate to high, depending on the surface charge of the nanoparticles.Avoid for long-term storage unless specifically required. Monitor for degradation.

Experimental Protocols

Protocol: pH Stability Assessment of a this compound Formulation

Objective: To determine the effect of pH on the physical and chemical stability of a lipid nanoparticle formulation containing this compound.

Materials:

  • Pre-formed lipid nanoparticle formulation containing this compound.

  • A series of buffers at different pH values (e.g., citrate (B86180) buffer for pH 4, phosphate (B84403) buffer for pH 7.4, and borate (B1201080) buffer for pH 9).

  • Dynamic Light Scattering (DLS) instrument for particle size and PDI measurement.

  • Zeta potential analyzer.

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., CAD, ELSD, or MS).

  • Temperature-controlled storage chambers.

Methodology:

  • Sample Preparation: Divide the bulk lipid nanoparticle formulation into several aliquots. Dilute each aliquot into the different pH buffers to achieve the final desired particle concentration.

  • Initial Characterization (T=0): For each pH condition, immediately measure and record the following:

    • Particle size (z-average diameter) and Polydispersity Index (PDI) using DLS.

    • Zeta potential.

    • Appearance (visual inspection for any signs of precipitation or aggregation).

    • Quantify the concentration of intact this compound using a validated HPLC method.

  • Stability Study: Store the prepared samples at various temperature conditions (e.g., 4°C and 25°C).

  • Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve the samples and repeat the characterization steps outlined in step 2.

  • Data Analysis: Plot the changes in particle size, PDI, zeta potential, and the percentage of intact this compound over time for each pH and temperature condition. This will allow for the determination of the optimal pH for formulation stability.

Visualizations

G cluster_formulation Formulation Stability Troubleshooting instability Observed Instability (e.g., Increased Size, Drug Leakage) root_cause Identify Potential Root Cause instability->root_cause ph_issue Suboptimal pH root_cause->ph_issue Is pH extreme? ionic_issue High Ionic Strength root_cause->ionic_issue Is salt high? temp_issue Inappropriate Temperature root_cause->temp_issue Is temp correct? composition_issue Lipid Composition root_cause->composition_issue Is composition validated? solution Implement Corrective Action ph_issue->solution ionic_issue->solution temp_issue->solution composition_issue->solution optimize_ph Optimize Buffer pH solution->optimize_ph adjust_ionic Adjust Ionic Strength solution->adjust_ionic control_temp Control Storage Temperature solution->control_temp optimize_lipids Optimize Lipid Ratios solution->optimize_lipids stable_formulation Stable Formulation optimize_ph->stable_formulation adjust_ionic->stable_formulation control_temp->stable_formulation optimize_lipids->stable_formulation

Caption: Troubleshooting workflow for formulation instability.

G cluster_workflow pH Stability Experimental Workflow start Start: LNP Formulation prepare Prepare Aliquots in Different pH Buffers start->prepare t0 T=0 Analysis (DLS, Zeta, HPLC) prepare->t0 storage Store at Controlled Temperatures (4°C, 25°C) t0->storage analysis Time-Point Analysis (DLS, Zeta, HPLC) storage->analysis At t=x analysis->storage Continue study data Data Analysis & Comparison analysis->data end End: Determine Optimal pH data->end

Caption: Experimental workflow for pH stability testing.

References

analytical methods for detecting impurities in 2,3-Bis(octadecyloxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 2,3-Bis(octadecyloxy)propan-1-ol. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in synthetically produced this compound?

A1: Based on the common synthetic route, the Williamson ether synthesis, potential impurities can be categorized as follows:

  • Process-Related Impurities:

    • Unreacted Starting Materials: Residual glycerol (B35011) or its protected forms (e.g., solketal), and octadecyl halide (e.g., 1-bromooctadecane).

    • Intermediates: Mono-octadecyloxy-propan-diol isomers.

    • By-products: Products from side reactions, such as elimination products of the octadecyl halide.

  • Degradation Products:

    • Although the ether linkages in this compound are generally stable, degradation can occur under harsh acidic or basic conditions, leading to the cleavage of the ether bonds.

Q2: Which analytical techniques are most suitable for detecting and quantifying impurities in this compound?

A2: Due to the non-volatile nature and lack of a strong UV chromophore in this compound and its likely impurities, the following methods are recommended:

  • High-Performance Liquid Chromatography (HPLC) with universal detectors:

    • Charged Aerosol Detector (CAD): Offers good sensitivity for non-volatile analytes and provides a response that is more uniform for different compounds compared to other detectors.

    • Evaporative Light Scattering Detector (ELSD): Another mass-based detector suitable for non-volatile compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful technique for the identification and quantification of impurities, even at trace levels. It provides structural information, enabling the characterization of unknown impurities.[1]

Q3: What are typical acceptance criteria for the purity of this compound and its impurities?

A3: While specific criteria depend on the application (e.g., research grade vs. GMP for clinical use), a general guideline based on a similar lipid, 2,3-Bis(hexadecyloxy)propan-1-ol, is provided in the table below.

ParameterAcceptance Criteria
Purity> 98.0%
Individual Impurity< 0.5%
Total Impurities< 2.0%
Data based on the C16 analogue, 2,3-Bis(hexadecyloxy)propan-1-ol.[1]

Troubleshooting Guides

HPLC-CAD/ELSD Analysis

Issue 1: No peaks are observed in the chromatogram.

  • Possible Causes & Solutions:

    • Instrument Failure: Check if the detector is showing a typical baseline noise. A flat line may indicate a detector or data transfer failure. Inject a known standard to verify detector response.

    • No Injection: Ensure the sample is correctly drawn into the sample loop and that a pressure drop is observed at the beginning of the run, indicating a successful injection.

    • Sample Volatility (CAD): For Charged Aerosol Detection, highly volatile samples may not be detected. Confirm the non-volatile nature of your analyte.

Issue 2: Peak tailing is observed.

  • Possible Causes & Solutions:

    • Secondary Interactions: Residual silanol (B1196071) groups on the column can interact with the hydroxyl group of the analyte. Use a high-purity, end-capped column or a column with a polar-embedded phase.

    • Insufficient Buffer Capacity: If using a buffer, ensure its concentration is sufficient (typically >10 mM) and the pH is within its buffering range.

    • Column Degradation: The column may be degrading due to harsh mobile phase conditions (e.g., high pH). Replace the column and ensure mobile phase compatibility.

Issue 3: High background noise or baseline drift.

  • Possible Causes & Solutions:

    • Mobile Phase Contamination: Use high-purity, LC-MS grade solvents and additives. Contaminants can accumulate and elute during a gradient, causing baseline issues.

    • Gas Purity (ELSD/CAD): Ensure the nitrogen gas used for nebulization is of high purity (oil-free and dry) to avoid a noisy baseline.

    • Improper Nebulizer/Evaporator Settings: Optimize the nebulizer gas flow and evaporator temperature for your specific mobile phase composition and flow rate. For ELSD, droplet size is critical for consistent signal.[2]

LC-MS/MS Analysis

Issue 1: Low signal intensity or poor ionization.

  • Possible Causes & Solutions:

    • Inappropriate Ionization Source: For lipid-like molecules, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used. ESI is generally suitable for this compound.

    • Mobile Phase Incompatibility: Non-volatile buffers (e.g., phosphate) are not compatible with MS. Use volatile mobile phase additives like formic acid or ammonium (B1175870) formate (B1220265) to aid ionization.

    • Ion Suppression: Co-eluting matrix components can suppress the ionization of the analyte. Improve chromatographic separation or implement a sample cleanup step.

Issue 2: Difficulty in identifying unknown impurities.

  • Possible Causes & Solutions:

    • Insufficient Fragmentation: In MS/MS, optimize the collision energy to achieve adequate fragmentation for structural elucidation.

    • Lack of Reference Spectra: If no reference spectra are available, consider the synthesis pathway to propose potential structures for the observed masses. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to determine elemental compositions.

Experimental Protocols

Protocol 1: Purity Determination by HPLC-CAD

This protocol is based on the analysis of the C16 analogue and is adaptable for this compound.

  • System: HPLC with a Charged Aerosol Detector (CAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile/Isopropanol

  • Gradient: A suitable gradient to separate the main component from potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Procedure:

    • Dissolve the sample in a suitable organic solvent (e.g., a mixture of chloroform (B151607) and methanol).

    • Inject the sample into the HPLC system.

    • Determine the purity by calculating the peak area percentage of the main component.

Protocol 2: Impurity Profiling by LC-MS/MS
  • System: A high-resolution mass spectrometer coupled to a UHPLC system.[1]

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[1]

  • Mobile Phase:

    • A: Water with 0.1% formic acid.[1]

    • B: Acetonitrile with 0.1% formic acid.[1]

  • Gradient: A gradient elution to achieve separation of impurities.

  • Procedure:

    • Prepare the sample in a suitable solvent.

    • Analyze the sample using a data-dependent acquisition method to identify and relatively quantify known and unknown impurities based on their mass-to-charge ratio and fragmentation patterns.[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow s1 Raw Materials (Glycerol derivative, Octadecyl halide) s2 Williamson Ether Synthesis s1->s2 s3 Crude Product s2->s3 s4 Purification (e.g., Column Chromatography) s3->s4 s5 Purified this compound s4->s5 a1 Sample Preparation s5->a1 Batch Release Testing a2 HPLC-CAD/ELSD Analysis (Purity Assessment) a1->a2 a3 LC-MS/MS Analysis (Impurity Profiling) a1->a3 a4 Data Analysis & Reporting a2->a4 a3->a4

Caption: Experimental workflow from synthesis to analytical quality control.

troubleshooting_logic cluster_no_peaks Troubleshooting: No Peaks cluster_peak_shape Troubleshooting: Peak Shape Issues start Chromatographic Problem Observed (e.g., Peak Tailing, No Peaks) q1 Is there any peak at all? start->q1 a1_yes Check for peak shape issues (e.g., tailing, fronting, splitting) q1->a1_yes Yes a1_no Troubleshoot 'No Peaks' Scenario q1->a1_no No ps1 Evaluate Column Health a1_yes->ps1 np1 Verify Injection a1_no->np1 np2 Check Detector Settings & Response np1->np2 np3 Confirm Sample Concentration np2->np3 ps2 Check for Extra-Column Volume ps1->ps2 ps3 Optimize Mobile Phase ps2->ps3

Caption: A logical workflow for troubleshooting common HPLC issues.

References

strategies to enhance endosomal escape of 2,3-Bis(octadecyloxy)propan-1-ol LNPs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to enhance the endosomal escape of Lipid Nanoparticles (LNPs) formulated with 2,3-Bis(octadecyloxy)propan-1-ol.

Troubleshooting Guide: Low Transfection Efficiency

Experiencing suboptimal protein expression or gene silencing? Low transfection or delivery efficiency is a common issue, often stemming from poor endosomal escape.[1][2][3] This guide will help you diagnose and resolve potential problems with your this compound LNP experiments.

TroubleshootingWorkflow start Low Transfection Efficiency (Suboptimal Payload Activity) cause1 Problem: Poor LNP Quality start->cause1 cause2 Problem: Low Cellular Uptake start->cause2 cause3 Problem: Inefficient Endosomal Escape start->cause3 sol1a Check particle size, polydispersity (PDI), and zeta potential. cause1->sol1a sol1b Verify mRNA/siRNA encapsulation efficiency. cause1->sol1b sol1c Assess LNP stability under storage conditions. cause1->sol1c sol2a Confirm cellular uptake using fluorescently labeled LNPs (e.g., with Cy5-mRNA). cause2->sol2a sol2b Optimize LNP surface charge and PEG-lipid density. cause2->sol2b sol3a Solution: Optimize Helper Lipids (See FAQ 2) cause3->sol3a sol3b Solution: Incorporate Fusogenic Peptides (See FAQ 3) cause3->sol3b sol3c Solution: Co-administer Small Molecules (See FAQ 4) cause3->sol3c sol3d Solution: Modify LNP Structure (See FAQ 5) cause3->sol3d

Caption: Troubleshooting workflow for low LNP transfection efficiency.

Frequently Asked Questions (FAQs)

Q1: My LNP formulation with this compound shows high cellular uptake but low payload activity. What is the likely cause?

A: A common bottleneck for all LNP-mediated delivery, including formulations with structural lipids like this compound, is inefficient endosomal escape.[1][2][3][4] After LNPs are taken up by cells through endocytosis, they become trapped in membrane-bound vesicles called endosomes.[5] For the therapeutic payload (mRNA/siRNA) to function, it must be released from the endosome into the cytoplasm. If the LNP cannot efficiently disrupt the endosomal membrane, it will be trafficked to lysosomes for degradation, rendering the payload inactive.[4][6] Studies have shown that only a very small fraction, perhaps 1-2%, of internalized LNPs successfully release their cargo into the cytosol.[4]

EndosomalPathway uptake Cellular Uptake (Endocytosis) early_endo Early Endosome (pH ~6.5) uptake->early_endo escape Endosomal Escape (Payload Release into Cytosol) early_endo->escape Desired Pathway recycling Recycling Endosome early_endo->recycling late_endo Late Endosome (pH ~5.5) early_endo->late_endo Maturation lysosome Lysosome (Degradation) late_endo->lysosome Fusion

Caption: The endo-lysosomal pathway for internalized LNPs.

Q2: How can I modify the lipid composition of my this compound LNPs to improve endosomal escape?

A: Since this compound primarily serves as a structural lipid, modifying the "helper lipids" and ionizable lipids in your formulation is the most effective strategy.

  • Incorporate Fusogenic Phospholipids: Helper lipids with a cone-shaped geometry, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), promote the formation of non-bilayer hexagonal (HII) phases.[7][8][9] This structure destabilizes the endosomal membrane, facilitating fusion and payload release.[6][10] Phospholipids with phosphoethanolamine (PE) head groups are particularly effective.[10][11]

  • Optimize the Ionizable Cationic Lipid: The ionizable lipid is crucial for endosomal escape. In the acidic environment of the endosome (pH 5.5-6.5), the lipid becomes protonated (positively charged).[10][11] This positive charge allows it to interact with negatively charged lipids in the endosomal membrane, leading to membrane disruption and payload release.[10][11] Ionizable lipids with a pKa between 6.2 and 6.5 are often optimal for this process.[11][12]

  • Substitute Cholesterol with Analogs: Replacing cholesterol with certain analogs, like β-sitosterol, can significantly enhance endosomal escape.[1][6] The alkyl group in β-sitosterol may create minor defects in the LNP's lipid bilayer, which facilitates destabilization and fusion with the endosomal membrane.[11] One study showed that LNPs containing β-sitosterol (LNP-Sito) resulted in a 10-fold increase in detectable endosomal perturbation events compared to standard cholesterol LNPs (LNP-Chol).[1][2][11]

LNP FormulationMean Gal8-GFP Puncta per Cell (Endosomal Disruption Marker)Relative Luciferase Expression (mRNA Activity)Reference
LNP-Cholesterol ~11x[1][2]
LNP-β-Sitosterol ~10~5x[1][2]
Q3: Can ancillary molecules like fusogenic peptides be used with these LNPs?

A: Yes, incorporating or co-administering fusogenic peptides is a viable strategy. These peptides, often derived from viral proteins like influenza hemagglutinin (e.g., GALA, diINF-7), undergo a conformational change in the acidic pH of the endosome.[13][14] This change exposes a hydrophobic domain that inserts into and destabilizes the endosomal membrane, creating pores and facilitating the release of the LNP or its contents.[13] Modifying LNPs with fusogenic coiled-coil peptides has been shown to significantly enhance mRNA transfection in difficult-to-transfect cells.[15]

Q4: Are there small molecules that can be co-administered to enhance endosomal escape?

A: Yes, several small molecules can be used to manipulate endosomal trafficking pathways to enhance LNP efficacy. For instance, molecules that inhibit endocytic recycling, such as NAV2729 and endosidin 5 (ES5), have been shown to markedly augment the delivery efficiency of mRNA by LNPs.[11][16] These molecules can interfere with proteins like ARF6 or Annexin A6, disrupting normal trafficking and promoting mRNA release.[11][16] However, it's important to note that some small molecules that enhance siRNA delivery may have little or no effect on mRNA-LNPs, suggesting their release mechanisms can be distinct.[16]

Q5: Does the physical structure of the LNP itself affect endosomal escape?

A: Absolutely. Beyond just the chemical composition, the internal nanostructure of the LNP plays a critical role. LNPs can form various structures, such as lamellar (bilayer) or non-lamellar phases like inverse hexagonal (HII) and bicontinuous cubic.[4][11] Non-lamellar structures, which can be promoted by lipids like DOPE, are more fusogenic and can more readily fuse with endosomal membranes.[4][11] This leads to a higher degree of endosomal escape compared to more rigid, lamellar-structured LNPs.[4][11]

Experimental Protocols

Protocol 1: Quantifying Endosomal Escape using a Galectin-8 Reporter Assay

This assay directly visualizes endosomal membrane damage, a hallmark of successful endosomal escape.[1][2] Cytosolic Galectin-8 (Gal8) binds to glycans exposed on the inner leaflet of ruptured endosomes, forming fluorescent puncta that can be quantified.[12][17][18]

Gal8_Workflow step1 1. Cell Seeding step2 2. LNP Treatment step1->step2 Seed Gal8-GFP expressing cells in 96-well plates. Incubate overnight. step3 3. Incubation step2->step3 Treat cells with different LNP formulations and controls (e.g., chloroquine). step4 4. Cell Staining (Optional) step3->step4 Incubate for a defined period (e.g., 3-24 hours). step5 5. Imaging step4->step5 Stain with nuclear (e.g., Hoechst) and viability dyes. step6 6. Image Analysis step5->step6 Acquire images using a high-content confocal microscope. a_out Data Output: Endosomal Escape Efficiency step6->a_out Quantify number and intensity of Gal8-GFP puncta per cell.

Caption: Experimental workflow for the Galectin-8 (Gal8) endosomal escape assay.

Methodology:

  • Cell Culture: Use a stable cell line expressing a fluorescently tagged Galectin-8 fusion protein (e.g., HEK293T/17 Gal8-GFP).[2][3] Seed the cells in a 96-well, poly-D-lysine-coated, glass-bottom plate at a density of ~15,000 cells/well and incubate overnight.[3]

  • LNP Preparation: Prepare your this compound LNP formulations encapsulating your payload. Include a positive control (e.g., 100 µM chloroquine) and a negative control (untreated cells).[3]

  • Cell Treatment: Aspirate the old media from the cells and add fresh media containing your LNP formulations at the desired concentration (e.g., 100-200 ng of nucleic acid per well).

  • Incubation: Incubate the cells for a suitable period to allow for uptake and endosomal processing (e.g., 3 to 24 hours) at 37°C.

  • Imaging:

    • Stain the cells with a nuclear counterstain (e.g., Hoechst 33342) and a viability dye just before imaging.

    • Acquire images using a high-content automated confocal microscope. Capture both the GFP channel (for Gal8 puncta) and the Hoechst channel (for cell segmentation).

  • Quantification: Use image analysis software to identify individual cells based on the nuclear stain. Within each cell, quantify the number, size, and intensity of Gal8-GFP puncta. An increase in puncta relative to the negative control indicates a higher frequency of endosomal disruption events.[18][19]

Protocol 2: Assessing LNP Colocalization with Acidic Organelles using LysoTracker

This protocol helps determine if your LNPs are being trafficked to late endosomes and lysosomes, which are acidic organelles. A lack of colocalization over time may suggest that LNPs are escaping from earlier endosomal compartments.

Methodology:

  • LNP and Cell Preparation: Prepare LNPs encapsulating a fluorescently labeled payload (e.g., Cy5-mRNA). Seed your cells of interest on a glass-bottom dish and allow them to adhere overnight.

  • LNP Treatment: Treat the cells with the fluorescent LNPs for a desired period (e.g., a 2-hour pulse).

  • Chase Period: Wash the cells with fresh media to remove non-internalized LNPs and incubate for various chase periods (e.g., 2, 4, 22 hours) to track the intracellular movement of the particles.[20]

  • LysoTracker Staining: 30-60 minutes before imaging, add LysoTracker Red DND-99 (50-75 nM) to the cell culture medium.[21] LysoTracker is a fluorescent acidotropic probe that accumulates in organelles with low internal pH.[21][22]

  • Imaging: Image the live cells using a confocal microscope, capturing the channels for your LNP's fluorophore (e.g., Cy5) and the LysoTracker dye (e.g., TRITC/RFP channel).

  • Analysis: Analyze the images for colocalization between the LNP signal and the LysoTracker signal. A high degree of colocalization indicates the LNPs are located within acidic late endosomes or lysosomes.[20][21] Comparing colocalization at different time points can reveal the kinetics of LNP trafficking.

References

Technical Support Center: Optimizing Flow Rate for LNP Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing flow rates in microfluidic systems for the synthesis of Lipid Nanoparticles (LNPs).

Frequently Asked Questions (FAQs)

Q1: What is the difference between Total Flow Rate (TFR) and Flow Rate Ratio (FRR) in microfluidic LNP synthesis?

A1: Total Flow Rate (TFR) is the combined flow rate of the aqueous and organic solvent phases.[1] In many microfluidic mixers, such as herringbone mixers, TFR is a primary determinant of the final LNP size.[1] A higher TFR generally leads to faster mixing, resulting in the formation of smaller nanoparticles.[1][2]

Flow Rate Ratio (FRR) is the ratio of the aqueous phase flow rate to the organic phase flow rate.[1] FRR has a more extensive impact, influencing both the LNP size and the encapsulation efficiency.[1]

Q2: How does Total Flow Rate (TFR) affect LNP size and Polydispersity Index (PDI)?

A2: TFR is inversely related to LNP size; increasing the TFR leads to more rapid mixing of the lipid solution with the aqueous buffer, which in turn results in smaller LNPs.[3][4] The effect on the Polydispersity Index (PDI), a measure of the size distribution homogeneity, can vary. While some systems show minimal PDI changes with varying TFR, a stable and sufficiently high TFR is crucial for achieving a low PDI and good batch-to-batch reproducibility.[5][6]

Q3: What is the impact of the Flow Rate Ratio (FRR) on LNP size and encapsulation efficiency?

A3: Increasing the FRR, meaning a higher proportion of the aqueous phase to the organic phase, generally leads to a decrease in particle size.[7][8] FRR significantly affects encapsulation efficiency.[1] For RNA-LNP synthesis, an FRR of 3:1 is commonly used to achieve high encapsulation efficiencies, often exceeding 95%.[1]

Q4: What are typical starting parameters for TFR and FRR for LNP synthesis?

A4: A common starting point for FRR is 3:1 (aqueous:organic), which is often optimal for high encapsulation efficiency.[1][9] The optimal TFR can vary significantly depending on the microfluidic chip design (e.g., herringbone, flow-focusing) and the specific lipid formulation.[6][10] It is recommended to perform an optimization experiment by varying the TFR while keeping the FRR constant to determine the ideal conditions for the desired particle size.

Troubleshooting Guide

Problem: My LNP size is too large.

  • Solution 1: Increase the Total Flow Rate (TFR). A higher TFR enhances the mixing speed of the solvent and aqueous phases, which typically leads to the formation of smaller particles.[4][10]

  • Solution 2: Increase the Flow Rate Ratio (FRR). A higher ratio of the aqueous phase to the organic phase can also contribute to a reduction in LNP size.[7][8]

  • Solution 3: Check for obstructions. Ensure the microfluidic channels are not clogged, as this can alter flow dynamics and lead to larger, more polydisperse particles.[6]

Problem: The Polydispersity Index (PDI) of my LNPs is too high (e.g., > 0.2).

  • Solution 1: Ensure stable flow rates. Pulsations or instability in the flow can lead to a wider particle size distribution.[6] Using high-precision pumps can improve stability.

  • Solution 2: Optimize TFR and FRR. While TFR and FRR primarily tune size, operating at the extremes of your system's capabilities can sometimes lead to instability and higher PDI. Experiment with a range of flow rates to find a stable operating window.[11]

  • Solution 3: Evaluate post-processing steps. Downstream processing, such as dialysis or purification, can sometimes induce aggregation.[7] Ensure that the buffers used are compatible and that the process is gentle.

  • Solution 4: Check for aggregation. A high PDI may indicate the presence of aggregates. This can be confirmed with techniques like Dynamic Light Scattering (DLS) by looking for a bimodal distribution.[12]

Problem: I'm observing inconsistent results between experimental batches.

  • Solution 1: Standardize your protocol. Ensure all parameters, including solution preparation, system setup, and flow rates, are kept consistent between runs.[13]

  • Solution 2: Verify pump performance. Syringe pumps or pressure controllers should be calibrated and functioning correctly to ensure reproducible flow rates.[6]

  • Solution 3: Check for chip degradation or clogging. Reusing microfluidic chips can sometimes lead to performance changes. Inspect the chip for any visible blockages or damage.[13]

Problem: My encapsulation efficiency is low.

  • Solution 1: Optimize the Flow Rate Ratio (FRR). The FRR is a critical parameter for encapsulation efficiency.[1] For nucleic acids, an FRR of 3:1 (aqueous to organic) is often a good starting point for achieving high encapsulation.[1]

  • Solution 2: Adjust the pH of the aqueous buffer. For ionizable lipids, a lower pH in the aqueous buffer (e.g., pH 4-6) is necessary to protonate the lipid and facilitate interaction with the negatively charged nucleic acid.[7]

  • Solution 3: Verify the concentration of all components. Incorrect concentrations of lipids or the nucleic acid payload can lead to suboptimal encapsulation.

Data Presentation

Table 1: Illustrative Effect of Total Flow Rate (TFR) on LNP Characteristics (at a constant FRR of 3:1)

TFR (mL/min)Average LNP Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
21200.18>90%
5850.15>90%
10600.12>90%
15500.13>90%
20450.15>90%

Note: This table presents generalized trends. Actual values are highly dependent on the specific lipid formulation and microfluidic system used.[7][14]

Table 2: Illustrative Effect of Flow Rate Ratio (FRR) on LNP Characteristics (at a constant TFR)

FRR (Aqueous:Organic)Average LNP Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
1:1950.25~75%
2:1700.18~85%
3:1600.15>95%
4:1550.16>95%
5:1500.18>95%

Note: This table presents generalized trends. An FRR of 3:1 is often considered optimal for maximizing encapsulation efficiency while maintaining a small size and low PDI.[1][7]

Experimental Protocols

Protocol 1: Optimization of Flow Rates for LNP Synthesis

This protocol outlines a method for systematically optimizing TFR and FRR for a given lipid formulation.

1. Materials and Reagents:

  • Lipid mixture dissolved in ethanol (B145695).

  • Nucleic acid (e.g., mRNA, siRNA) dissolved in an aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0-6.0).

  • Microfluidic system (e.g., with a herringbone micromixer).[6]

  • High-precision syringe pumps or pressure controllers.

  • Dynamic Light Scattering (DLS) instrument for size and PDI measurement.

  • Assay for quantifying encapsulation efficiency (e.g., RiboGreen assay).[13]

2. Methodology:

  • Prepare Solutions: Prepare the lipid-ethanol solution and the aqueous nucleic acid solution at the desired concentrations.

  • System Setup:

    • Prime the microfluidic system with the respective solvents to remove any air bubbles.

    • Load the prepared solutions into separate syringes and connect them to the inlets of the microfluidic chip.

  • FRR Optimization (at a constant TFR):

    • Set a constant TFR (e.g., 10 mL/min).[11]

    • Synthesize LNPs at various FRRs (e.g., 1:1, 2:1, 3:1, 4:1, 5:1).

    • Collect the LNP solution from the outlet.

    • Immediately dilute the collected sample with a suitable buffer (e.g., PBS, pH 7.4) to halt LNP formation and reduce the ethanol concentration.

    • Analyze the size, PDI, and encapsulation efficiency for each FRR.

  • TFR Optimization (at the optimal FRR):

    • Using the optimal FRR determined in the previous step (e.g., 3:1), synthesize LNPs at various TFRs (e.g., 2, 5, 10, 15, 20 mL/min).[14]

    • Collect and dilute the samples as described above.

    • Analyze the size, PDI, and encapsulation efficiency for each TFR.

  • Data Analysis:

    • Tabulate the results to identify the optimal TFR and FRR that yield LNPs with the desired characteristics (e.g., size < 100 nm, PDI < 0.2, encapsulation efficiency > 90%).[7][11]

Visualizations

TroubleshootingWorkflow start Start LNP Synthesis check_params Check LNP Characteristics (Size, PDI, EE%) start->check_params is_ok Are characteristics within specification? check_params->is_ok end_ok Synthesis Successful is_ok->end_ok Yes troubleshoot Troubleshoot Issue is_ok->troubleshoot No size_issue Size out of spec? troubleshoot->size_issue pdi_issue PDI too high? size_issue->pdi_issue No adjust_tfr Adjust TFR (Higher TFR -> Smaller Size) size_issue->adjust_tfr Yes ee_issue EE% too low? pdi_issue->ee_issue No check_flow Check Flow Stability & System for Clogs pdi_issue->check_flow Yes adjust_frr_ee Adjust FRR (Optimize, e.g., 3:1) ee_issue->adjust_frr_ee Yes adjust_frr_size Adjust FRR (Higher FRR -> Smaller Size) adjust_tfr->adjust_frr_size adjust_frr_size->check_params check_flow->check_params adjust_frr_ee->check_params

Caption: Troubleshooting workflow for LNP synthesis.

FlowRateRelationships cluster_params Flow Parameters cluster_props LNP Properties TFR Total Flow Rate (TFR) Size LNP Size TFR->Size Strongly Influences (Inverse Relationship) PDI Polydispersity (PDI) TFR->PDI Influences Stability FRR Flow Rate Ratio (FRR) FRR->Size Influences (Inverse Relationship) FRR->PDI Influences Stability EE Encapsulation Efficiency (EE%) FRR->EE Strongly Influences (Direct Relationship to Optimum)

Caption: Relationship between flow parameters and LNP properties.

ExperimentalWorkflow prep 1. Prepare Lipid (Ethanol) & Aqueous (NA) Solutions setup 2. Prime Microfluidic System & Load Syringes prep->setup frr_opt 3. FRR Optimization (Vary FRR at constant TFR) setup->frr_opt tfr_opt 4. TFR Optimization (Vary TFR at optimal FRR) frr_opt->tfr_opt collect 5. Collect & Dilute Samples tfr_opt->collect analyze 6. Analyze Size, PDI, EE% collect->analyze done 7. Determine Optimal Parameters analyze->done

Caption: Experimental workflow for flow rate optimization.

References

Validation & Comparative

A Comparative Guide to Liposome Stability: 2,3-Bis(octadecyloxy)propan-1-ol vs. DSPC

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of drug delivery, the stability of liposomal formulations is a critical determinant of therapeutic efficacy and shelf-life. The choice of lipids used in the formulation of these vesicles plays a pivotal role in their structural integrity and performance. This guide provides a detailed comparison of two key lipids: 2,3-bis(octadecyloxy)propan-1-ol (B51136), a diether lipid, and 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), a widely used diester phospholipid. This analysis is intended for researchers, scientists, and drug development professionals seeking to optimize liposome (B1194612) stability.

Executive Summary

The primary distinction between this compound and DSPC lies in the chemical linkage of their hydrophobic tails to the glycerol (B35011) backbone. This compound possesses ether bonds, which are inherently more resistant to chemical and enzymatic degradation than the ester bonds found in DSPC. This fundamental structural difference translates to liposomes with enhanced stability, particularly in biological environments where esterases are prevalent. While DSPC is a well-established and effective lipid for creating stable liposomes due to its high phase transition temperature, the use of ether lipids like this compound offers a compelling advantage for applications requiring long circulation times and resistance to degradation.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of each lipid is essential for predicting their behavior in a liposomal formulation.

PropertyThis compound1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
Synonyms 1,2-O-Dioctadecyl-rac-glycerol1,2-Distearoyl-sn-glycero-3-PC
CAS Number 6076-38-6[1]816-94-4[2]
Molecular Formula C39H80O3[1][3][4]C44H88NO8P[5]
Molecular Weight 597.05 g/mol [1][4]790.15 g/mol [5]
Lipid Type Diether Glycerol Lipid[3]Diester Phosphatidylcholine[5]
Hydrophobic Tail Linkage EtherEster
Phase Transition Temp. (Tm) Not widely reported, but expected to be high due to saturated chains~55-58°C[5]
Key Structural Feature Two octadecyl ether chains and a primary alcohol head group[3]Two stearoyl ester chains and a phosphocholine (B91661) head group[5][6]

Liposome Stability: A Comparative Analysis

The stability of liposomes is a multifaceted parameter encompassing resistance to drug leakage, maintenance of particle size, and integrity in biological fluids.

Chemical and Enzymatic Stability

The ether linkages in this compound are significantly more resistant to hydrolysis by esterases and phospholipases compared to the ester linkages in DSPC.[7][8] This enhanced stability is a key advantage for in vivo applications, where liposomes are exposed to a variety of enzymes in the bloodstream and tissues.[7] Liposomes formulated with ether lipids are expected to exhibit a longer circulation half-life and better retention of their encapsulated cargo.[9]

Physical Stability

DSPC is known for forming rigid and stable liposomal membranes at physiological temperatures, largely due to its high phase transition temperature (Tm) of approximately 55°C.[5][6] This rigidity helps to minimize the leakage of encapsulated drugs. While specific quantitative data for liposomes composed solely of this compound is limited, its long, saturated octadecyl chains suggest that it would also form stable, ordered bilayers. The inclusion of cholesterol is a common strategy to further enhance the stability of both DSPC and ether lipid-based liposomes by modulating membrane fluidity and reducing permeability.[10]

Stability in Biological Media

Studies on liposomes formulated with ether-linked cholesterol derivatives have shown superior stability in serum compared to their ester-linked counterparts, leading to enhanced tumor accumulation and cellular uptake.[9] This suggests that liposomes incorporating this compound would likely exhibit greater stability in biological fluids, a critical factor for effective drug delivery.

Experimental Protocols

The following section outlines a general experimental workflow for the preparation and characterization of liposomes, applicable to both this compound and DSPC.

Liposome Preparation: Thin-Film Hydration Method

A widely used technique for the preparation of multilamellar vesicles (MLVs) is the thin-film hydration method, which can be followed by extrusion to produce unilamellar vesicles (ULVs) with a more uniform size distribution.[5][11]

  • Lipid Film Formation : The desired lipids, such as this compound or DSPC, often in combination with cholesterol, are dissolved in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.[7][11]

  • Solvent Evaporation : The organic solvent is removed under reduced pressure using a rotary evaporator, leaving a thin, uniform lipid film on the inner surface of the flask.[7][11]

  • Hydration : The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a temperature above the phase transition temperature of the lipids. This process results in the spontaneous formation of MLVs.[7][11]

  • Size Reduction (Optional) : To obtain smaller, unilamellar vesicles, the MLV suspension can be subjected to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).[11]

Liposome Characterization

Thorough characterization is essential to ensure the quality and consistency of the liposomal formulation.

Characterization ParameterTechniqueDescription
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Measures the hydrodynamic diameter and the width of the size distribution of the liposomes. A PDI value below 0.3 is generally considered acceptable for drug delivery applications.[11][12]
Zeta Potential Electrophoretic Light Scattering (ELS)Determines the surface charge of the liposomes, which is a key indicator of their stability against aggregation. Higher absolute zeta potential values (e.g., > ±30 mV) generally indicate greater stability.[12]
Encapsulation Efficiency (EE%) Spectrophotometry, Chromatography (e.g., HPLC)Quantifies the percentage of the initial drug that is successfully entrapped within the liposomes. This is determined by separating the unencapsulated drug from the liposomes and measuring the amount of drug in each fraction.[11][12]
Drug Release Kinetics Dialysis MethodAssesses the rate of drug release from the liposomes over time in a controlled environment, providing insights into the formulation's stability and drug retention properties.[7][12]
Morphology Transmission Electron Microscopy (TEM)Provides direct visualization of the liposomes, confirming their spherical shape and lamellarity.[11][12]

Visualizing Experimental Workflows and Structures

To aid in the understanding of the concepts discussed, the following diagrams have been generated using Graphviz.

cluster_structure Chemical Structures cluster_workflow Liposome Preparation Workflow 2_3_Bis_octadecyloxy_propan_1_ol This compound (Ether Linkage) DSPC DSPC (Ester Linkage) Lipid_Film 1. Lipid Film Formation Solvent_Evaporation 2. Solvent Evaporation Lipid_Film->Solvent_Evaporation Hydration 3. Hydration (MLVs) Solvent_Evaporation->Hydration Extrusion 4. Extrusion (ULVs) Hydration->Extrusion Characterization 5. Characterization Extrusion->Characterization

Caption: Chemical structures and the liposome preparation workflow.

Signaling Pathways and Cellular Interactions

The choice between an ether and an ester lipid in a liposome formulation does not typically alter specific intracellular signaling pathways directly. Instead, the primary impact is on the efficiency of drug delivery to the target cells. The enhanced stability of ether lipid-based liposomes in the bloodstream leads to a longer circulation time and a greater chance of reaching the target tissue.

Once at the target site, the mechanism of cellular uptake (e.g., endocytosis) is more dependent on the surface characteristics of the liposome (size, charge, and presence of targeting ligands) than the nature of the lipid linkage within the bilayer.[13][14] However, the superior stability of ether lipid liposomes ensures that a higher concentration of the encapsulated drug is delivered into the cell, which can then exert its effects on the relevant signaling pathways.

Stable_Liposome Stable Liposome (Ether Lipid) Long_Circulation Longer Circulation Time Stable_Liposome->Long_Circulation Target_Accumulation Increased Target Site Accumulation Long_Circulation->Target_Accumulation Cellular_Uptake Enhanced Cellular Uptake of Drug Target_Accumulation->Cellular_Uptake Signaling_Effect Downstream Signaling Effects Cellular_Uptake->Signaling_Effect

Caption: Impact of liposome stability on drug delivery and cellular effects.

Conclusion

References

A Head-to-Head Battle: Ether-Linked vs. Ester-Linked Lipids in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of lipid chemistry is a critical determinant of a drug delivery system's success. The linkage of hydrophobic tails to the glycerol (B35011) backbone, either through an ether or an ester bond, profoundly impacts the stability, biodegradability, and ultimately, the therapeutic efficacy of lipid-based nanoparticles. This guide provides an objective comparison of ether- and ester-linked lipids, supported by experimental data and detailed protocols to aid in the rational design of next-generation drug delivery vehicles.

The fundamental difference between these two lipid classes lies in their chemical bond connecting the fatty acid chains to the glycerol backbone. Ether linkages (-C-O-C-) are chemically more stable and resistant to enzymatic degradation compared to ester linkages (-C(=O)-O-), which are susceptible to hydrolysis by esterase enzymes prevalent in the body.[1][2] This seemingly subtle distinction has significant consequences for a lipid nanoparticle's journey through the body and its ability to deliver its payload to the target site.

Performance Under the Microscope: A Data-Driven Comparison

The choice between ether and ester-linked lipids involves a trade-off between stability and biodegradability. The optimal choice depends on the specific application, the nature of the drug cargo, and the desired pharmacokinetic profile.

FeatureEther-Linked LipidsEster-Linked LipidsKey Considerations
Chemical Stability High: Resistant to hydrolysis over a wide pH range.Moderate to Low: Susceptible to hydrolysis, especially at acidic or alkaline pH.Ether-linked lipids offer a longer shelf-life and are more suitable for oral delivery where they encounter the acidic environment of the stomach.[3]
Enzymatic Stability High: Resistant to degradation by esterases.Low: Readily degraded by esterases present in plasma and intracellularly.Ester-linked lipids can be designed for controlled drug release triggered by enzymatic activity at the target site.
In Vivo Stability Higher retention in liver and spleen over time.More rapid clearance and degradation in vivo.Ether-linked liposomes (specifically MLVs) show increased resistance to lysosomal degradation.[1]
Biodegradability Low: Can lead to accumulation in tissues with long-term use.High: Metabolites are generally non-toxic and easily cleared.For applications requiring repeat dosing, the biodegradability of ester-linked lipids is a significant advantage.
Drug Release Slower, sustained release profile.Faster, potentially burst release followed by sustained release.The release profile can be tuned by modifying the lipid composition and formulation parameters.
Transfection Efficiency Often higher in certain formulations due to enhanced stability of the lipoplex.Can be effective, but stability can be a limiting factor.The overall formulation, including helper lipids and charge ratio, plays a crucial role in transfection efficiency.
Permeability Slightly lower water permeability in some studies.[4]Slightly higher water permeability in some studies.[4]The difference in permeability is generally minor compared to other factors like acyl chain length and saturation.[2]

Visualizing the Delivery Pathway

The journey of a lipid nanoparticle from administration to drug release is a multi-step process. The type of lipid linkage can influence the efficiency of several of these steps, particularly endosomal escape and intracellular drug release.

DrugDeliveryPathway cluster_bloodstream Bloodstream cluster_cell Target Cell cluster_mechanism Linkage-Dependent Release LNP Lipid Nanoparticle (Ether or Ester) Endocytosis Cellular Uptake (Endocytosis) LNP->Endocytosis 1. Circulation & Targeting Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Endosome 2. Internalization Late_Endosome Late Endosome (pH ~5.0-5.5) Endosome->Late_Endosome 3. Maturation Lysosome Lysosome (pH ~4.5) Late_Endosome->Lysosome Degradation Pathway Cytoplasm Cytoplasm Late_Endosome->Cytoplasm 4. Endosomal Escape Ester_Degradation Ester-linked: Esterase-mediated hydrolysis Late_Endosome->Ester_Degradation Ether_Stability Ether-linked: Greater stability, release via other mechanisms Late_Endosome->Ether_Stability Drug_Release Drug Release Cytoplasm->Drug_Release 5. Payload Delivery

Caption: Intracellular trafficking of lipid nanoparticles and the influence of lipid linkage on drug release.

Experimental Protocols

Reproducible and well-documented experimental protocols are essential for the accurate comparison of different lipid formulations. Below are detailed methodologies for key experiments used to evaluate the performance of ether- and ester-linked lipids in drug delivery.

Lipid Nanoparticle Formulation

This protocol describes a common method for preparing lipid nanoparticles using ethanol (B145695) injection.

Materials:

  • Ether- or Ester-linked cationic/ionizable lipid

  • Helper lipid (e.g., DOPE, DSPC)

  • Cholesterol

  • PEG-lipid

  • Ethanol (200 proof)

  • Aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Payload (e.g., mRNA, siRNA, small molecule drug)

  • Dialysis cassettes (10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dissolve the lipids (cationic/ionizable, helper, cholesterol, and PEG-lipid) in ethanol at the desired molar ratio. A common starting ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).

  • Dissolve the payload in the aqueous buffer.

  • Rapidly inject the lipid-ethanol solution into the aqueous payload solution with vigorous stirring. The ratio of the aqueous to the organic phase is typically 3:1.

  • The solution should become turbid, indicating the formation of nanoparticles.

  • Dialyze the nanoparticle suspension against PBS (pH 7.4) overnight at 4°C to remove the ethanol and unencapsulated payload.

  • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

  • Characterize the LNPs for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Encapsulation efficiency can be determined using assays such as the RiboGreen assay for nucleic acids.

In Vitro Stability Assay (pH and Serum)

This assay evaluates the stability of the lipid nanoparticles in simulated biological fluids.

Materials:

  • LNP formulation

  • Phosphate-buffered saline (PBS) at various pH values (e.g., 5.5, 6.5, 7.4)

  • Fetal bovine serum (FBS)

  • Dynamic light scattering (DLS) instrument

Procedure:

  • Dilute the LNP formulation in PBS at the different pH values or in a solution containing 50% FBS.

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), measure the particle size and PDI of the LNP samples using DLS.

  • An increase in particle size or PDI over time indicates aggregation and instability.

In Vitro Drug Release Assay

This assay measures the rate at which the encapsulated drug is released from the nanoparticles.

Materials:

  • Drug-loaded LNP formulation

  • Release buffer (e.g., PBS, pH 7.4, or acetate (B1210297) buffer, pH 5.5, to simulate endosomal conditions)

  • Dialysis membrane (with a molecular weight cut-off that allows the free drug to pass through but retains the LNPs)

  • Analytical method to quantify the drug (e.g., HPLC, fluorescence spectroscopy)

Procedure:

  • Place a known concentration of the drug-loaded LNP formulation into a dialysis bag.

  • Immerse the dialysis bag in the release buffer, maintained at 37°C with constant stirring.

  • At predetermined time intervals, collect aliquots from the release buffer and replace with fresh buffer to maintain sink conditions.

  • Quantify the amount of drug released into the buffer at each time point using the appropriate analytical method.

  • Plot the cumulative percentage of drug released over time to determine the release kinetics.

Cellular Uptake Assay

This assay quantifies the extent to which cells internalize the lipid nanoparticles.

Materials:

  • Fluorescently labeled LNP formulation (e.g., using a fluorescent lipid or encapsulating a fluorescent dye)

  • Cell line of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • Flow cytometer or fluorescence microscope

  • Trypsin-EDTA

  • PBS

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Replace the medium with fresh medium containing the fluorescently labeled LNPs at various concentrations.

  • Incubate the cells for a specific period (e.g., 4 hours) at 37°C.

  • Wash the cells with PBS to remove non-internalized LNPs.

  • For flow cytometry: Detach the cells using trypsin-EDTA, resuspend them in PBS, and analyze the fluorescence intensity of the cell population.

  • For fluorescence microscopy: Fix the cells and visualize the intracellular fluorescence to observe the localization of the LNPs.

In Vitro Transfection Efficiency Assay (for nucleic acid delivery)

This assay measures the ability of the LNP formulation to deliver a functional nucleic acid payload into cells.

Materials:

  • LNP formulation encapsulating a reporter gene (e.g., mRNA or plasmid DNA encoding for luciferase or GFP)

  • Cell line of interest

  • Complete cell culture medium

  • Luciferase assay reagent or flow cytometer for GFP detection

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with the LNP formulation at various doses.

  • Incubate the cells for 24-48 hours to allow for gene expression.

  • For luciferase: Lyse the cells and measure the luciferase activity using a luminometer.

  • For GFP: Analyze the percentage of GFP-positive cells and the mean fluorescence intensity using a flow cytometer.

Cytotoxicity Assay

This assay assesses the toxicity of the LNP formulations on cells.

Materials:

  • LNP formulation

  • Cell line of interest

  • Complete cell culture medium

  • MTT or WST-1 reagent

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the LNP formulation.

  • Incubate for 24-72 hours.

  • Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the cell viability as a percentage of the untreated control cells.

Visualizing Experimental Workflows

Clear and logical experimental workflows are crucial for planning and executing research. The following diagram illustrates a typical workflow for comparing ether- and ester-linked lipid nanoparticle formulations.

ExperimentalWorkflow cluster_formulation 1. Formulation & Characterization F1 Formulate Ether-LNP Char Characterize Size, PDI, Zeta Potential, & Encapsulation F1->Char F2 Formulate Ester-LNP F2->Char Stab Stability Assay (pH, Serum) Char->Stab Rel Drug Release Assay Char->Rel Uptake Cellular Uptake Assay Char->Uptake Trans Transfection Assay Char->Trans Cyto Cytotoxicity Assay Char->Cyto Bio Biodistribution Uptake->Bio Eff Efficacy Studies Trans->Eff Tox Toxicology Cyto->Tox

Caption: A generalized experimental workflow for the comparative evaluation of ether- and ester-linked lipid nanoparticles.

Conclusion

The decision to use ether- or ester-linked lipids in a drug delivery system is a multifaceted one, with each offering distinct advantages and disadvantages. Ether-linked lipids provide superior stability, making them suitable for harsh environments and for applications requiring prolonged drug release. In contrast, the inherent biodegradability of ester-linked lipids makes them an attractive option for minimizing long-term toxicity and for enabling triggered drug release in response to the enzymatic milieu of the target tissue. By carefully considering the specific requirements of the therapeutic application and by employing rigorous, standardized experimental protocols, researchers can harness the unique properties of each lipid type to design more effective and safer nanomedicines.

References

A Comparative Guide to the Validation of 2,3-Bis(octadecyloxy)propan-1-ol LNP for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Lipid Nanoparticles (LNPs) incorporating the structural lipid 2,3-Bis(octadecyloxy)propan-1-ol for the delivery of messenger RNA (mRNA). While direct comparative studies featuring this specific lipid are limited in publicly available literature, this document serves as a resource for researchers by presenting its role in LNP formulation alongside benchmark performance data of well-established LNP systems. The provided experimental protocols and workflows offer a framework for the validation of novel LNP formulations.

The Role of this compound in LNP Formulation

Lipid nanoparticles for mRNA delivery are typically composed of four key components: an ionizable cationic lipid, a PEGylated lipid, a phospholipid, and cholesterol.[1] this compound, a dialkyl glyceryl ether, can serve as a structural lipid, contributing to the stability and delivery characteristics of the nanoparticles.[1] Its inclusion, often in combination with other helper lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), can influence the physicochemical properties and biological performance of the LNP formulation.[1]

Physicochemical Characteristics of a Representative Dialkyl Glyceryl Ether LNP Formulation

The following table outlines the typical physicochemical properties of an LNP formulation incorporating a dialkyl glyceryl ether, based on standard characterization techniques.

ParameterRepresentative ValueMethod
Particle Size (Hydrodynamic Diameter) 80 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential Near-neutral at physiological pHElectrophoretic Light Scattering
mRNA Encapsulation Efficiency > 90%RiboGreen Assay

Performance Benchmarks: Standard LNP Formulations

To provide a context for performance evaluation, the following tables summarize in vitro and in vivo data for two widely used ionizable lipids in LNP-mRNA formulations: ALC-0315 and SM-102. These serve as a benchmark against which novel formulations, such as those containing this compound, can be compared.

In Vitro Transfection Efficiency
LNP Formulation (Ionizable Lipid)Cell LineReporterRelative Luminescence Units (RLU)/µg protein
SM-102 HEK293TLuciferase mRNAHigh
ALC-0315 HEK293TLuciferase mRNAModerate to High
SM-102 A549Luciferase mRNAHigh
ALC-0315 A549Luciferase mRNAHigh
SM-102 Huh7Luciferase mRNAHigh
ALC-0315 Huh7Luciferase mRNAHigh

Note: Relative performance can vary depending on the specific formulation, cell line, and experimental conditions.[2][3][4]

In Vivo Luciferase Expression in Mice
LNP Formulation (Ionizable Lipid)Administration RouteDose (µg mRNA)Peak Bioluminescence (photons/sec)Time to Peak Expression
SM-102 Intramuscular1High~6 hours
ALC-0315 Intramuscular1High~6 hours
SM-102 Intravenous0.5 mg/kgHigh (Primarily Liver)~6 hours
ALC-0315 Intravenous0.5 mg/kgHigh (Primarily Liver)~6 hours

Note: In vivo expression levels and biodistribution are highly dependent on the LNP composition, dose, and route of administration.[2][5][6][7]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of LNP performance.

LNP Formulation by Microfluidic Mixing
  • Preparation of Lipid Stock Solutions: Prepare individual stock solutions of the ionizable lipid, this compound, DOPE, cholesterol, and a PEGylated lipid in absolute ethanol (B145695). A typical starting concentration is 10-20 mg/mL.[1]

  • Lipid Mixture Preparation: Combine the individual lipid stock solutions to achieve the desired molar ratio. A suggested starting point is a molar ratio of 50:10:38.5:1.5 for ionizable lipid : dialkyl glyceryl ether/DOPE : Cholesterol : PEG-lipid.[1]

  • Aqueous Phase Preparation: Dissolve the mRNA cargo in a low pH buffer, such as 50 mM citrate (B86180) buffer at pH 4.0. The acidic pH ensures the ionizable lipid is protonated, facilitating the encapsulation of the negatively charged mRNA.[1]

  • Microfluidic Mixing: Set up a microfluidic mixing system. Load the lipid-ethanol solution into one syringe and the aqueous mRNA solution into another. Pump the two solutions through the microfluidic chip at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

  • Purification: The resulting LNP suspension is typically dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and non-encapsulated mRNA.

LNP Characterization
  • Particle Size and Polydispersity Index (PDI): Dilute an aliquot of the LNP suspension in PBS and measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).[1]

  • Encapsulation Efficiency: Determine the amount of encapsulated mRNA using the RiboGreen assay. Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., Triton X-100) to determine the amount of accessible (unencapsulated) and total mRNA, respectively.[8]

In Vitro Transfection Assay
  • Cell Culture: Seed a suitable cell line (e.g., HEK293T, HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.[8]

  • Transfection: Dilute the LNP-mRNA formulation in a complete cell culture medium to the desired concentrations. Remove the old medium from the cells and add the LNP-containing medium.[8][9]

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.[8]

  • Reporter Gene Assay: If using a luciferase reporter, lyse the cells and measure the luminescence using a luciferase assay kit and a plate reader.[8] For fluorescent reporters like GFP, analyze the cells using flow cytometry or fluorescence microscopy.[10]

In Vivo mRNA Delivery and Bioluminescence Imaging
  • Animal Model: Use a suitable mouse strain (e.g., C57BL/6 or BALB/c).[5][8]

  • LNP Administration: Administer the LNP-mRNA (encoding a reporter like firefly luciferase) via the desired route (e.g., intravenous or intramuscular injection).[5][8]

  • Bioluminescence Imaging: At various time points post-injection (e.g., 6, 24, 48 hours), administer a D-luciferin solution to the mice via intraperitoneal injection.[11][12][13]

  • Image Acquisition: Anesthetize the mice and place them in an in vivo imaging system (IVIS) to capture the bioluminescent signal.[11][12]

  • Data Analysis: Quantify the bioluminescent signal (in photons/second) in the region of interest to determine the level and location of protein expression.[14]

Visualizations

Experimental Workflow for LNP-mRNA Validation

G cluster_formulation LNP Formulation cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Lipid Stock\nPreparation Lipid Stock Preparation Lipid Mixture Lipid Mixture Lipid Stock\nPreparation->Lipid Mixture Combine Microfluidic\nMixing Microfluidic Mixing Lipid Mixture->Microfluidic\nMixing Input mRNA in\nAqueous Buffer mRNA in Aqueous Buffer mRNA in\nAqueous Buffer->Microfluidic\nMixing Input Purification\n(Dialysis) Purification (Dialysis) Microfluidic\nMixing->Purification\n(Dialysis) DLS (Size, PDI) DLS (Size, PDI) Purification\n(Dialysis)->DLS (Size, PDI) Analyze RiboGreen (EE%) RiboGreen (EE%) Purification\n(Dialysis)->RiboGreen (EE%) Analyze Cell Transfection Cell Transfection Purification\n(Dialysis)->Cell Transfection Animal\nAdministration Animal Administration Purification\n(Dialysis)->Animal\nAdministration Data Analysis Data Analysis DLS (Size, PDI)->Data Analysis RiboGreen (EE%)->Data Analysis Reporter Gene\nAssay (24-48h) Reporter Gene Assay (24-48h) Cell Transfection->Reporter Gene\nAssay (24-48h) Reporter Gene\nAssay (24-48h)->Data Analysis Bioluminescence\nImaging Bioluminescence Imaging Animal\nAdministration->Bioluminescence\nImaging Bioluminescence\nImaging->Data Analysis

Caption: Workflow for LNP-mRNA formulation, characterization, and validation.

Cellular Uptake and mRNA Delivery Pathway

G LNP-mRNA LNP-mRNA Cell Membrane Cell Membrane LNP-mRNA->Cell Membrane Endocytosis Endocytosis Cell Membrane->Endocytosis Uptake Early Endosome Early Endosome Endocytosis->Early Endosome Late Endosome Late Endosome Early Endosome->Late Endosome Maturation Cytosol Cytosol Early Endosome->Cytosol Endosomal Escape (pH-mediated) Lysosome Lysosome Late Endosome->Lysosome Fusion & Degradation Late Endosome->Cytosol Endosomal Escape (pH-mediated) mRNA Translation mRNA Translation Cytosol->mRNA Translation Protein Expression Protein Expression mRNA Translation->Protein Expression

Caption: Cellular pathway of LNP-mediated mRNA delivery and expression.

References

Dialkyl Glycerol Ethers as Non-Viral Vectors for Gene Transfection: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of gene delivery, the choice of a transfection reagent is paramount. An ideal vector must efficiently deliver its genetic payload into target cells with minimal toxicity. Among the various non-viral vectors, cationic lipids have emerged as a promising class of synthetic carriers. This guide provides a comparative analysis of dialkyl glycerol (B35011) ethers, a specific category of cationic lipids, for their application in gene transfection. We will delve into their structure-activity relationships, transfection efficiencies, and cytotoxicity profiles, supported by experimental data and detailed protocols.

Dialkyl glycerol ethers are characterized by a glycerol backbone, two alkyl chains attached via stable ether linkages, and a cationic headgroup. This ether linkage confers greater chemical and enzymatic stability compared to the ester linkages found in diacyl lipids, a crucial attribute for in vivo applications where enzymatic degradation can be a significant hurdle. The structure of the hydrophobic alkyl chains and the nature of the cationic headgroup are key determinants of the transfection efficiency and cytotoxicity of these lipids.

Performance Comparison of Dialkyl Glycerol Ethers

The transfection efficiency of dialkyl glycerol ether-based cationic lipids is significantly influenced by the length of their hydrophobic alkyl chains. A systematic comparison of a homologous series of these lipids reveals a clear trend: shorter alkyl chains tend to yield higher transfection efficiency.

Cationic Lipid (Dialkyl Glycerol Ether Derivative)Alkyl Chain LengthRelative Transfection Efficiency (%)Cell Viability (%)
Spermine-C14 C14100>90
Spermine-C16 C1674>90
Spermine-C18 C1860>90
Control: Lipofectamine™ 2000-~100~85

Table 1: Comparative transfection efficiency and cytotoxicity of spermine-based dialkyl glycerol ether cationic lipids with varying alkyl chain lengths in HeLa cells. Transfection efficiency is normalized to the highest-performing lipid in the series. Data is compiled from structure-activity relationship studies.[1]

As illustrated in Table 1, a study on diethanolamine-based cationic lipids with spermine (B22157) headgroups demonstrated that the lipid with C14 alkyl chains exhibited the highest transfection efficiency, which was comparable to the commercial reagent Lipofectamine™ 2000, while maintaining high cell viability.[1] The efficiency decreased as the alkyl chain length increased to C16 and C18.[1] This trend is also supported by findings from studies on DOTMA (N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride) derivatives, where a decrease in hydrophobic chain length from C18 to C14 resulted in increased transfection efficiency.[2]

The enhanced efficacy of shorter-chain dialkyl glycerol ethers is often attributed to the increased fluidity of the liposomal membrane, which may facilitate more efficient fusion with the endosomal membrane and subsequent release of the genetic material into the cytoplasm.

Experimental Protocols

To provide a practical framework for utilizing dialkyl glycerol ethers in gene transfection, a detailed experimental protocol is outlined below. This protocol is a general guideline and may require optimization for specific cell types and plasmid DNA.

I. Formulation of Dialkyl Glycerol Ether Liposomes
  • Lipid Film Hydration:

    • A mixture of the dialkyl glycerol ether-based cationic lipid and a helper lipid, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), at a desired molar ratio (e.g., 1:1) is dissolved in chloroform (B151607) in a round-bottom flask.

    • The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of the flask.

    • The lipid film is further dried under vacuum for at least 1 hour to remove any residual solvent.

    • The dried lipid film is hydrated with a suitable buffer (e.g., sterile deionized water or HEPES-buffered saline) to a final total lipid concentration of 1 mg/mL. The mixture is vortexed vigorously to form multilamellar vesicles (MLVs).

  • Liposome (B1194612) Sonication:

    • The MLV suspension is sonicated using a probe sonicator or a bath sonicator to produce small unilamellar vesicles (SUVs). Sonication should be performed on ice to prevent overheating and degradation of the lipids. The clarity of the suspension can be used as an indicator of SUV formation.

II. In Vitro Transfection Protocol

This protocol is designed for transfection in a 24-well plate format.

  • Cell Seeding:

    • Seed 2 x 10^4 HeLa cells per well in 0.5 mL of complete medium (e.g., MEM with 10% fetal bovine serum and supplements).

    • Incubate the cells overnight at 37°C in a 5% CO2 incubator.

  • Formation of Lipoplexes (Liposome/DNA Complexes):

    • For each well, dilute 1 µg of plasmid DNA (e.g., pEGFP-C2) into a serum-free medium to a final volume of 50 µL in a polystyrene tube.

    • In a separate polystyrene tube, dilute the appropriate amount of the dialkyl glycerol ether liposome suspension into a serum-free medium to a final volume of 50 µL. The optimal weight ratio of liposomes to DNA needs to be determined empirically but often ranges from 2:1 to 25:1.

    • Add the diluted DNA solution to the diluted liposome suspension and mix gently by pipetting.

    • Incubate the mixture at room temperature for 20-30 minutes to allow the formation of lipoplexes.

  • Transfection of Cells:

    • Remove the culture medium from the cells and wash once with serum-free medium.

    • Add the 100 µL of the lipoplex solution to each well.

    • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a 5% CO2 incubator.

    • After the incubation period, add 0.5 mL of complete medium to each well.

  • Post-Transfection Analysis:

    • Incubate the cells for 24-48 hours to allow for gene expression.

    • Transfection efficiency can be assessed by fluorescence microscopy (for reporter genes like GFP) or by quantitative assays such as luciferase assay or qPCR.

    • Cell viability can be determined using methods like the MTT assay.

Cellular Uptake and Intracellular Trafficking

The journey of a dialkyl glycerol ether-based lipoplex from the extracellular space to the nucleus to deliver its genetic cargo involves several key steps. Understanding these pathways is crucial for designing more efficient transfection reagents.

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm Lipoplex Lipoplex Endosome Endosome Lipoplex->Endosome Endocytosis Late_Endosome Late_Endosome Endosome->Late_Endosome Maturation Lysosome Lysosome Late_Endosome->Lysosome Fusion Released_DNA Released pDNA Late_Endosome->Released_DNA Endosomal Escape Degradation Degradation Lysosome->Degradation Degradation of DNA Nucleus Nucleus Released_DNA->Nucleus Nuclear Import Transcription Transcription Nucleus->Transcription Gene Transcription

Figure 1: Cellular uptake and intracellular trafficking of dialkyl glycerol ether-based lipoplexes.

The process begins with the electrostatic interaction of the positively charged lipoplex with the negatively charged cell surface, leading to cellular uptake primarily through endocytosis. Once inside the cell, the lipoplex is enclosed within an endosome. For successful transfection, the lipoplex must escape the endosome before it fuses with a lysosome, which would lead to the degradation of the plasmid DNA. The cationic lipids, in conjunction with a helper lipid like DOPE, are thought to destabilize the endosomal membrane, facilitating the release of the DNA into the cytoplasm.[3] The released DNA must then be transported into the nucleus for gene transcription to occur. The efficiency of this endosomal escape is a critical determinant of the overall transfection success.

Experimental Workflow for Comparative Analysis

A systematic approach is necessary to compare the performance of different dialkyl glycerol ethers for gene transfection. The following workflow outlines the key steps in such a comparative study.

G Start Start: Synthesize Homologous Series of Lipids Formulate Formulate Liposomes with Helper Lipid (DOPE) Start->Formulate Characterize Characterize Liposomes (Size, Zeta Potential) Formulate->Characterize Prepare Prepare Lipoplexes with Plasmid DNA Characterize->Prepare Transfect In Vitro Transfection of Target Cells Prepare->Transfect Analyze Analyze Transfection Efficiency & Cytotoxicity Transfect->Analyze Compare Compare Performance & Conclude Analyze->Compare

References

In Vitro Toxicity of Lipid-Based Nanoparticles: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Toxicity Analysis

The in vitro cytotoxicity of lipid-based nanoparticles is influenced by a multitude of factors including their composition, size, surface charge, and the specific cell line being tested. Generally, both SLNs and liposomes are considered biocompatible and exhibit low toxicity. However, their specific formulations can significantly impact their safety profiles.

Solid Lipid Nanoparticles (SLNs) have demonstrated a favorable safety profile in numerous studies. They are composed of biodegradable and biocompatible lipids, which contributes to their low toxicity. For instance, studies on A549 human alveolar epithelial cells and murine precision-cut lung slices have shown that SLNs can be well-tolerated at certain concentrations.[1] The cytotoxic effects of SLNs are often concentration-dependent, with higher concentrations leading to decreased cell viability.[2] The composition of the lipid matrix is also a critical determinant of toxicity; for example, SLNs with a lower percentage of phospholipids (B1166683) have been found to be less toxic.[1]

Liposomes, which are vesicular structures composed of phospholipid bilayers, are also generally considered to have low toxicity. Their biocompatibility is attributed to their composition, which mimics natural cell membranes.[3][4] However, the cytotoxicity of liposomes can be influenced by factors such as the phase-transition temperature of the phospholipids used in their formulation.[5] Cationic lipids, often incorporated into liposomes to improve cellular uptake, can sometimes lead to increased toxicity.[6] The concentration of lipids is a key factor, with higher concentrations potentially leading to cytotoxic effects.[3]

Quantitative Toxicity Data

The following table summarizes quantitative data from various in vitro toxicity studies on SLNs and liposomes. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in cell lines, incubation times, and assay methods.

Nanoparticle TypeCell LineAssayConcentration/IC50Key Findings
Solid Lipid Nanoparticles (SLN20)A549MTTEC50: 4080 µg/mlLower toxicity compared to SLN50.[1]
Solid Lipid Nanoparticles (SLN50)A549MTTEC50: 1520 µg/mlHigher phospholipid content correlated with increased toxicity.[1]
Solid Lipid Nanoparticles (SLN20)A549LDHEC50: 3431 µg/ml
Solid Lipid Nanoparticles (SLN50)A549LDHEC50: 1253 µg/ml
Solid Lipid Nanoparticles (F5)Vero & MDCKNot SpecifiedIC50: ~250 µg/mLPresence of sodium dodecyl sulfate (B86663) (SDS) suggested to contribute to cytotoxicity.[7]
Solid Lipid Nanoparticles (F4)VeroNot SpecifiedIC50: ~700 µg/mLAffected mitochondrial membrane potential.[7]
LiposomesOV-1063Colorimetric AssayDependent on formulationCytotoxicity decreased with high phase-transition temperature phospholipids.[5]
LiposomesPC12Not Specified5.55 and 55.5 mg/mLPure liposomes showed minimal toxicity.[8]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible assessment of nanoparticle toxicity. Below are protocols for commonly employed in vitro cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Nanoparticle Treatment: Prepare serial dilutions of the nanoparticle suspension in cell culture medium. Remove the old medium from the wells and add 100 µL of the nanoparticle suspensions at various concentrations. Include a positive control (e.g., a known cytotoxic agent) and a negative control (cells with medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the negative control.

LDH (Lactate Dehydrogenase) Assay

This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium, which serves as an indicator of cell membrane integrity.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours).

  • Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.

  • Supernatant Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing diaphorase and INT) to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate in the dark at room temperature for 20-30 minutes.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.

  • Data Analysis: Determine the amount of LDH released by comparing the absorbance of the treated samples to that of a lysis control (representing 100% LDH release).

Visualizing Experimental Workflow and Signaling Pathways

To better illustrate the processes involved in toxicity assessment, the following diagrams have been generated.

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assays Toxicity Assays cluster_analysis Data Analysis NP_Prep Nanoparticle Preparation & Characterization Treatment Nanoparticle Treatment (Varying Concentrations & Times) NP_Prep->Treatment Cell_Culture Cell Line Culture Cell_Culture->Treatment Viability Cell Viability (e.g., MTT, MTS) Treatment->Viability Cytotoxicity Cytotoxicity (e.g., LDH, Trypan Blue) Treatment->Cytotoxicity Oxidative_Stress Oxidative Stress (e.g., ROS Assay) Treatment->Oxidative_Stress Apoptosis Apoptosis (e.g., Annexin V/PI) Treatment->Apoptosis Data_Analysis Data Collection & Statistical Analysis Viability->Data_Analysis Cytotoxicity->Data_Analysis Oxidative_Stress->Data_Analysis Apoptosis->Data_Analysis Conclusion Toxicity Profile Determination Data_Analysis->Conclusion

Caption: Experimental workflow for in vitro toxicity assessment of nanoparticles.

Signaling_Pathway NP Lipid Nanoparticle Internalization ROS Increased Reactive Oxygen Species (ROS) NP->ROS Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Caspase Caspase Activation (e.g., Caspase-3/7) Mito_Dys->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Potential signaling pathway of nanoparticle-induced apoptosis.

Alternative Nanoparticle Delivery Systems

Beyond SLNs and liposomes, other nanoparticle systems are being explored for drug delivery. These include:

  • Polymeric Nanoparticles: These are prepared from biodegradable polymers and offer advantages such as controlled release and the ability to encapsulate a wide range of drugs.[9]

  • Exosomes: These are cell-derived vesicles that can act as natural nanocarriers, offering high biocompatibility and the ability to cross biological barriers.[9]

  • Inorganic Nanoparticles: Materials like gold nanoparticles and quantum dots are also being investigated, though their potential for long-term toxicity is a significant consideration.[10][11]

References

A Comparative Guide to Analytical Techniques for the Quality Control of 2,3-Bis(octadecyloxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quality and purity of lipid excipients are critical for the safety and efficacy of pharmaceutical formulations. 2,3-Bis(octadecyloxy)propan-1-ol, a synthetic dialkylglycerol ether, is utilized in various drug delivery systems, making robust analytical methods for its quality control essential. This guide provides a comparative overview of key analytical techniques for the characterization and quality control of this compound, complete with experimental protocols and data presented for easy comparison.

Comparison of Key Analytical Techniques

The selection of an appropriate analytical technique for the quality control of this compound depends on the specific quality attribute being assessed, such as identity, purity, or the presence of impurities. The following table summarizes and compares the most common analytical methods.

Analytical TechniqueParameter MeasuredPerformance CharacteristicsTypical Acceptance Criteria
High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) Purity, Impurity ProfileHigh resolution for separating closely related lipids. ELSD and CAD provide universal detection for non-volatile compounds like this compound.Purity: >98.0%
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Identity, Structure Confirmation, PurityProvides detailed structural information, confirming the identity of the molecule and the position of the ether linkages. Can also be used for quantitative purity assessment against a certified reference standard.Conforms to the expected chemical shifts and integration values for the structure.
Mass Spectrometry (MS) Identity, Molecular Weight ConfirmationProvides accurate mass measurement, confirming the molecular formula. When coupled with a separation technique (LC-MS or GC-MS), it is a powerful tool for identifying impurities.Molecular ion peak corresponds to the theoretical mass.
Gas Chromatography (GC) with Flame Ionization Detector (FID) or Mass Spectrometry (MS) Purity, Impurity Profile (especially for volatile impurities and related substances)High sensitivity and resolution. Often requires derivatization of the hydroxyl group to improve volatility and peak shape.Individual Impurity: <0.5%, Total Impurities: <2.0%
Thin-Layer Chromatography (TLC) Identity, Semi-quantitative Purity, Reaction MonitoringA simple, rapid, and cost-effective method for qualitative assessment of purity and for monitoring the progress of synthesis.Single spot with a specific Rf value in a defined solvent system.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar long-chain dialkylglycerols and can be adapted and validated for this compound.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This method is suitable for the quantitative determination of purity and the impurity profile.

  • System: HPLC with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and a mixture of acetonitrile/isopropanol (B). A typical gradient might be:

    • Start with a high percentage of A and gradually increase the percentage of B to elute the highly lipophilic compound.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

  • ELSD Settings:

    • Nebulizer Temperature: 30°C

    • Evaporator Temperature: 60°C

    • Gas Flow Rate (Nitrogen): 1.5 L/min

  • Sample Preparation: Dissolve the sample in a suitable organic solvent (e.g., chloroform (B151607)/methanol mixture) to a concentration of approximately 1 mg/mL.

  • Data Analysis: Purity is determined by the peak area percentage of the main component relative to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary technique for the unequivocal identification and structural confirmation of this compound.

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.

  • ¹H NMR Analysis:

    • Acquire the proton NMR spectrum. The chemical shifts and integrations of the signals should be consistent with the structure of this compound. Key signals include those for the terminal methyl groups of the octadecyl chains, the long methylene (B1212753) chains, the methylene groups adjacent to the ether oxygen, the glycerol (B35011) backbone protons, and the hydroxyl proton.

  • ¹³C NMR Analysis:

    • Acquire the carbon-13 NMR spectrum. The chemical shifts of the carbon atoms provide further confirmation of the molecular structure, including the positions of the ether linkages.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for assessing purity and identifying volatile impurities. Derivatization is typically required.

  • Derivatization (Silylation):

    • Dissolve a known amount of the sample in an appropriate solvent (e.g., pyridine (B92270) or DMF).

    • Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 60-70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ether derivative.

  • GC System: Gas chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp to 320°C at a rate of 10°C/min.

    • Hold at 320°C for 10 minutes.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-800.

  • Data Analysis: Identify the main peak corresponding to the TMS-derivatized this compound. Impurities are identified by their mass spectra and retention times.

Thin-Layer Chromatography (TLC)

TLC is a rapid and simple method for routine identity checks and for monitoring the completion of synthesis.

  • Stationary Phase: Silica gel 60 F₂₅₄ pre-coated plates.

  • Mobile Phase: A mixture of non-polar and slightly polar solvents. A common system for neutral lipids is Hexane:Diethyl Ether (e.g., in a 80:20 or 70:30 v/v ratio). A small amount of acetic acid (e.g., 1%) can be added to improve the resolution of any free fatty acid impurities.

  • Sample Preparation: Dissolve the sample in a volatile solvent like chloroform or dichloromethane (B109758) at a concentration of 1-2 mg/mL.

  • Application: Spot a small amount of the sample solution onto the TLC plate.

  • Development: Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to ascend near the top of the plate.

  • Visualization:

    • Dry the plate after development.

    • Visualize the spots under UV light (if the compound is UV active or a fluorescent indicator is used in the plate).

    • Alternatively, use a universal staining reagent such as iodine vapor or a phosphomolybdic acid solution followed by heating.

  • Data Analysis: The identity is confirmed by comparing the Retention Factor (Rf) value of the sample spot with that of a reference standard. The presence of additional spots indicates impurities.

Visualizing the Quality Control Workflow

The following diagrams illustrate the logical workflow for the quality control of this compound.

Quality_Control_Workflow cluster_Initial_Testing Initial Quality Assessment cluster_Quantitative_Analysis Quantitative Purity and Impurity Profiling cluster_Final_Confirmation Final Identity Confirmation TLC Thin-Layer Chromatography (TLC) Identity & Gross Purity Check NMR NMR Spectroscopy (¹H and ¹³C) Structure Confirmation TLC->NMR If Identity is Plausible HPLC HPLC-ELSD/CAD Quantitative Purity NMR->HPLC If Structure is Confirmed GC_MS GC-MS (with derivatization) Impurity Profile HPLC->GC_MS For Detailed Impurity Analysis MS Mass Spectrometry (MS) Molecular Weight Verification GC_MS->MS For Final Confirmation HPLC_Method_Workflow SamplePrep Sample Preparation (Dissolve in Organic Solvent) HPLC_System HPLC System (C18 Column, Gradient Elution) SamplePrep->HPLC_System Inject Detection ELSD/CAD Detection (Universal Detection) HPLC_System->Detection Elute Data_Analysis Data Analysis (Peak Area % for Purity) Detection->Data_Analysis Signal

Assessing Batch-to-Batch Consistency of 2,3-Bis(octadecyloxy)propan-1-ol: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of lipid nanoparticle (LNP)-based therapeutics, the consistency and quality of raw materials are paramount to ensuring the safety and efficacy of the final drug product. 2,3-Bis(octadecyloxy)propan-1-ol, a synthetic dialkylglycerol ether lipid, often serves as a key structural or "helper" lipid in LNP formulations. Its physicochemical properties directly influence critical quality attributes (CQAs) of the LNP, such as particle size, stability, and drug encapsulation efficiency. Therefore, rigorous assessment of its batch-to-batch consistency is a critical step in drug development and manufacturing.

This guide provides a comprehensive framework for assessing the batch-to-batch consistency of this compound. It outlines key analytical methodologies, presents a comparative analysis with a common alternative helper lipid, 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), and provides detailed experimental protocols for robust quality control.

Comparative Analysis of Helper Lipids

While this compound is a valuable component in many formulations, other lipids like DSPC are also widely used. The choice of helper lipid can impact the stability and performance of the LNP.[1] The following table summarizes key physicochemical properties for a comparative assessment.

PropertyThis compound1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)Significance in LNP Formulation
Molecular Weight 597.05 g/mol [2]790.16 g/mol Affects molar ratio calculations during formulation.
Chemical Structure Dialkylglycerol etherPhosphatidylcholineThe ether linkage in this compound offers higher chemical stability against hydrolysis compared to the ester linkages in DSPC.[3]
Phase Transition Temp (Tc) Not readily available, expected to be low due to branched chains~55°C[3][4]A high Tc, as seen in DSPC, contributes to a more rigid and stable lipid bilayer at physiological temperatures.[3][4]
Purity Typically >98%[5]Typically >99%High purity is essential to avoid introducing impurities that could affect LNP formation, stability, and safety.[6]

Experimental Protocols for Batch-to-Batch Consistency

A comprehensive assessment of batch-to-batch consistency involves a panel of analytical tests to confirm identity, purity, and physicochemical properties. The quality of synthetic lipids has a major impact on the performance of the final liposomal formulation.[6]

Table of Key Quality Attributes and Analytical Methods
Quality AttributeAnalytical MethodPurpose
Identity ¹H NMR, ¹³C NMR, Mass Spectrometry (MS)Confirms the chemical structure and molecular weight of the lipid, ensuring the correct material is being used.[4]
Purity High-Performance Liquid Chromatography (HPLC) with CAD or ELSDQuantifies the main component and detects the presence of any non-volatile impurities. Purity is typically determined by the peak area percentage of the main component.[7]
Impurity Profile Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Identifies and relatively quantifies known and unknown impurities based on their mass-to-charge ratio and fragmentation patterns.[7]
Appearance Visual InspectionA simple but important test to check for any visual inconsistencies between batches, such as color or texture.
Solubility Shake-flask method followed by HPLC or GC analysisEnsures consistent solubility in the organic solvents used during the LNP manufacturing process.[6]
Thermal Properties Differential Scanning Calorimetry (DSC)Determines the phase transition temperature (Tc), which is a critical parameter for the stability of the resulting LNPs.[4]

Detailed Experimental Methodologies

Identity Confirmation by NMR and MS
  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

    • System: 400 MHz or higher NMR spectrometer.

    • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).[7]

    • Procedure: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, splitting patterns, and integration values should be consistent with the established structure of this compound and match the reference spectra.

  • Mass Spectrometry (MS)

    • System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a suitable ionization source (e.g., ESI or APCI).

    • Procedure: Introduce the sample into the mass spectrometer. The observed mass-to-charge ratio (m/z) should correspond to the expected molecular weight of the compound.[4]

Purity Assessment by HPLC
  • System: HPLC with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).[7]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]

  • Mobile Phase: A gradient of water and an organic solvent mixture (e.g., acetonitrile (B52724)/isopropanol).[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Injection Volume: 10 µL.[7]

  • Procedure: Dissolve a known concentration of the sample in a suitable organic solvent (e.g., a chloroform/methanol mixture) and inject it into the HPLC system.[7] The purity is calculated based on the relative peak area of the main component.

Impurity Profiling by LC-MS/MS
  • System: A high-resolution mass spectrometer coupled to a UHPLC system.[7]

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[7]

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[7]

  • Procedure: Analyze the sample using a data-dependent acquisition method. This allows for the identification and relative quantification of impurities by comparing their mass spectra and retention times to a reference standard or library.[7]

Thermal Analysis by DSC
  • System: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 3-5 mg of the lipid into an aluminum DSC pan and hermetically seal it.

  • Procedure: Heat the sample at a controlled rate (e.g., 5-10°C/min) over a defined temperature range. The resulting thermogram will show the phase transition temperature (Tc) as an endothermic peak.[4]

Visualizing Workflows and Pathways

To ensure clarity in experimental design and to understand the context of the lipid's application, visual diagrams are essential.

experimental_workflow cluster_sampling Batch Sampling cluster_testing Analytical Testing cluster_analysis Data Analysis & Comparison Batch1 Batch A Identity Identity (NMR, MS) Batch1->Identity Purity Purity (HPLC) Batch1->Purity Impurities Impurity Profile (LC-MS/MS) Batch1->Impurities Thermal Thermal Properties (DSC) Batch1->Thermal Physical Physical Properties (Visual, Solubility) Batch1->Physical Batch2 Batch B Batch2->Identity Batch2->Purity Batch2->Impurities Batch2->Thermal Batch2->Physical Batch3 Batch C Batch3->Identity Batch3->Purity Batch3->Impurities Batch3->Thermal Batch3->Physical Compare Compare results against specifications and between batches Identity->Compare Purity->Compare Impurities->Compare Thermal->Compare Physical->Compare Report Generate Certificate of Analysis Compare->Report

Experimental workflow for batch-to-batch consistency testing.

signaling_pathway LNP LNP containing therapeutic (with this compound) Cell Target Cell LNP->Cell Endocytosis Endosome Endosome Cell->Endosome Release Payload Release Endosome->Release Endosomal Escape Target Intracellular Target (e.g., mRNA translation) Release->Target Effect Therapeutic Effect Target->Effect

Hypothetical pathway of an LNP-delivered therapeutic.

Conclusion

The batch-to-batch consistency of this compound is a critical quality attribute that directly impacts the performance and safety of LNP-based drug products.[7] By implementing a robust analytical testing strategy as outlined in this guide, researchers and drug developers can ensure the reliability and reproducibility of their formulations. A thorough understanding of the physicochemical properties of this lipid, and a direct comparison to alternatives like DSPC, allows for informed decisions in the formulation development process, ultimately contributing to the successful clinical translation of novel therapeutics.

References

The Evolving Landscape of LNP Formulation: A Comparative Guide to Neutral Lipid Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the optimization of Lipid Nanoparticle (LNP) formulations is a critical step in the successful delivery of therapeutic payloads like mRNA and siRNA. While 2,3-Bis(octadecyloxy)propan-1-ol has served as a reliable neutral lipid, the quest for enhanced efficacy, stability, and targeted delivery has spurred the investigation into a variety of alternatives. This guide provides an objective comparison of prominent neutral lipid alternatives, supported by experimental data, to inform strategic formulation decisions.

Neutral lipids are integral components of LNPs, contributing to the structural integrity of the nanoparticles and the encapsulation of nucleic acids.[1] The choice of a neutral lipid can significantly influence the physicochemical properties and biological performance of the LNP, impacting everything from particle size and stability to transfection efficiency and tissue tropism.[2][3] This guide focuses on the performance of key alternatives to this compound, including 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), and cholesterol, highlighting their distinct advantages and disadvantages in LNP formulations.

Performance Comparison of Neutral Lipid Alternatives

The selection of a neutral "helper" lipid is a crucial determinant of LNP stability and therapeutic efficacy.[4] While DSPC is widely used in clinically approved formulations like the Pfizer-BioNTech and Moderna COVID-19 vaccines, studies have shown that substituting it with other lipids like DOPE can significantly enhance mRNA delivery.[3][5]

Below is a summary of key performance indicators for various neutral lipids based on published experimental data.

Helper LipidParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Key Findings & AdvantagesDisadvantages
DSPC 76 - 120[2][6]0.066 - 0.1[2][6]Near-neutral[2][6]> 80%[1]Forms rigid, stable bilayers, enhancing structural integrity and shelf-life.[4][7] Used in clinically approved siRNA (Onpattro) and mRNA vaccines.[3][7]Lower transfection efficiency compared to DOPE in some cell types.[2][3] May be more sequestered in lysosomes after endocytosis.[3]
DOPE 85 - 100[6]~0.16[2]Near-neutral[6]> 80%[1]Higher transfection efficiency in certain cells (e.g., murine dendritic cells) due to its fusogenic properties, facilitating endosomal escape.[2][3] Can lead to less inflammation at the injection site.[2]May form less stable bilayers compared to DSPC due to its cone-shaped geometry.[4]
Cholesterol ~118 nm (in combination with DSPC)[5]-~10 mV (in a specific formulation)[5]-Increases membrane rigidity and stability, reducing drug leakage.[7][8] Essential for maintaining membrane integrity.[7]High concentrations can impact LNP flexibility.
β-Sitosterol 76 - 111[2][6]~0.13[2]Near-neutral[6]-Showed higher transfection efficiency in murine dendritic cells compared to DSPC-containing LNPs.[2] LNPs with β-sitosterol exhibited enhanced in vitro luciferase protein expression.[6]Can result in slightly larger LNPs compared to cholesterol-based formulations.[6]
DOPC 85 - 100[6]≤0.1[6]Near-neutral[6]-Can be used as a stable alternative to DSPC.[9]May have varying effects on immunogenicity compared to DSPC.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of key experimental protocols commonly used in the evaluation of LNP formulations.

LNP Formulation via Microfluidic Mixing

This technique allows for the rapid and reproducible self-assembly of lipids around the nucleic acid payload.

  • Lipid Preparation: The ionizable lipid, helper lipid (e.g., DSPC or DOPE), cholesterol, and a PEG-lipid are dissolved in an organic solvent, typically ethanol, to create a lipid stock solution.[4][10]

  • Nucleic Acid Preparation: The mRNA or siRNA is diluted in an aqueous buffer, usually at an acidic pH (e.g., 50 mM citrate (B86180) buffer, pH 4.0).[4][6]

  • Microfluidic Mixing: The organic lipid solution and the aqueous nucleic acid solution are simultaneously injected into a microfluidic mixing device (e.g., a T-junction mixer).[11] The rapid mixing and change in solvent polarity cause the lipids to precipitate and encapsulate the nucleic acid, forming LNPs.[4] The flow rate ratio of the aqueous to organic phase is typically controlled, for example, at 3:1.[6]

  • Purification: The resulting LNP solution is often dialyzed against a storage buffer (e.g., PBS) to remove the organic solvent and unencapsulated material.

Characterization of LNP Physicochemical Properties

Dynamic Light Scattering (DLS): DLS is used to measure the hydrodynamic diameter (particle size), polydispersity index (PDI), and zeta potential of the LNPs.[2][4][6] These parameters are critical indicators of the formulation's homogeneity and colloidal stability.

Encapsulation Efficiency (EE%): The percentage of nucleic acid successfully encapsulated within the LNPs is a key measure of formulation efficiency. The RiboGreen assay is a common method for this determination.[4]

  • The fluorescence of the LNP sample is measured.

  • A detergent (e.g., Triton X-100 or a more sustainable alternative like Tween 20) is added to lyse the LNPs and release the encapsulated nucleic acid.[4][12]

  • The fluorescence is measured again.

  • The EE% is calculated based on the fluorescence before and after lysis, relative to the total amount of nucleic acid used.

Visualizing the Mechanism of Action: Endosomal Escape

The ability of LNPs to escape the endosome and release their payload into the cytoplasm is a critical step for therapeutic efficacy. The choice of neutral lipid can significantly influence this process. DOPE, with its cone-like shape, is known to promote the formation of a hexagonal phase (HII), which destabilizes the endosomal membrane and facilitates payload release.[2][3] In contrast, DSPC forms more stable, cylindrical structures that are less fusogenic.[3]

G cluster_0 Endocytosis & Endosomal Trafficking cluster_1 Payload Release Mechanisms LNP LNP Endosome Early Endosome LNP->Endosome Cellular Uptake Late_Endosome Late Endosome / Lysosome Endosome->Late_Endosome Maturation DOPE_LNP DOPE-containing LNP Release mRNA Release (Translation) Endosome->Release DSPC_LNP DSPC-containing LNP Degradation Lysosomal Degradation Late_Endosome->Degradation DOPE_LNP->Release Membrane Fusion (Hexagonal Phase) DSPC_LNP->Degradation Lysosomal Sequestration

Caption: LNP endosomal escape pathways influenced by neutral lipid composition.

Experimental Workflow for LNP Formulation and Characterization

The systematic evaluation of different neutral lipids requires a structured experimental workflow, from initial formulation to in vitro and in vivo testing.

G cluster_0 Formulation cluster_1 Characterization cluster_2 In Vitro Evaluation cluster_3 In Vivo Evaluation Lipid_Prep Lipid Stock Preparation Mixing Microfluidic Mixing Lipid_Prep->Mixing NA_Prep Nucleic Acid Preparation NA_Prep->Mixing DLS DLS Analysis (Size, PDI, Zeta) Mixing->DLS EE Encapsulation Efficiency (RiboGreen) Mixing->EE Cell_Culture Cell Transfection DLS->Cell_Culture EE->Cell_Culture Expression Protein Expression Analysis Cell_Culture->Expression Cytotoxicity Cytotoxicity Assay Cell_Culture->Cytotoxicity Animal_Model Animal Administration Expression->Animal_Model Biodistribution Biodistribution Studies Animal_Model->Biodistribution Efficacy Therapeutic Efficacy Animal_Model->Efficacy

Caption: A typical experimental workflow for comparing LNP formulations.

Conclusion

The selection of a neutral lipid is a critical parameter in the rational design of LNP-based therapeutics. While DSPC provides stability and has a proven clinical track record, alternatives like DOPE can offer significant advantages in terms of transfection efficiency by promoting endosomal escape.[2][3] Cholesterol and its analogs, such as β-sitosterol, also play a vital role in modulating membrane rigidity and can enhance biological activity.[6][7] The optimal choice of neutral lipid will ultimately depend on the specific therapeutic application, the nature of the payload, and the desired in vivo performance. A systematic approach to formulation and characterization, as outlined in this guide, is essential for identifying the most effective neutral lipid for a given LNP system. Further research into novel neutral lipids and a deeper understanding of the structure-activity relationships will continue to drive innovation in this exciting field.[13]

References

A Comparative Guide to Helper Lipids in Drug Delivery: 2,3-Bis(octadecyloxy)propan-1-ol vs. Common Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of drug delivery, particularly with the advent of lipid nanoparticles (LNPs) for nucleic acid therapies, the selection of appropriate excipients is critical to formulation success. Helper lipids, a key component of LNPs, play a pivotal role in the stability, fusogenicity, and overall in vivo performance of these delivery systems. This guide provides a comparative analysis of 2,3-Bis(octadecyloxy)propan-1-ol , a synthetic diether lipid, against commonly used helper lipids: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), and Cholesterol.

While direct comparative performance data for this compound is limited in publicly available literature, this guide will draw upon the well-established characteristics of ether lipids to project its performance advantages, particularly in terms of chemical stability. The comparison will be supported by data on the established roles and performance of DOPE, DSPC, and cholesterol in LNP formulations.

Performance Comparison of Helper Lipids

The choice of helper lipid significantly impacts the physicochemical properties and biological activity of LNPs. The following tables summarize the key performance attributes of this compound and its common alternatives.

Parameter This compound (Projected) DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) Cholesterol
Primary Role Structural stabilityFusogenic lipid, endosomal escapeStructural stabilityMembrane stabilization and fluidity modulation
Chemical Stability High (ether linkages are resistant to hydrolysis)[1]Moderate (ester linkages are susceptible to hydrolysis)Moderate (ester linkages are susceptible to hydrolysis)High
Effect on LNP Stability Expected to be high, contributing to longer shelf-life and in vivo stability[1]Can decrease physical stability due to its cone shapeHigh, forms stable bilayersHigh, enhances membrane integrity and rigidity[2]
Transfection Efficiency May not directly promote transfection but enhances particle integrity for efficient delivery[1]High, facilitates endosomal escape by promoting the formation of a hexagonal phase[3]Lower compared to DOPE, as it forms more rigid bilayers that are less fusogenic[3]Can enhance transfection efficiency by stabilizing the LNP structure[2]
Cytotoxicity Generally low, similar to other biocompatible lipidsGenerally low, but can be dose-dependentGenerally low, widely used in FDA-approved drugsGenerally low, a natural component of cell membranes

Experimental Protocols

Accurate and reproducible characterization of LNPs is essential for evaluating the impact of helper lipids on formulation performance. Below are detailed methodologies for key experiments.

LNP Formulation via Microfluidic Mixing

A reproducible method for LNP synthesis involves rapid mixing of a lipid solution in ethanol (B145695) with an aqueous solution containing the nucleic acid cargo.

  • Lipid Phase Preparation: Dissolve the ionizable lipid, this compound (or other helper lipid), cholesterol, and a PEGylated lipid in absolute ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5)[4].

  • Aqueous Phase Preparation: Dissolve the mRNA or siRNA cargo in a low pH buffer, such as a 50 mM citrate (B86180) buffer (pH 4.0)[4].

  • Microfluidic Mixing: Utilize a microfluidic mixing device (e.g., NanoAssemblr) to combine the lipid and aqueous phases at a defined flow rate and ratio (typically 3:1 aqueous to lipid phase)[5].

  • Purification: Remove ethanol and buffer exchange the LNP suspension into a storage buffer (e.g., PBS pH 7.4) via dialysis or tangential flow filtration[5].

Particle Size and Polydispersity Index (PDI) Analysis

Dynamic Light Scattering (DLS) is the standard technique for measuring the hydrodynamic diameter and size distribution of LNPs.

  • Sample Preparation: Dilute the LNP suspension in a suitable buffer (e.g., PBS) to an appropriate concentration for DLS analysis[6].

  • Measurement: Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer). The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles.

  • Data Analysis: The Z-average diameter provides the mean particle size, while the PDI indicates the breadth of the size distribution. A PDI value below 0.2 is generally considered indicative of a monodisperse population[6].

Encapsulation Efficiency Determination (RiboGreen Assay)

The RiboGreen assay is a sensitive fluorescence-based method to quantify the amount of nucleic acid encapsulated within LNPs[7].

  • Principle: The RiboGreen dye fluoresces significantly upon binding to nucleic acids. By measuring the fluorescence before and after lysing the LNPs with a detergent, the amount of encapsulated nucleic acid can be determined[7].

  • Procedure:

    • Prepare a standard curve of the nucleic acid in the assay buffer.

    • Divide the LNP sample into two aliquots. To one aliquot, add a surfactant (e.g., 2% Triton X-100) to lyse the LNPs and release the encapsulated nucleic acid (total RNA)[7]. The other aliquot is left untreated (free RNA).

    • Add the RiboGreen reagent to the standards and samples.

    • Measure the fluorescence intensity using a microplate reader.

  • Calculation: Encapsulation Efficiency (%) = [(Total RNA - Free RNA) / Total RNA] x 100

In Vitro Transfection Efficiency Assay

This assay evaluates the ability of the LNP formulation to deliver its cargo into cells and achieve the desired biological effect (e.g., protein expression from mRNA).

  • Cell Culture: Plate cells (e.g., HeLa or HEK293T) in a 96-well plate and allow them to adhere overnight.

  • Transfection: Treat the cells with the LNP formulation at various concentrations. Include a positive control (e.g., a commercial transfection reagent) and a negative control (untreated cells).

  • Analysis: After a suitable incubation period (e.g., 24-48 hours), assess protein expression. If the mRNA encodes a reporter protein like luciferase or GFP, measure luminescence or fluorescence, respectively[8].

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be an indicator of cell viability and cytotoxicity of the LNP formulation.

  • Procedure:

    • Plate cells in a 96-well plate and treat with LNPs as described for the transfection assay.

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for a few hours to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Analysis: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to the untreated control cells.

Visualizations

Experimental Workflow

G cluster_formulation LNP Formulation cluster_characterization Characterization cluster_evaluation In Vitro Evaluation Lipid Phase\n(Ethanol) Lipid Phase (Ethanol) Microfluidic Mixing Microfluidic Mixing Lipid Phase\n(Ethanol)->Microfluidic Mixing Aqueous Phase\n(Nucleic Acid, pH 4.0) Aqueous Phase (Nucleic Acid, pH 4.0) Aqueous Phase\n(Nucleic Acid, pH 4.0)->Microfluidic Mixing Purification\n(Dialysis/TFF) Purification (Dialysis/TFF) Microfluidic Mixing->Purification\n(Dialysis/TFF) DLS Analysis\n(Size & PDI) DLS Analysis (Size & PDI) Purification\n(Dialysis/TFF)->DLS Analysis\n(Size & PDI) RiboGreen Assay\n(Encapsulation Efficiency) RiboGreen Assay (Encapsulation Efficiency) Purification\n(Dialysis/TFF)->RiboGreen Assay\n(Encapsulation Efficiency) Transfection Assay\n(Protein Expression) Transfection Assay (Protein Expression) Purification\n(Dialysis/TFF)->Transfection Assay\n(Protein Expression) Cytotoxicity Assay\n(Cell Viability) Cytotoxicity Assay (Cell Viability) Purification\n(Dialysis/TFF)->Cytotoxicity Assay\n(Cell Viability)

Caption: Workflow for LNP formulation and characterization.

LNP Cellular Uptake and Endosomal Escape Pathway

G cluster_extracellular cluster_cell Cell cluster_endocytosis Endocytosis cluster_fate Endosomal Fate LNP Lipid Nanoparticle (LNP) Early Endosome Early Endosome LNP->Early Endosome Uptake Cell Membrane Cell Membrane Cytosol Cytosol Late Endosome (pH drop) Late Endosome (pH drop) Early Endosome->Late Endosome (pH drop) Endosomal Escape\n(Cargo Release) Endosomal Escape (Cargo Release) Late Endosome (pH drop)->Endosomal Escape\n(Cargo Release) Lysosome\n(Degradation) Lysosome (Degradation) Late Endosome (pH drop)->Lysosome\n(Degradation) Endosomal Escape\n(Cargo Release)->Cytosol Therapeutic Effect

Caption: Cellular uptake and endosomal escape of LNPs.

Conclusion

The selection of helper lipids is a critical determinant of the success of LNP-based drug delivery systems. While established helper lipids like DOPE, DSPC, and cholesterol offer a range of functionalities from promoting endosomal escape to ensuring structural integrity, novel lipids such as this compound present intriguing possibilities. The inherent chemical stability of its diether linkages suggests a potential for enhanced formulation stability, which is a significant advantage for both storage and in vivo applications. Further direct comparative studies are warranted to fully elucidate the performance of this and other ether lipids in LNP formulations. The experimental protocols and pathways detailed in this guide provide a framework for such evaluations, enabling researchers to make informed decisions in the design and optimization of next-generation drug delivery vehicles.

References

Safety Operating Guide

Safe Disposal of 2,3-Bis(octadecyloxy)propan-1-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 2,3-Bis(octadecyloxy)propan-1-ol (B51136) (CAS: 6076-38-6), ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is a combustible substance and may cause irritation upon contact.

Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side-shields or goggles.Protects against splashes and aerosols.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Lab coat.Prevents skin contact and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A respirator may be required if vapors or aerosols are generated.Minimizes inhalation of potentially harmful fumes.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is to treat it as hazardous chemical waste. It should be handled by a licensed professional waste disposal service.[1]

1. Waste Segregation and Collection:

  • Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Collect waste this compound in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.

2. Container Labeling:

  • Clearly label the waste container with the following information:

    • "Hazardous Waste"

    • "this compound"

    • CAS Number: "6076-38-6"[2][3]

    • Associated hazards (e.g., "Combustible")

3. Storage of Chemical Waste:

  • Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.[4][5][6]

  • Keep the container away from heat, sparks, and open flames.[6][7]

4. Accidental Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the immediate area.

  • Remove all sources of ignition.[6]

  • For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or earth). Do not use combustible materials like sawdust.

  • Collect the absorbed material and place it into a sealed container for disposal as hazardous waste.

  • Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.

5. Arranging for Disposal:

  • Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[1]

  • Provide the waste manifest with accurate information about the chemical.

  • Follow all federal, state, and local environmental regulations for the disposal of hazardous waste.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

start Start: Waste Generation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste into a Designated Container ppe->segregate label_container Label Container Clearly: 'Hazardous Waste' 'this compound' CAS: 6076-38-6 segregate->label_container store Store Sealed Container in a Cool, Ventilated Area label_container->store spill Accidental Spill? store->spill spill_procedure Follow Spill Cleanup Protocol: - Absorb with Inert Material - Collect in a Sealed Container spill->spill_procedure Yes contact_ehs Contact EHS or Licensed Waste Disposal Service spill->contact_ehs No spill_procedure->store end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2,3-Bis(octadecyloxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2,3-Bis(octadecyloxy)propan-1-ol (B51136). The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Proper personal protective equipment is essential to minimize exposure and ensure safety when handling this compound. The recommended PPE is summarized in the table below.

Body PartProtective EquipmentRationale
Eyes/Face Safety glasses with side-shields or goggles; face shield if splashing is a risk.Protects against potential eye contact which could cause serious irritation or damage.[1]
Skin Chemical-resistant gloves (e.g., nitrile rubber). Lab coat.Prevents skin contact, which may cause irritation. Contaminated clothing should be removed immediately.[1]
Respiratory Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.Avoids inhalation of any potential vapors or aerosols.[1]

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is critical to maintaining a safe laboratory environment.

Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]

  • Ensure that an eyewash station and safety shower are readily accessible.[1]

  • Keep the container tightly closed when not in use.[1]

  • Keep away from heat, sparks, open flames, and hot surfaces.[1]

Handling:

  • Avoid contact with skin and eyes.[1]

  • Avoid breathing any mists or vapors that may be generated.[1]

  • For weighing and transferring the solid, do so in a fume hood or a designated area with local exhaust ventilation to minimize the potential for generating dust.

  • If the compound is to be dissolved in a solvent, add the solid to the solvent slowly to avoid splashing. For compounds with low aqueous solubility, organic solvents like chloroform (B151607) or ethanol (B145695) may be used.[2] Some lipids may require gentle warming and sonication to fully dissolve.[2]

First Aid Measures:

  • If inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[3]

  • In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • In case of eye contact: Rinse out with plenty of water. Immediately call an ophthalmologist. Remove contact lenses if present and easy to do so.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical: Dispose of in accordance with local, state, and federal regulations. This may involve incineration in a licensed chemical waste disposal facility. Do not allow the chemical to enter drains or waterways.

  • Contaminated Packaging: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste. Once cleaned, the container can be disposed of or recycled according to local regulations.

Experimental Workflow

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep2 Ensure Proper Ventilation (Fume Hood) prep1->prep2 prep3 Locate Emergency Equipment (Eyewash, Safety Shower) prep2->prep3 handling1 Weigh Compound in Fume Hood prep3->handling1 Proceed to Handling handling2 Transfer to Vessel handling1->handling2 handling3 Add Solvent (if applicable) handling2->handling3 handling4 Perform Experiment handling3->handling4 disp1 Collect Waste in Labeled Container handling4->disp1 Experiment Complete disp2 Dispose of Waste via Approved Channels disp1->disp2 disp3 Decontaminate Glassware and Work Surfaces disp2->disp3

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.